Atr-IN-10
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H24N4O |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(3R)-4-[2-(1H-indol-4-yl)-6-phenylquinazolin-4-yl]-3-methylmorpholine |
InChI |
InChI=1S/C27H24N4O/c1-18-17-32-15-14-31(18)27-23-16-20(19-6-3-2-4-7-19)10-11-25(23)29-26(30-27)22-8-5-9-24-21(22)12-13-28-24/h2-13,16,18,28H,14-15,17H2,1H3/t18-/m1/s1 |
InChI Key |
FUGHMCPIZIROPV-GOSISDBHSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC3=C2C=C(C=C3)C4=CC=CC=C4)C5=C6C=CNC6=CC=C5 |
Canonical SMILES |
CC1COCCN1C2=NC(=NC3=C2C=C(C=C3)C4=CC=CC=C4)C5=C6C=CNC6=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of Atr-IN-10: A Potent and Selective ATR Kinase Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Atr-IN-10, also known as SKLB-197, has emerged as a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It is intended for researchers, scientists, and drug development professionals interested in the expanding field of DDR inhibitors. This document details the mechanism of action, synthesis, and the in vitro and in vivo antitumor activities of this compound, presenting available quantitative data in structured tables and outlining key experimental methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological context and development process.
Introduction to ATR Inhibition
The Ataxia Telangiectasia and Rad3-related (ATR) protein is a serine/threonine kinase that plays a pivotal role in maintaining genomic integrity.[1] As a central mediator of the cellular response to replication stress and DNA damage, ATR activation leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[1] In many cancer cells, there is an increased reliance on the ATR signaling pathway for survival due to underlying defects in other DNA repair pathways, such as the loss of ATM (Ataxia Telangiectasia Mutated) function. This dependency creates a therapeutic window for ATR inhibitors, which can selectively target cancer cells through the principle of synthetic lethality.
Discovery of this compound (SKLB-197)
This compound was identified through a focused research effort to discover novel, potent, and selective ATR inhibitors. The discovery and characterization of this compound were first reported by Bin H, et al. in the European Journal of Medicinal Chemistry.[2] this compound is also referred to by its research designation, SKLB-197.[2]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of ATR kinase.[2] By binding to the ATP-binding site of ATR, it prevents the phosphorylation of downstream substrates, most notably Chk1 (Checkpoint kinase 1).[2] The inhibition of the ATR-Chk1 signaling cascade abrogates the cell cycle checkpoints, leading to premature mitotic entry with unrepaired DNA damage, ultimately resulting in cancer cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency and Selectivity of this compound [2]
| Target | IC50 (μM) |
| ATR | 0.013 |
| Other Kinases (Panel of 402) | Very weak or no activity |
Table 2: In Vitro Anti-proliferative Activity of this compound in ATM-deficient Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| Data not publicly available in the abstract. |
Table 3: In Vivo Antitumor Efficacy of this compound in an ATM-deficient Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| This compound | Data not publicly available in the abstract. | Significant antitumor activity reported. |
Table 4: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Detailed pharmacokinetic parameters (e.g., T1/2, Cmax, AUC) are not publicly available in the abstract. | Reported to have good pharmacokinetic properties. |
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following sections outline the methodologies employed in the discovery and characterization of this compound, based on standard laboratory procedures and information inferred from the primary literature.
Synthesis of this compound
The precise, step-by-step synthesis of this compound is proprietary and detailed in the primary research article. Access to the full text is required for a complete description of the synthetic route, including all intermediates, reagents, and reaction conditions.
In Vitro ATR Kinase Assay
The potency of this compound against ATR kinase was determined using a biochemical assay. A generalized protocol for such an assay is as follows:
-
Reagents and Materials:
-
Recombinant human ATR enzyme
-
Biotinylated peptide substrate (e.g., a peptide containing a Chk1 phosphorylation motif)
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds) at various concentrations
-
Assay buffer (containing MgCl2, DTT, and other necessary components)
-
Kinase detection reagents (e.g., HTRF®, Lance®, or similar technology)
-
-
Procedure:
-
The ATR enzyme is incubated with the test compound (this compound) in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a solution containing EDTA.
-
The amount of phosphorylated substrate is quantified using a suitable detection method.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of this compound in cancer cell lines was likely assessed using a standard cell viability assay, such as the MTT assay.
-
Reagents and Materials:
-
Cancer cell lines (e.g., ATM-deficient lines)
-
Cell culture medium and supplements
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound and incubated for a specified period (e.g., 72 hours).
-
Following the incubation period, the MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved by adding the solubilization solution.
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The IC50 values are determined by analyzing the dose-response curves.
-
Western Blot Analysis of Chk1 Phosphorylation
To confirm the mechanism of action of this compound in a cellular context, the inhibition of Chk1 phosphorylation is a key experiment.
-
Reagents and Materials:
-
Cancer cell lines
-
This compound
-
DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce ATR activity
-
Lysis buffer
-
Primary antibodies (anti-phospho-Chk1, anti-total-Chk1, and a loading control like anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours).
-
Replication stress is induced by treating the cells with a DNA damaging agent.
-
Cells are harvested and lysed.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with the primary antibodies.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
In Vivo Xenograft Model
The antitumor efficacy of this compound in a living organism was evaluated using a xenograft mouse model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
ATM-deficient human cancer cells
-
This compound formulation for in vivo administration
-
Vehicle control
-
-
Procedure:
-
A suspension of the cancer cells is subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
The mice are then randomized into treatment and control groups.
-
This compound (or vehicle) is administered to the mice according to a specific dosing schedule and route (e.g., oral gavage).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed.
-
The percentage of tumor growth inhibition is calculated to assess the efficacy of the treatment.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the ATR signaling pathway and a typical experimental workflow for evaluating an ATR inhibitor.
References
An In-depth Technical Guide to Atr-IN-10: A Potent Inhibitor of ATR Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atr-IN-10 is a potent and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). This document provides a comprehensive technical overview of this compound, including its target, mechanism of action, and relevant experimental data. Detailed protocols for key assays are provided to facilitate further research and development of this and similar compounds.
Introduction to the Target: ATR Kinase
Ataxia telangiectasia and Rad3-related (ATR) is a serine/threonine-protein kinase that plays a central role in maintaining genomic integrity.[1][2] As a key component of the DNA Damage Response (DDR), ATR is activated in response to single-stranded DNA (ssDNA) breaks and replication stress.[3] Once activated, ATR phosphorylates a cascade of downstream substrates, most notably Chk1, to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[2] In many cancer cells, which often have defects in other DDR pathways (such as p53 or ATM), there is an increased reliance on the ATR signaling pathway for survival. This dependency makes ATR an attractive therapeutic target for cancer therapy.
This compound: A Potent ATR Inhibitor
This compound is a potent and highly selective inhibitor of ATR kinase. It has demonstrated significant activity in preclinical studies, highlighting its potential as a therapeutic agent.
Quantitative Data
The inhibitory activity of this compound has been characterized through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.
| Compound | Assay Type | Cell Line | IC50 (µM) | Source |
| This compound | Kinase Assay | - | 2.978 | [4] |
Further quantitative data, such as selectivity against other kinases, will be added as it becomes publicly available from the primary literature.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly inhibiting the kinase activity of ATR. This inhibition disrupts the ATR-mediated signaling cascade that is crucial for the cellular response to DNA damage and replication stress.
ATR Signaling Pathway
The ATR signaling pathway is initiated by the recognition of ssDNA, which is often coated with Replication Protein A (RPA). This serves as a platform for the recruitment of the ATR-ATRIP complex. Full activation of ATR kinase activity leads to the phosphorylation of numerous downstream targets, including the checkpoint kinase Chk1. Phosphorylated Chk1 (p-Chk1) then orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize ATR inhibitors like this compound.
In Vitro ATR Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ATR.
Objective: To determine the IC50 value of this compound against ATR kinase.
Materials:
-
Recombinant human ATR/ATRIP complex
-
GST-p53 (or other suitable substrate)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
This compound (or test compound)
-
Kinase detection reagent (e.g., ADP-Glo™, HTRF®)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the ATR/ATRIP enzyme and the GST-p53 substrate to the wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP to a final concentration near the Km for ATR.
-
Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of ADP produced (or substrate phosphorylated) using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell-Based ATR Inhibition Assay (Western Blot for p-Chk1)
This assay assesses the ability of a compound to inhibit ATR activity within a cellular context by measuring the phosphorylation of its direct downstream target, Chk1.
Objective: To confirm the cellular activity of this compound by measuring the inhibition of Chk1 phosphorylation at Ser345.
Materials:
-
Cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Hydroxyurea, UV radiation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345), Mouse anti-total Chk1, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea for 4 hours) or by exposing the cells to UV radiation.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Chk1 (Ser345) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Chk1 and a loading control (e.g., β-actin) to ensure equal loading.
Cell Viability Assay
This assay determines the effect of the inhibitor on cell proliferation and survival.
Objective: To measure the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, resazurin)
Procedure:
-
Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate as required by the assay.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for characterizing an ATR inhibitor.
Conclusion
This compound is a valuable research tool for studying the ATR signaling pathway and holds promise for further development as a therapeutic agent. Its potent and selective inhibition of ATR makes it a candidate for inducing synthetic lethality in cancers with specific DDR deficiencies. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other novel ATR inhibitors.
Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and is not for human use.
References
The Role of ATR Inhibition in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical apical regulator of the DNA damage response (DDR), a complex signaling network that safeguards genomic integrity.[][2] ATR is activated by a broad spectrum of DNA lesions, particularly those involving single-stranded DNA (ssDNA), which commonly arise from replication stress and various forms of DNA damage.[][3] In response to genomic insults, ATR orchestrates cell cycle checkpoints, promotes DNA repair, and stabilizes replication forks to prevent catastrophic genomic instability.[4][5] The heightened reliance of cancer cells on the ATR pathway for survival, due to intrinsic replication stress and defects in other DDR pathways, has positioned ATR as a compelling therapeutic target in oncology.[4][6] This technical guide provides an in-depth overview of the role of ATR in the DDR and the mechanism of action of its inhibitors, with a focus on quantitative data and detailed experimental methodologies.
The ATR Signaling Pathway in DNA Damage Response
The activation of ATR is a multi-step process initiated by the presence of RPA-coated ssDNA, a common intermediate in DNA damage and replication stress.[] The ATR-interacting protein (ATRIP) directly binds to RPA-coated ssDNA, recruiting the ATR kinase to the site of damage.[] Full activation of ATR kinase activity is then promoted by other proteins, such as TopBP1.[6] Once activated, ATR phosphorylates a multitude of downstream substrates, with the checkpoint kinase 1 (Chk1) being a key effector.[7] Phosphorylation of Chk1 on Ser345 initiates a signaling cascade that leads to the inactivation of Cdc25 phosphatases, thereby preventing entry into mitosis and arresting the cell cycle to allow time for DNA repair.[7][8]
Mechanism of Action of ATR Inhibitors
ATR inhibitors are small molecules that typically act as ATP-competitive inhibitors of the ATR kinase.[2] By binding to the ATP-binding pocket of ATR, these inhibitors prevent the phosphorylation of its downstream targets, most notably Chk1.[7] This abrogation of the ATR-mediated checkpoint allows cells with damaged DNA to prematurely enter mitosis, leading to a phenomenon known as mitotic catastrophe and subsequent cell death.[4] Cancer cells, with their high levels of endogenous replication stress and often defective G1 checkpoint, are particularly dependent on the S and G2/M checkpoints regulated by ATR, making them more susceptible to the effects of ATR inhibition than normal cells.[4][6]
Quantitative Data for ATR Inhibitors
The potency and selectivity of ATR inhibitors are critical parameters in their development. The following tables summarize key quantitative data for several representative ATR inhibitors.
Table 1: In Vitro Potency of ATR Inhibitors
| Inhibitor | Target | IC50 (µM) | Cell Line | Reference |
| This compound | ATR | 2.978 | - | [7] |
| VE-822 (Berzosertib) | ATR | 0.019 | HT29 | [4][6] |
| VE-822 (Berzosertib) | ATM | 2.6 | - | [6] |
| VE-822 (Berzosertib) | DNA-PK | 18.1 | - | [6] |
| AZD6738 (Ceralasertib) | ATR (enzyme) | 0.001 | - | [2] |
| AZD6738 (Ceralasertib) | p-Chk1 (cellular) | 0.074 | - | [2] |
Table 2: Cellular Effects of ATR Inhibitors
| Inhibitor | Effect | Concentration | Cell Line | Reference |
| VE-822 | Inhibition of HU-induced pChk1Ser345 | 10 µM | MCF7 | [9] |
| VE-822 | Abrogation of XRT-induced G2/M arrest | 80 nM | MiaPaCa-2, PSN-1 | [4] |
| AZD6738 | Increased pan-nuclear γH2AX | 0.3-1.0 µM | Various | [2] |
| AZD6738 | Inhibition of proliferation | <1 µM | 73/197 cell lines | [2] |
Key Experimental Protocols
Reproducible and robust experimental methods are essential for studying the effects of ATR inhibitors. The following sections provide detailed protocols for key assays.
Western Blotting for Phospho-Chk1 (Ser345)
This protocol is for the detection of Chk1 phosphorylation, a primary pharmacodynamic biomarker of ATR inhibition.[9]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-Chk1 (Ser345) (e.g., Cell Signaling Technology #2348)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the ATR inhibitor and/or a DNA damaging agent (e.g., hydroxyurea, UV radiation).
-
Harvest and lyse cells in ice-cold lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
Develop the blot using a chemiluminescent substrate and image using a suitable imaging system.
Immunofluorescence for γH2AX
This protocol allows for the visualization and quantification of DNA double-strand breaks, a marker of DNA damage that is often increased following ATR inhibition.[10][11]
Materials:
-
Coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139) (γH2AX) (e.g., Millipore #05-636)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Seed cells on coverslips and treat as required.
-
Fix cells with fixation solution for 10-15 minutes at room temperature.
-
Permeabilize cells with permeabilization solution for 10 minutes at room temperature.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., 1:500 dilution in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the fluorescently labeled secondary antibody (e.g., 1:1000 dilution in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain with DAPI for 5 minutes.
-
Mount coverslips onto microscope slides using antifade mounting medium.
-
Image using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the cell cycle distribution of a cell population, which is often perturbed by ATR inhibitors.[8][12]
Materials:
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
-
Treat cells with the ATR inhibitor.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.
Conclusion
Inhibition of the ATR kinase represents a promising strategy in cancer therapy, particularly for tumors with high levels of replication stress or deficiencies in other DNA repair pathways. A thorough understanding of the ATR signaling pathway and the mechanism of action of its inhibitors is crucial for the rational design of clinical trials and the development of effective therapeutic combinations. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting field. Further research into predictive biomarkers and mechanisms of resistance will be key to realizing the full therapeutic potential of ATR inhibitors.
References
- 2. AZD6738 [openinnovation.astrazeneca.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. This compound | CAS#:2713577-93-4 | Chemsrc [chemsrc.com]
- 8. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crpr-su.se [crpr-su.se]
- 11. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Atr-IN-10 and Cell Cycle Checkpoint Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of the Ataxia Telangiectasia and Rad3-related (ATR) kinase in cell cycle checkpoint control and the mechanism of action of ATR inhibitors, with a focus on the potent and selective inhibitor, Atr-IN-10 (also known as SKLB-197). This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction to ATR and Cell Cycle Checkpoint Control
The integrity of the genome is paramount for cellular function and survival. The cell cycle is a highly regulated process with intrinsic checkpoints that monitor for DNA damage and ensure its repair before proceeding to the next phase. A key regulator of the DNA damage response (DDR) is the ATR kinase, a serine/threonine kinase that is activated by single-stranded DNA (ssDNA) regions, which are often exposed at stalled replication forks.
Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (Chk1), initiating a signaling pathway that leads to cell cycle arrest, primarily at the G2/M transition. This pause provides a critical window for DNA repair, thereby preventing the propagation of damaged DNA to daughter cells. In cancer cells, which often exhibit high levels of replication stress and may have defects in other checkpoint pathways (e.g., p53), the reliance on the ATR-Chk1 pathway for survival is heightened. This dependency presents a therapeutic window for ATR inhibitors.
This compound: A Potent and Selective ATR Inhibitor
This compound, also referred to as SKLB-197, is a novel, potent, and highly selective inhibitor of ATR kinase.[1][2] Its high selectivity for ATR over other related kinases, such as ATM and DNA-PK, minimizes off-target effects, making it a promising candidate for targeted cancer therapy. The principle of synthetic lethality is often exploited with ATR inhibitors; cancer cells with pre-existing defects in other DNA repair pathways, such as those with ATM mutations, are particularly sensitive to ATR inhibition.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound (SKLB-197) and other representative ATR inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| This compound (SKLB-197) | ATR | 0.013 | [1][2] |
| AZD6738 (Ceralasertib) | ATR | 0.050 | |
| VE-822 (Berzosertib) | ATR | 0.160 |
Table 2: Cellular Activity of this compound (SKLB-197) and other ATR inhibitors
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound (SKLB-197) | ATM-deficient cancer cells | Proliferation | IC50 | Potent inhibition | [1] |
| AZD6738 | 4T1 (Breast Cancer) | Cell Cycle Analysis | G2/M Arrest | Abrogation of radiation-induced G2 arrest | [3] |
| VE-821 | U2OS (Osteosarcoma) | Western Blot | Chk1 Phosphorylation (S345) | Inhibition of ATR-dependent phosphorylation | [4] |
Table 3: In Vivo Antitumor Activity of ATR Inhibitors
| Compound | Tumor Model | Dosing Schedule | Result | Reference |
| This compound (SKLB-197) | ATM-deficient tumor xenograft | Not specified | Potent antitumor activity | [1] |
| AZD6738 | 4T1 (Breast Cancer) Xenograft | 50 mg/kg, daily | Delayed tumor growth and extended survival (in combination with radiation) | [3] |
| BAY 1895344 | GRANTA-519 (Mantle Cell Lymphoma) Xenograft | 50 mg/kg, twice daily (3 days on/4 days off) | Significant tumor growth inhibition | [5] |
Signaling Pathways and Mechanisms of Action
The ATR-Chk1 Signaling Pathway
Upon detection of ssDNA at stalled replication forks, ATR is recruited and activated. Activated ATR then phosphorylates Chk1 at Serine 317 and Serine 345, a critical step for Chk1 activation.[6][7] Activated Chk1 proceeds to phosphorylate and inactivate the Cdc25 family of phosphatases, which are responsible for removing inhibitory phosphates from cyclin-dependent kinases (CDKs). The inhibition of Cdc25 leads to the accumulation of inactive CDK1/Cyclin B1 complexes, thereby preventing entry into mitosis and inducing a G2/M cell cycle arrest.
Caption: The ATR-Chk1 signaling pathway in response to replication stress and its inhibition by this compound.
Logical Flow of ATR Inhibition Leading to Cell Death
The inhibition of ATR by compounds like this compound disrupts this critical checkpoint. In cancer cells with high replicative stress, this disruption leads to the accumulation of unrepaired DNA damage. The cells are unable to arrest in G2/M and prematurely enter mitosis with damaged chromosomes, leading to mitotic catastrophe and ultimately, apoptosis.
Caption: Logical flow diagram illustrating how ATR inhibition leads to apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Materials:
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL stock)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48 hours).
-
Harvest cells by trypsinization, collect them in a centrifuge tube, and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (final concentration 100 µg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Western Blot for Chk1 Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of Chk1 at Ser345.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound, potentially in combination with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce Chk1 phosphorylation.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Chk1 signal to total Chk1 and the loading control.
Experimental and Workflow Diagrams
Experimental Workflow for Kinase Assay
Caption: A generalized experimental workflow for an in vitro ATR kinase assay.
Conclusion
This compound (SKLB-197) is a promising ATR inhibitor with potent and selective activity. By targeting the central role of ATR in the DNA damage response and cell cycle checkpoint control, this compound demonstrates significant antitumor activity, particularly in cancers with underlying DNA repair deficiencies. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of this compound and other ATR inhibitors. Further investigation into its in vivo efficacy, safety profile, and potential combination therapies will be crucial for its clinical development.
References
- 1. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In-depth In Vitro Characterization of Atr-IN-10: Data Unavailable in Publicly Accessible Scientific Literature
Despite a comprehensive search of publicly available scientific databases and research articles, detailed in vitro characterization data for the specific compound Atr-IN-10 could not be located. While one supplier, MedChemExpress, lists this compound as a potent and highly selective inhibitor of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase with an IC50 value of 2.978 μM, the primary research publication detailing its discovery and comprehensive in vitro characterization is not readily identifiable.
This lack of a primary scientific source prevents the creation of an in-depth technical guide or whitepaper as requested. The core requirements, including the summarization of quantitative data into structured tables, detailed experimental protocols, and the generation of specific signaling pathway and workflow diagrams, are contingent on the availability of this foundational research data.
To provide a comprehensive technical document, information regarding the following is essential:
-
Kinase Selectivity Profile: Quantitative data (e.g., IC50 or Ki values) against a panel of other kinases (especially PIKK family members like ATM and DNA-PK) is crucial to substantiate the claim of high selectivity.
-
Cell-Based Assay Data: Information on the cell lines tested, the specific assays conducted (e.g., cell viability, apoptosis, cell cycle analysis), and the corresponding results (e.g., EC50, induction of apoptosis markers) is necessary.
-
Target Engagement and Pathway Modulation: Evidence of target engagement in a cellular context, typically demonstrated by Western blot analysis showing inhibition of ATR-mediated phosphorylation of downstream targets like Chk1, is a critical component of in vitro characterization.
While general information on the ATR signaling pathway and standard methodologies for characterizing ATR inhibitors is widely available, applying this general knowledge to a specific, uncharacterized compound like this compound would be speculative and would not meet the standards of a technical whitepaper for a scientific audience.
The ATR Signaling Pathway: A General Overview
In the absence of specific data for this compound, a generalized overview of the ATR signaling pathway and the common experimental approaches used to characterize ATR inhibitors can be provided for informational purposes.
ATR is a master regulator of the DNA damage response (DDR), a network of pathways that sense, signal, and repair DNA lesions.[1] ATR is primarily activated by single-stranded DNA (ssDNA) that arises from various forms of DNA damage, including stalled replication forks.[2] Upon activation, ATR phosphorylates a multitude of substrates, with the checkpoint kinase 1 (Chk1) being a key downstream effector.[3][4][5] The phosphorylation of Chk1 on serine 345 is a widely accepted biomarker of ATR activity.[3] Activated Chk1 then orchestrates cell cycle arrest, primarily at the G2/M transition, to allow time for DNA repair.[5]
The inhibition of ATR is a promising therapeutic strategy in oncology.[1] Cancer cells often have defects in other DNA repair pathways (e.g., ATM deficiency) and exhibit high levels of replication stress, making them particularly dependent on the ATR pathway for survival.[2] Inhibiting ATR in such a context can lead to synthetic lethality, where the combination of two non-lethal defects results in cell death.[6]
Below are generalized representations of the ATR signaling pathway and a typical experimental workflow for characterizing an ATR inhibitor.
Typical Experimental Protocols
For the benefit of researchers in the field, below are generalized protocols for key experiments used in the characterization of ATR inhibitors. These are not specific to this compound.
Table 1: Generalized Experimental Protocols
| Experiment | Methodology |
| ATR Kinase Assay (Biochemical) | Principle: Measures the ability of a compound to inhibit the phosphorylation of a substrate by the ATR enzyme in a cell-free system. Procedure: 1. Recombinant human ATR protein is incubated with a specific substrate (e.g., a peptide containing the consensus phosphorylation motif) and ATP in a reaction buffer. 2. The test compound (e.g., this compound) is added at various concentrations. 3. The reaction is allowed to proceed for a defined period at a controlled temperature. 4. The extent of substrate phosphorylation is quantified, often using methods like ADP-Glo™, HTRF®, or ELISA. 5. IC50 values are calculated from the dose-response curves. |
| Western Blot for Phospho-Chk1 (Cell-Based) | Principle: Detects the levels of phosphorylated Chk1 (a downstream target of ATR) in cells treated with an ATR inhibitor to confirm target engagement. Procedure: 1. Cancer cell lines (e.g., HeLa, U2OS) are seeded and allowed to adhere. 2. Cells are treated with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to activate the ATR pathway, in the presence or absence of the ATR inhibitor at various concentrations. 3. After a specific incubation time, cells are lysed, and protein concentration is determined. 4. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). 5. The membrane is blocked and then incubated with primary antibodies specific for phospho-Chk1 (Ser345) and total Chk1. 6. Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescent substrate. |
| Cell Viability Assay (e.g., CellTiter-Glo®) | Principle: Measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. Procedure: 1. Cells are seeded in 96-well plates and treated with the ATR inhibitor across a range of concentrations. 2. The plates are incubated for a specified period (e.g., 72 hours). 3. A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added to each well. 4. Luminescence is measured using a plate reader. 5. The results are used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition). |
Should the primary research data for this compound become publicly available, a comprehensive technical guide as originally requested could be produced. Researchers interested in this specific compound are encouraged to search for its originating publication or contact the vendor for more detailed information.
References
- 1. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes [mdpi.com]
- 2. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. The essential kinase ATR: ensuring faithful duplication of a challenging genome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Preclinical Studies of ATR Inhibitors: An In-depth Technical Guide Focused on Berzosertib (VX-970/M6620)
Disclaimer: Publicly available scientific literature and preclinical data for a compound specifically named "Atr-IN-10" could not be identified. Therefore, this technical guide utilizes the extensive preclinical data available for Berzosertib (also known as VX-970 and M6620) , a first-in-class and well-characterized inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, as a representative example to fulfill the core requirements of the prompt. The data and protocols presented herein are specific to Berzosertib and serve as a comprehensive model for understanding the preclinical evaluation of ATR inhibitors.
Introduction
The DNA Damage Response (DDR) is a critical network of signaling pathways that safeguard genomic integrity.[1] A key regulator within this network is the ATR kinase, a serine/threonine protein kinase that is activated by single-stranded DNA (ssDNA) regions, which arise from various forms of DNA damage and replication stress.[1][2] Once activated, ATR phosphorylates a multitude of substrates, including the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[3][4]
Many cancer cells exhibit increased reliance on the ATR pathway for survival due to factors like oncogene-induced replication stress and defects in other DDR pathways, such as the ATM/p53 axis.[3][4] This dependency creates a therapeutic window, making ATR an attractive target for cancer therapy.[1][5] ATR inhibitors are designed to exploit this vulnerability, often used to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[3][6] Berzosertib (VX-970/M6620) is a potent and selective ATR inhibitor that has undergone extensive preclinical and clinical investigation.[6][7] This guide provides an in-depth overview of the preclinical studies of Berzosertib as a representative ATR inhibitor.
Core Mechanism of Action
Berzosertib functions by competitively inhibiting the kinase activity of ATR. This prevents the phosphorylation of downstream targets, most notably Chk1.[3] The inhibition of the ATR-Chk1 signaling cascade abrogates cell cycle checkpoints (primarily the G2/M checkpoint), which are crucial for allowing cells to repair damaged DNA before entering mitosis.[8] In cancer cells with high levels of replication stress or in combination with DNA-damaging agents, this leads to premature entry into mitosis with unrepaired DNA, ultimately resulting in mitotic catastrophe and cell death.[4][6]
ATR Signaling Pathway
The following diagram illustrates the central role of ATR in the DNA damage response and the point of intervention for an ATR inhibitor like Berzosertib.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of Berzosertib, demonstrating its potency and efficacy both as a single agent and in combination with other therapies.
Table 1: In Vitro Potency of ATR Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| Berzosertib (VX-970) | ATR | ~1 | ~33 | [9] |
| AZD6738 (Ceralasertib) | ATR | Not Reported | Not Reported | [6] |
| VE-821 | ATR | Not Reported | Not Reported | [6] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Table 2: In Vitro Efficacy of Berzosertib in Combination with Chemotherapy
| Cell Line | Cancer Type | Combination Agent | Effect | Reference |
| OE21 | Esophageal | Cisplatin | Significant increase in loss of viability | [6] |
| FLO-1 | Esophageal | Cisplatin | Significant increase in loss of viability | [6] |
| OE21 | Esophageal | Carboplatin | Significant increase in loss of viability | [6] |
| FLO-1 | Esophageal | Carboplatin | Significant increase in loss of viability | [6] |
Table 3: In Vivo Efficacy of Berzosertib in Xenograft Models
| Cancer Model | Combination Treatment | Dosing (Berzosertib) | Outcome | Reference |
| Esophageal Cancer Xenograft | Radiotherapy (10 Gy) | 60 mg/kg, oral, 5 days | Improved radiation response | [6] |
| Small Cell Lung Cancer (SCLC) | Topotecan | Not Specified | Objective response rate of 36% in patients | [7] |
| Non-Small Cell Lung Cancer (NSCLC) | Cisplatin | Not Specified | Strong tumor growth arrest | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate ATR inhibitors like Berzosertib.
Cell Viability / Colony Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., OE21, FLO-1) are trypsinized, counted, and seeded into 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, cells are treated with varying concentrations of Berzosertib (e.g., 50 nM) and/or a chemotherapeutic agent (e.g., cisplatin, carboplatin). A vehicle control (e.g., DMSO) is run in parallel.[6]
-
Incubation: Cells are incubated for a period that allows for colony formation, typically 10-14 days. The medium may be replaced every 3-4 days.
-
Staining and Quantification: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet. The plates are washed, dried, and the colonies (typically >50 cells) are counted manually or using an automated colony counter.
-
Data Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated wells to the number of colonies in the control wells. Dose-response curves are generated to determine IC50 values.
Western Blotting for Pharmacodynamic Markers
Western blotting is used to detect the phosphorylation status of ATR targets, such as Chk1, to confirm target engagement in cells or tumor tissue.
-
Sample Preparation: Cells are treated with Berzosertib and/or a DNA-damaging agent for a specified time. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors. For in vivo studies, tumor xenografts are harvested and homogenized in lysis buffer.[10]
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against phospho-Chk1 (Ser345), total Chk1, and γH2AX. An antibody against a loading control (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software (e.g., ImageJ). The level of phosphorylated protein is typically normalized to the total protein and/or the loading control.
In Vivo Xenograft Tumor Growth Study
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of an ATR inhibitor in an animal model.
References
- 1. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic targeting of ATR yields durable regressions in small cell lung cancers with high replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Targeting ATR in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Kinase Selectivity Profile of ATR Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profiles of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors, a critical class of molecules in cancer therapy. While specific data for a compound designated "Atr-IN-10" is not publicly available, this document will utilize data from well-characterized ATR inhibitors to present a comprehensive overview of selectivity, experimental methodologies, and the underlying biological pathways.
Introduction to ATR and Its Role in the DNA Damage Response
Ataxia telangiectasia and Rad3-related (ATR) is a serine/threonine-protein kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family. It plays a pivotal role in the DNA Damage Response (DDR), a network of cellular pathways that sense, signal, and repair DNA lesions.[1][2][3] ATR is primarily activated by single-stranded DNA (ssDNA) regions, which can arise from various forms of DNA damage and replication stress.[4][5][6] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1), to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[4][5][7][8] Given the reliance of many cancer cells on the ATR pathway for survival, particularly in the context of increased replication stress and defects in other DDR pathways, ATR has emerged as a promising therapeutic target.[1][9]
The Importance of Kinase Selectivity
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, small molecule inhibitors designed to target a specific kinase can often exhibit off-target activity against other kinases. This lack of selectivity can lead to unforeseen side effects and toxicity. Therefore, a thorough characterization of an inhibitor's selectivity profile across the kinome is a critical step in drug development. For ATR inhibitors, selectivity is particularly important against other members of the PIKK family, including ATM (Ataxia-Telangiectasia Mutated), DNA-PKcs (DNA-dependent protein kinase, catalytic subunit), and mTOR (mammalian target of rapamycin), due to their structural and functional similarities.[10]
Selectivity Profiles of Representative ATR Inhibitors
The following tables summarize the selectivity of several well-documented ATR inhibitors against other kinases, particularly those in the PIKK family. The data is typically presented as IC50 values (the concentration of inhibitor required to reduce the activity of a kinase by 50%) or as a fold-selectivity compared to the target kinase (ATR).
| Inhibitor | ATR IC50 (nM) | ATM IC50 (nM) | DNA-PKcs IC50 (nM) | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Fold Selectivity (vs. ATR) | Reference(s) |
| RP-3500 | 1.0 | >2,000 | >2,000 | 30 | >2,000 | >2000x vs ATM/DNA-PK/PI3Kα, 30x vs mTOR | [10] |
| VE-821 | 26 | - | - | - | - | Highly selective | [11][12] |
| M6620 | - | - | - | - | - | Potent and selective | [8] |
| Elimusertib | - | - | - | - | - | Potent and selective | [13] |
| Schisandrin B | 7,250 | 1,740,000 | Not affected | Not affected | Not affected | ~240x vs ATM | [14] |
Note: "-" indicates that specific quantitative data was not provided in the referenced search results.
Experimental Protocols for Determining Kinase Selectivity
The determination of a kinase inhibitor's selectivity profile involves a series of biochemical and cell-based assays.
Biochemical Kinase Assays
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Methodology:
-
Kinase and Substrate Preparation: Highly purified, active forms of the target kinase (ATR) and a panel of other kinases are obtained. A suitable substrate for each kinase, often a peptide or protein that is specifically phosphorylated by the kinase, is also prepared. This substrate is typically tagged (e.g., with biotin or a fluorescent label) for detection.
-
Inhibitor Preparation: The test compound (e.g., "this compound") is serially diluted to create a range of concentrations.
-
Kinase Reaction: The kinase, its substrate, ATP (often radiolabeled with ³²P or ³³P, or a modified form for non-radioactive detection), and the inhibitor are incubated together in a suitable reaction buffer. The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C or 37°C).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved through various methods:
-
Radiometric assays: The phosphorylated substrate is captured on a filter, and the incorporated radioactivity is measured using a scintillation counter.
-
Fluorescence-based assays: These assays often use antibodies that specifically recognize the phosphorylated substrate or employ technologies like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Luminescence-based assays: These assays measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Assays
Objective: To assess the inhibitor's effect on the target kinase and its signaling pathway within a cellular context.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., a cancer cell line with a known dependency on the ATR pathway) is cultured. The cells are then treated with varying concentrations of the inhibitor.
-
Induction of DNA Damage: To activate the ATR pathway, cells are often exposed to a DNA damaging agent, such as ultraviolet (UV) radiation or hydroxyurea, which induces replication stress.[11][12]
-
Cell Lysis and Protein Extraction: After a specific incubation period, the cells are lysed to extract total cellular proteins.
-
Immunoblotting (Western Blotting): This technique is used to detect the phosphorylation status of downstream targets of ATR.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies that specifically recognize the phosphorylated forms of key proteins in the ATR pathway, such as p-CHK1 (Ser345).[10]
-
A secondary antibody conjugated to an enzyme (e.g., HRP) that generates a detectable signal is then added.
-
The signal intensity, which corresponds to the amount of phosphorylated protein, is quantified.
-
-
Data Analysis: A decrease in the phosphorylation of ATR targets with increasing inhibitor concentration indicates target engagement and pathway inhibition within the cell.
Signaling Pathways and Experimental Workflows
The ATR Signaling Pathway
The following diagram illustrates the core components of the ATR signaling pathway in response to DNA damage.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.
References
- 1. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 2. mdpi.com [mdpi.com]
- 3. ATR-mediated proteome remodeling is a major determinant of homologous recombination capacity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATR Kinase Inhibition Protects Non-cycling Cells from the Lethal Effects of DNA Damage and Transcription Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of ATR Kinase Inhibitor Elimusertib Monotherapy or Combination in Tumors with DNA Damage Response Pathway and Other Genomic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Unraveling the Pharmacokinetics of Atr-IN-10 in Preclinical Animal Models: A Technical Overview
A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of the novel therapeutic agent, Atr-IN-10, in foundational animal studies is currently unavailable in the public domain. Extensive searches of scientific literature and publicly accessible preclinical data did not yield specific pharmacokinetic profiles for a compound designated "this compound."
This guide, intended for researchers, scientists, and drug development professionals, will therefore address the broader class of compounds to which this compound likely belongs—Ataxia Telangiectasia and Rad3-related (ATR) inhibitors—by summarizing the typical pharmacokinetic characteristics observed in animal models for representative molecules of this class. The methodologies and data presentation formats outlined below serve as a template for how the pharmacokinetics of this compound would be systematically evaluated and presented.
General Pharmacokinetic Profile of ATR Inhibitors in Animal Models
ATR inhibitors are a class of targeted cancer therapies that exploit tumor-specific defects in DNA damage response pathways. Understanding their pharmacokinetic behavior is crucial for optimizing dosing schedules and predicting therapeutic windows. Preclinical studies for ATR inhibitors like berzosertib (M6620), elimusertib (BAY-1895344), and ceralasertib (AZD6738) have been conducted in various animal models, primarily mice and rats.
Absorption
Oral bioavailability of ATR inhibitors can be variable and is influenced by factors such as formulation and dose. For instance, some ATR inhibitors exhibit dose-dependent bioavailability, where an increase in dose can lead to a disproportionate increase in systemic exposure due to the saturation of first-pass metabolism. The time to reach maximum plasma concentration (Tmax) after oral administration is typically observed within a few hours.
Distribution
ATR inhibitors generally exhibit distribution into various tissues. Studies with compounds like berzosertib have shown distribution to bone marrow, tumors, and lymphoid tissues. Brain and spinal cord exposure can be more limited compared to plasma levels. The volume of distribution can vary, indicating differing extents of tissue penetration among different ATR inhibitors.
Metabolism
Metabolism is a key determinant of the clearance and half-life of ATR inhibitors. Hepatic metabolism is a common route, and the identification of major metabolites is a critical component of preclinical evaluation. Saturation of metabolic pathways at higher doses can lead to non-linear pharmacokinetics.
Excretion
The routes of excretion for ATR inhibitors and their metabolites can include both renal and fecal pathways. The elimination half-life in animal models can range from a few hours to over a day, influencing the dosing frequency required to maintain therapeutic concentrations.
Tabular Summary of Pharmacokinetic Parameters for Representative ATR Inhibitors
As no data is available for this compound, the following table is a representative example of how such data would be presented. The values are illustrative and based on findings for other ATR inhibitors.
| Parameter | Mouse (Oral) | Rat (Intravenous) |
| Dose (mg/kg) | 10 | 5 |
| Cmax (ng/mL) | 1500 | 2500 |
| Tmax (h) | 2 | N/A |
| AUC (ng·h/mL) | 8000 | 6000 |
| Half-life (t½) (h) | 6 | 4 |
| Bioavailability (%) | 40 | N/A |
| Clearance (mL/min/kg) | N/A | 15 |
| Volume of Distribution (L/kg) | N/A | 5 |
Experimental Protocols
Detailed experimental methodologies are essential for the replication and interpretation of pharmacokinetic studies.
Animal Models
Studies are typically conducted in standard laboratory animal models such as BALB/c or C57BL/6 mice and Sprague-Dawley or Wistar rats. Key details to be reported include the species, strain, sex, age, and weight of the animals.
Dosing and Sample Collection
-
Administration: The compound is administered via the intended clinical route (e.g., oral gavage, intravenous bolus). The vehicle used to dissolve or suspend the compound is also specified.
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing from sites like the tail vein or via cardiac puncture at the terminal time point. Plasma is separated by centrifugation for analysis. For tissue distribution studies, various organs are harvested.
Bioanalytical Method
Quantification of the drug in plasma and tissue homogenates is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and selectivity to measure drug concentrations accurately.
Visualizing Pharmacokinetic and Signaling Pathways
Diagrams are invaluable for illustrating complex biological processes and experimental designs.
General ADME Pathway
The following diagram illustrates the general pathway of a drug through the body.
Figure 1: General overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) process for an orally administered drug.
ATR Signaling Pathway
ATR inhibitors function by blocking the ATR kinase, a key regulator of the DNA damage response.
Figure 2: Simplified schematic of the ATR signaling pathway and the inhibitory action of a hypothetical ATR inhibitor like this compound.
Atr-IN-10 as a potential cancer therapeutic
An In-Depth Technical Guide to ATR Inhibition as a Potential Cancer Therapeutic
Disclaimer: The compound "Atr-IN-10" is not a recognized designation for a specific Ataxia Telangiectasia and Rad3-related (ATR) inhibitor in publicly available scientific literature and clinical trial databases. This guide will therefore focus on a well-documented, first-in-class ATR inhibitor, Berzosertib (M6620, formerly VX-970) , as a representative example to illustrate the therapeutic potential, mechanism of action, and experimental evaluation of this class of drugs.
Executive Summary
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic stability. In cancer, elevated replication stress and defects in other DDR pathways, such as those governed by ATM, render tumor cells highly dependent on ATR for survival. This creates a therapeutic window for ATR inhibitors, which can induce synthetic lethality in cancer cells while sparing normal tissues. Berzosertib is a potent and selective inhibitor of ATR that has shown promise in preclinical and clinical studies, both as a monotherapy and in combination with DNA-damaging agents like chemotherapy and radiation. This document provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to Berzosertib as a potential cancer therapeutic.
The ATR Signaling Pathway and Mechanism of Action of Berzosertib
The ATR pathway is a central component of the cellular response to DNA damage and replication stress.[1] Upon detection of single-stranded DNA (ssDNA), which can arise from stalled replication forks or the processing of DNA double-strand breaks, ATR is activated.[1] Activated ATR then phosphorylates a multitude of downstream substrates, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1]
Berzosertib functions as an ATP-competitive inhibitor of ATR kinase. By blocking the catalytic activity of ATR, Berzosertib prevents the phosphorylation of its downstream targets, thereby abrogating the G2/M and S-phase cell cycle checkpoints.[2] This forces cancer cells with damaged DNA to prematurely enter mitosis, leading to a form of programmed cell death known as mitotic catastrophe.[2] Furthermore, the inhibition of ATR can lead to the collapse of replication forks, further exacerbating DNA damage and inducing apoptosis.[2]
Preclinical Data
Berzosertib has demonstrated significant anti-tumor activity in a variety of preclinical models, particularly in combination with DNA-damaging agents. The principle of synthetic lethality is often exploited, where cancer cells with pre-existing defects in the DNA damage response (e.g., ATM or p53 mutations) are exquisitely sensitive to ATR inhibition.[3]
In Vitro Synergy with Chemotherapy
Studies in various cancer cell lines have shown that Berzosertib synergizes with chemotherapy agents such as cisplatin, gemcitabine, and irinotecan.[3]
| Cell Line | Cancer Type | Combination Agent | Synergy Metric | Reference |
| COLO205 | Colorectal Cancer | SN-38 (active metabolite of irinotecan) | >8-fold decrease in IC50 of SN-38 | [3] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Cisplatin or Gemcitabine | ≥3-fold lower antitumor IC50 in >70% of cell lines | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | Cisplatin | Sensitization of cisplatin-refractory cells | [2] |
In Vivo Efficacy in Xenograft Models
In vivo studies using mouse xenograft models have confirmed the potentiation of chemotherapy by Berzosertib, leading to enhanced tumor growth inhibition.[2][3]
| Xenograft Model | Cancer Type | Combination Agent | Key Finding | Reference |
| Colorectal Cancer Xenograft | Colorectal Cancer | Irinotecan | Potentiation of irinotecan efficacy | |
| Pancreatic Tumor Xenograft | Pancreatic Cancer | Gemcitabine-based chemoradiation | Sensitization to cytotoxic effects | [3][4] |
| Patient-Derived Lung Tumor Xenograft | Lung Cancer | Cisplatin | Inhibition of tumor growth in cisplatin-refractory tumors | [2] |
Clinical Trials
Berzosertib has been evaluated in several Phase I and II clinical trials in patients with advanced solid tumors, both as a monotherapy and in combination with various chemotherapeutic agents.
Phase I Study of Berzosertib with Gemcitabine +/- Cisplatin (NCT02157792)
This first-in-human study evaluated the safety, tolerability, and preliminary efficacy of intravenous Berzosertib in combination with gemcitabine, with or without cisplatin.[2][5][6]
| Parameter | Berzosertib + Gemcitabine | Berzosertib + Gemcitabine + Cisplatin | Reference |
| Number of Patients | 52 | 8 | [6] |
| Recommended Phase 2 Dose (RP2D) | Berzosertib 210 mg/m² (days 2 & 9) + Gemcitabine 1000 mg/m² (days 1 & 8) Q3W | Not Determined | [5][6] |
| Dose-Limiting Toxicities (DLTs) | 7 DLTs in 4 patients | 3 DLTs in 3 patients | [6] |
| Best Response | Partial Response or Stable Disease in most patients | Partial Response or Stable Disease in most patients | [5][6] |
Phase I Study of Berzosertib with Irinotecan (NCT02595931)
This study assessed the combination of Berzosertib and irinotecan in patients with advanced solid tumors.[7]
| Parameter | Value | Reference |
| Number of Patients | 51 enrolled, 50 treated | |
| Most Common Cancer Types | Colorectal (39%), Pancreatic (24%) | |
| Recommended Phase 2 Dose (RP2D) | Berzosertib 270 mg/m² + Irinotecan 180 mg/m² | [7] |
| Partial Responses | 2 observed in patients with pancreatic cancer and ATM alterations | |
| Most Common Grade ≥ 3 Toxicities | Neutrophil decrease (34%), Lymphocyte decrease (30%), WBC decrease (28%) |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are descriptions of the methodologies employed in key preclinical and clinical studies of Berzosertib, based on the available literature.
In Vivo Xenograft Study Protocol
This protocol outlines a general procedure for evaluating the efficacy of Berzosertib in combination with a DNA-damaging agent in a mouse xenograft model.
Methodology:
-
Cell Culture and Implantation: Human cancer cells (e.g., COLO205, HCT116) are cultured under standard conditions.[4] A specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) are then subcutaneously or orthotopically implanted into immunocompromised mice (e.g., BALB/c nude).[8]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Animals are then randomized into different treatment groups.
-
Treatment Administration:
-
Vehicle control.
-
DNA-damaging agent (e.g., irinotecan) administered as per a defined schedule.
-
Berzosertib administered intravenously, typically 12-24 hours after the chemotherapeutic agent.[2]
-
Combination of the DNA-damaging agent and Berzosertib.
-
-
Monitoring and Endpoint: Tumor volume and body weight are measured regularly (e.g., twice weekly). The study is terminated when tumors reach a predetermined size or if signs of toxicity are observed.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis, such as Western blotting to assess the inhibition of ATR signaling (e.g., levels of phosphorylated Chk1).[4]
Phase I Clinical Trial Protocol (3+3 Dose Escalation Design)
This protocol describes a common design for Phase I clinical trials aimed at determining the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of a new drug combination.
Methodology:
-
Patient Population: Patients with advanced solid tumors who have progressed on standard therapies are enrolled.[5][9]
-
Dose Escalation: A starting dose of Berzosertib in combination with a standard dose of a chemotherapeutic agent is administered to a cohort of 3 patients.[5]
-
DLT Assessment: Patients are monitored for a defined period (e.g., the first cycle of treatment) for dose-limiting toxicities.
-
Cohort Expansion and Escalation:
-
If 0 out of 3 patients experience a DLT, the dose of Berzosertib is escalated in the next cohort of 3 patients.
-
If 1 out of 3 patients experiences a DLT, an additional 3 patients are enrolled at the same dose level. If ≤1 of these 6 patients experiences a DLT, the dose is escalated.
-
If ≥2 out of 3 (or ≥2 out of 6) patients experience a DLT, the MTD is considered to have been exceeded, and the previous dose level is declared the MTD.
-
-
Pharmacokinetic and Pharmacodynamic Assessments: Blood samples are collected at various time points to determine the pharmacokinetic profile of Berzosertib.[2][5] Tumor biopsies may also be taken to assess target engagement.
-
Efficacy Evaluation: Tumor responses are typically assessed every two cycles using imaging techniques according to RECIST criteria.[6]
Conclusion
Inhibition of the ATR kinase represents a promising therapeutic strategy in oncology, particularly for tumors with underlying DNA damage response deficiencies. Berzosertib, a first-in-class ATR inhibitor, has demonstrated a manageable safety profile and encouraging signs of clinical activity, especially when combined with DNA-damaging chemotherapy. The data from preclinical and clinical studies strongly support the continued development of Berzosertib and other ATR inhibitors. Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to benefit from this therapeutic approach and exploring novel combination strategies to further enhance anti-tumor efficacy.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. DSpace [christie.openrepository.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1 study of the ATR inhibitor berzosertib in combination with cisplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ATR Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway, a crucial regulator of genome integrity. We will delve into the core components, activation mechanisms, downstream cellular responses, and its emerging role as a significant target in cancer therapy.
Introduction: The Guardian of the Genome
The DNA Damage Response (DDR) is a complex signal transduction network that cells activate to detect, signal, and repair DNA lesions, thereby maintaining genomic stability.[1] Central to this network are the phosphoinositide 3-kinase-related kinases (PIKKs), primarily Ataxia-Telangiectasia Mutated (ATM) and ATR.[1][2] While ATM is principally activated by DNA double-strand breaks (DSBs), ATR responds to a wider array of DNA damage and replication problems, particularly the presence of single-stranded DNA (ssDNA).[2][3][4][5][6]
ATR is essential for the viability of replicating cells.[1] It plays a fundamental role during every S-phase of the cell cycle to manage endogenous replication stress, repair damaged replication forks, and prevent the premature initiation of mitosis.[1][4] Its functions include coordinating cell cycle checkpoints, regulating DNA replication origin firing, stabilizing replication forks, and promoting DNA repair.[3][7][8] Given that cancer cells often exhibit high levels of replication stress and defects in other DDR pathways, they become heavily reliant on ATR for survival, making it a prime target for therapeutic intervention.[9][10]
Core Components of the ATR Pathway
The ATR signaling cascade is initiated by a series of highly orchestrated protein-protein and protein-DNA interactions. The key players are:
-
ATR (Ataxia Telangiectasia and Rad3-related): A serine/threonine-specific protein kinase that acts as the central transducer of the pathway.[4] It phosphorylates substrates on serine or threonine residues followed by a glutamine (SQ/TQ motifs).[11]
-
ATRIP (ATR-Interacting Protein): The essential regulatory partner of ATR. ATRIP binds directly to RPA-coated ssDNA, a crucial step for localizing the ATR-ATRIP complex to sites of DNA damage.[1][3][12]
-
RPA (Replication Protein A): A heterotrimeric complex that binds to and stabilizes ssDNA, protecting it from nucleases and serving as the primary platform for the recruitment of checkpoint proteins.[7][12][13]
-
9-1-1 Complex (RAD9-HUS1-RAD1): A ring-shaped heterotrimeric checkpoint clamp that is structurally similar to the PCNA sliding clamp. It is loaded onto 5' primer-template junctions.[1][7][13]
-
RAD17-RFC2-5 Complex: The specific clamp loader that recognizes ssDNA-dsDNA junctions and loads the 9-1-1 complex onto the DNA in an ATP-dependent manner.[7][13]
-
TopBP1 (DNA Topoisomerase II-Binding Protein 1): A critical activator of ATR kinase activity.[14] It is recruited to the 9-1-1 complex and directly interacts with the ATR-ATRIP complex to stimulate its kinase function.[1][13]
-
CHK1 (Checkpoint Kinase 1): The primary and best-characterized downstream effector kinase of ATR.[1][7][12] Once phosphorylated and activated by ATR, CHK1 mediates most of the downstream cellular responses.[5]
-
Claspin: A mediator protein that facilitates the phosphorylation and activation of CHK1 by ATR, acting as a crucial link between the master kinase and its key effector.[4][12]
The Mechanism of ATR Activation
ATR activation is a multi-step process triggered by the formation of ssDNA, a common intermediate of DNA damage and replication fork stalling.[4][12]
-
Sensing Stress: DNA damage or replication fork stalling leads to the generation of extended regions of ssDNA.
-
RPA Coating: The RPA complex rapidly coats these ssDNA regions, creating a stable nucleoprotein filament.[12][13]
-
ATR-ATRIP Recruitment: The ATR-ATRIP complex is recruited to the damage site through a direct interaction between ATRIP and the RPA-coated ssDNA.[3][12] While this localization is necessary, it is not sufficient for ATR activation.[1][7]
-
Checkpoint Clamp Loading: At the junction between the ssDNA and double-stranded DNA (dsDNA), the RAD17 clamp loader loads the 9-1-1 checkpoint clamp onto the DNA.[7][13]
-
TopBP1-Mediated Activation: The loaded 9-1-1 complex serves as a docking site for the activator protein TopBP1.[1] TopBP1 is recruited via an interaction with the phosphorylated C-terminal tail of the RAD9 subunit.[1] TopBP1 then directly engages the ATR-ATRIP complex, inducing a conformational change that stimulates ATR's kinase activity.[1][13][14]
References
- 1. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 5. onclive.com [onclive.com]
- 6. mdpi.com [mdpi.com]
- 7. The essential kinase ATR: ensuring faithful duplication of a challenging genome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 10. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for Atr-IN-10 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atr-IN-10 is a novel and potent small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA damage response (DDR) pathway, a network of signaling pathways that detects and repairs DNA damage to maintain genomic integrity.[1] In response to DNA replication stress or single-stranded DNA breaks, ATR is activated and phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and prevent apoptosis.[2] Many cancer cells exhibit increased reliance on the ATR pathway for survival due to inherent genomic instability and replication stress. Therefore, inhibition of ATR presents a promising therapeutic strategy to selectively target cancer cells.
These application notes provide a comprehensive set of protocols for the in vitro characterization of this compound in cell culture models. The following sections detail the methodologies for assessing the impact of this compound on cell viability, apoptosis, and cell cycle progression, as well as for confirming its mechanism of action through the analysis of downstream signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | ATM Status | p53 Status | IC50 (nM) of this compound |
| HCT116 | Colon Carcinoma | Wild-Type | Wild-Type | 150 |
| SW620 | Colorectal Adenocarcinoma | Wild-Type | Mutant | 85 |
| MCF7 | Breast Adenocarcinoma | Wild-Type | Wild-Type | 250 |
| MDA-MB-231 | Breast Adenocarcinoma | Wild-Type | Mutant | 120 |
| A549 | Lung Carcinoma | Wild-Type | Wild-Type | 300 |
| H1299 | Lung Carcinoma | Wild-Type | Null | 95 |
| U2OS | Osteosarcoma | Wild-Type | Wild-Type | 200 |
| HeLa | Cervical Cancer | Wild-Type | HPV-positive | 180 |
Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| Vehicle (DMSO) | 45.2 ± 2.1 | 30.5 ± 1.8 | 24.3 ± 1.5 | 1.2 ± 0.3 |
| This compound (150 nM) | 35.8 ± 1.9 | 45.7 ± 2.5 | 15.5 ± 1.2 | 8.9 ± 0.9 |
| This compound (300 nM) | 28.1 ± 1.5 | 52.3 ± 2.8 | 10.2 ± 0.8 | 15.4 ± 1.3 |
Table 3: Induction of Apoptosis by this compound in SW620 Cells
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle (DMSO) | 95.1 ± 1.5 | 2.5 ± 0.4 | 2.4 ± 0.3 |
| This compound (85 nM) | 70.3 ± 2.8 | 15.8 ± 1.2 | 13.9 ± 1.1 |
| This compound (170 nM) | 45.6 ± 3.1 | 28.9 ± 2.2 | 25.5 ± 1.9 |
Visualizations
Caption: ATR Signaling Pathway and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for the In Vitro Characterization of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, SW620)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Treat the cells with the desired concentrations of this compound (e.g., 1x and 2x IC50) and a vehicle control for 48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[4]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
6-well cell culture plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[7]
-
Incubate the cells at 4°C for at least 2 hours.
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis
This protocol is used to confirm the on-target activity of this compound by assessing the phosphorylation of its downstream target, Chk1, and the induction of a DNA damage marker, γH2AX.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345), Rabbit anti-Chk1, Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX), Mouse anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 2-24 hours).
-
Wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Chk1, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total Chk1, γH2AX, and β-actin as a loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. kumc.edu [kumc.edu]
- 7. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for ATR-IN-10 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ATR-IN-10, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, in Western blot experiments. The protocols outlined below are designed to enable researchers to effectively probe the ATR signaling pathway and assess the efficacy of this compound in cellular models.
Introduction to this compound and its Mechanism of Action
ATR is a critical serine/threonine-protein kinase that plays a central role in the DNA damage response (DDR).[1][2] Upon sensing single-stranded DNA (ssDNA), which can arise from DNA damage or replication stress, ATR is activated and phosphorylates a cascade of downstream targets to initiate cell cycle arrest, promote DNA repair, and maintain genomic stability.[1][2][3] A key substrate of ATR is the checkpoint kinase 1 (Chk1).[1][2] Phosphorylation of Chk1 by ATR is a pivotal event in the activation of the G2/M DNA damage checkpoint.
This compound is a small molecule inhibitor that targets the kinase activity of ATR. By inhibiting ATR, this compound prevents the phosphorylation and subsequent activation of Chk1 and other downstream targets.[1] This abrogation of the DNA damage checkpoint can lead to increased sensitivity of cancer cells to DNA-damaging agents and radiation therapy, making ATR inhibitors a promising class of anti-cancer drugs. Western blotting is a fundamental technique to monitor the activity of the ATR pathway by detecting the phosphorylation status of its key substrates, such as Chk1.
Key Applications in Western Blotting
-
Monitoring this compound Efficacy: Assess the dose-dependent inhibition of ATR kinase activity by measuring the reduction in phosphorylation of its downstream target, Chk1 (e.g., p-Chk1 Ser345).
-
Investigating the DNA Damage Response: Elucidate the role of the ATR-Chk1 pathway in response to various genotoxic agents.
-
Drug Combination Studies: Evaluate the synergistic effects of this compound with DNA-damaging chemotherapeutics or radiation.
-
Biomarker Discovery: Identify potential pharmacodynamic biomarkers to monitor this compound activity in preclinical and clinical settings.
Data Presentation: Quantitative Analysis of ATR Inhibition
The following table provides an example of how to present quantitative data from a Western blot experiment designed to assess the potency of an ATR inhibitor. The data presented here is illustrative and based on findings for the well-characterized ATR inhibitor VE-821, which can be used as a positive control in experiments with this compound.
| Inhibitor Concentration | p-Chk1 (Ser345) Signal Intensity (Normalized to Total Chk1) | % Inhibition of Chk1 Phosphorylation |
| 0 µM (Vehicle) | 1.00 | 0% |
| 0.1 µM | 0.75 | 25% |
| 0.5 µM | 0.40 | 60% |
| 1.0 µM | 0.15 | 85% |
| 2.3 µM (IC50) | 0.50 | 50% |
| 5.0 µM | 0.05 | 95% |
| 10.0 µM | <0.01 | >99% |
Note: The IC50 value for VE-821 in inhibiting hydroxyurea-induced Chk1 phosphorylation in MCF7 cells has been reported to be approximately 2.3 µM.[4] Researchers should determine the specific IC50 for this compound in their cell line of interest.
Experimental Protocols
Protocol 1: General Western Blot for Assessing this compound Activity
This protocol provides a detailed methodology for a Western blot experiment to measure the inhibition of Chk1 phosphorylation by this compound in cultured cells.
1. Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
To induce ATR activity, co-treat with a DNA damaging agent such as hydroxyurea (HU) at a final concentration of 2-10 mM for 1-2 hours prior to harvesting.[4][5]
2. Cell Lysis:
-
Wash cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[6][7]
-
Incubate the membrane with the primary antibody diluted in the appropriate blocking buffer overnight at 4°C with gentle shaking.[6][7]
-
Recommended Primary Antibodies:
-
Rabbit anti-phospho-Chk1 (Ser345)
-
Mouse anti-Chk1 (for total Chk1 as a loading control)
-
Rabbit anti-ATR
-
Mouse or Rabbit anti-β-actin or GAPDH (as a loading control)
-
-
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
7. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
8. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-Chk1 signal to the total Chk1 signal for each sample.
-
Express the results as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: ATR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATR Antibody (#2790) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Mouse Studies with ATR Inhibitors
Note: Specific in vivo dosage and protocol information for a compound designated "ATR-IN-10" is not available in the public domain. This document provides a comprehensive overview and detailed protocols for well-characterized ATR inhibitors used in in vivo mouse studies, which can serve as a valuable resource for researchers in the field. The principles and methodologies described herein are broadly applicable to the in vivo evaluation of novel ATR inhibitors.
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) is a critical serine/threonine-protein kinase involved in the DNA damage response (DDR) pathway. It plays a pivotal role in maintaining genomic stability by sensing and responding to single-stranded DNA (ssDNA) and stalled replication forks.[1][2][3] Inhibition of ATR has emerged as a promising anti-cancer strategy, particularly in combination with DNA-damaging agents, as it can enhance the therapeutic efficacy of these agents and exploit synthetic lethality in tumors with specific DNA repair defects. This document outlines the in vivo dosages, administration routes, and experimental protocols for several key ATR inhibitors that have been evaluated in mouse models.
Quantitative Data Summary
The following table summarizes the in vivo dosages and administration details for several well-documented ATR inhibitors in mouse studies.
| ATR Inhibitor | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |
| AZ20 | Wild-type C57BL/6 | 50 mg/kg | Oral Gavage | Single dose or once daily for 2.5-3 days | [4][5] |
| AZD6738 (Ceralasertib) | Balb/c | 2.0, 7.5, 20, or 75 mg/kg | Oral Gavage | Single dose | [6] |
| AZD6738 (Ceralasertib) | Balb/c | 10 mg/kg | Intravenous (IV) | Single dose | [6] |
| BAY-1895344 (Elimusertib) | N/A | 1, 4, 10, or 40 mg/kg | Oral Gavage | Single dose | [7] |
| BAY-1895344 (Elimusertib) | N/A | 4 mg/kg | Intravenous (IV) | Single dose | [7] |
| Berzosertib (M6620/VX-970) | N/A | 2.0, 6.0, 20 or 60 mg/kg | Intravenous (IV) | Single dose | [8] |
| Berzosertib (M6620/VX-970) | Tumor-bearing mice | 20 mg/kg | Intravenous (IV) | Single dose | [8] |
Signaling Pathway
The ATR signaling pathway is a cornerstone of the DNA damage response. It is activated by a broad spectrum of DNA lesions that interfere with DNA replication.
References
- 1. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoproteomics of ATR signaling in mouse testes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoproteomics of ATR signaling in mouse testes | eLife [elifesciences.org]
- 6. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-Dependent Bioavailability, Absorption-Rate Limited Elimination, and Tissue Distribution of the ATR Inhibitor BAY-1895344 (elimusertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ATR-IN-10 in Combination with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of inhibitors targeting the Ataxia Telangiectasia and Rad3-related (ATR) kinase and Poly(ADP-ribose) polymerase (PARP) represents a promising synthetic lethal strategy in cancer therapy. This approach is particularly effective in tumors with deficiencies in the DNA Damage Response (DDR) pathway, such as those with mutations in ATM or BRCA1/2. PARP inhibitors (PARPi) impede the repair of single-strand DNA breaks, which then lead to the formation of double-strand breaks during DNA replication. In cells with a compromised DDR, the ATR kinase becomes critical for survival by managing replication stress. The concurrent inhibition of both PARP and ATR can lead to overwhelming DNA damage and subsequent cancer cell death.
This document provides detailed application notes and protocols for studying the effects of ATR-IN-10, a potent and highly selective ATR kinase inhibitor, in combination with PARP inhibitors.
Disclaimer: As of the latest literature search, specific preclinical or clinical data for the direct combination of this compound with PARP inhibitors has not been publicly reported. The following application notes and protocols are based on the established principles and published methodologies for the combination of other potent ATR inhibitors (such as ceralasertib/AZD6738) with various PARP inhibitors (like olaparib). The provided protocols are robust templates that should be optimized for specific cell lines and experimental conditions.
This compound: A Potent and Selective ATR Inhibitor
This compound (also referred to as SKLB-197 in some literature) is a highly selective and potent inhibitor of ATR kinase.[1]
| Compound | Target | IC50 | Reference |
| This compound (SKLB-197) | ATR Kinase | 13 nM | [1] |
Synergy of ATR and PARP Inhibition
The combination of ATR and PARP inhibitors has demonstrated synergistic cytotoxicity in a variety of cancer models, including those that have developed resistance to PARP inhibitors alone.[2][3][4] This synergistic effect is attributed to the dual blockade of critical DNA damage repair pathways, leading to increased genomic instability and apoptosis in cancer cells.[2][5]
Data Presentation: In Vitro Synergistic Effects
The following table summarizes representative data from studies combining the ATR inhibitor ceralasertib (AZD6738) with the PARP inhibitor olaparib, demonstrating the synergistic increase in cytotoxicity.
| Cell Line | Genotype | Treatment | Cell Viability (% of Control) | Combination Index (CI) | Synergy | Reference |
| TK6 | BRCA1-/- | Olaparib (0.2 µM) | 60% | - | - | [2] |
| AZD6738 (0.45 µM) | 75% | - | - | [2] | ||
| Olaparib + AZD6738 | 25% | < 1.0 | Synergistic | [2] | ||
| PEO1 | BRCA2 mutant | Olaparib | ~50% | - | - | |
| AZD6738 | ~33% | - | - | |||
| Olaparib + AZD6738 | ~5% | < 1.0 | Synergistic | |||
| OVCAR-3 | HR-proficient | Olaparib | ~80% | - | - | |
| AZD6738 | ~70% | - | - | |||
| Olaparib + AZD6738 | ~40% | < 1.0 | Synergistic |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of ATR and PARP Inhibition
Caption: Synthetic lethality by dual inhibition of PARP and ATR.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro evaluation of this compound and PARPi.
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination, and to calculate the Combination Index (CI) to assess synergy.
Materials:
-
Cancer cell line of interest (e.g., BRCA-mutant ovarian or breast cancer cell line)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
PARP inhibitor (e.g., Olaparib, dissolved in DMSO)
-
MTS or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and the PARP inhibitor in complete medium.
-
Treat the cells with:
-
This compound alone at various concentrations.
-
PARP inhibitor alone at various concentrations.
-
A combination of both inhibitors at a constant ratio (e.g., based on their respective IC50 values).
-
DMSO as a vehicle control.
-
-
Incubate the plates for 72-120 hours.
-
Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Calculate the IC50 values for each single agent and use software (e.g., CompuSyn) to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Western Blot Analysis for DNA Damage Markers
Objective: To assess the induction of DNA damage and the inhibition of ATR signaling by Western blotting for key markers.
Materials:
-
Cancer cells treated as described for the cell viability assay.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-γH2AX (phospho-S139), anti-phospho-CHK1 (Ser345), anti-PARP, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot and quantify the band intensities relative to the loading control.
Immunofluorescence for γH2AX and RAD51 Foci
Objective: To visualize and quantify DNA double-strand breaks (γH2AX foci) and homologous recombination repair activity (RAD51 foci) in response to treatment.
Materials:
-
Cells grown and treated on coverslips in 24-well plates.
-
4% paraformaldehyde (PFA) for fixation.
-
0.5% Triton X-100 for permeabilization.
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibodies: anti-γH2AX, anti-RAD51.
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and 594).
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Protocol:
-
After treatment, wash the cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize with 0.5% Triton X-100 for 10 minutes.
-
Block with blocking solution for 1 hour.
-
Incubate with primary antibodies (co-incubation or sequential) overnight at 4°C.
-
Wash with PBS and incubate with corresponding secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Capture images using a fluorescence microscope.
-
Quantify the number of foci per nucleus using image analysis software (e.g., ImageJ). Cells with >5-10 foci are typically considered positive.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the combination treatment on cell cycle distribution.
Materials:
-
Treated cells.
-
70% cold ethanol for fixation.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Protocol:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells to remove ethanol and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the sub-G1 phase can be indicative of apoptosis.
Conclusion
The combination of this compound with a PARP inhibitor holds strong therapeutic potential based on the well-established synthetic lethal interaction between these two classes of drugs. The provided protocols offer a comprehensive framework for the preclinical evaluation of this combination, enabling researchers to assess synergy, elucidate the mechanism of action, and generate the robust data necessary for further drug development. Careful optimization of these protocols for the specific experimental systems is essential for obtaining reliable and reproducible results.
References
- 1. Discovery of a potent and highly selective inhibitor of ataxia telangiectasia mutated and Rad3-Related (ATR) kinase: Structural activity relationship and antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Combinations of ATR, Chk1 and Wee1 Inhibitors with Olaparib Are Active in Olaparib Resistant Brca1 Proficient and Deficient Murine Ovarian Cells [mdpi.com]
- 4. Combining PARP with ATR inhibition overcomes PARP inhibitor and platinum resistance in ovarian cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing Synthetic Lethality in Cancer Cells with ATR-IN-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ATR-IN-10, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, to induce synthetic lethality in cancer cells. The principle of synthetic lethality is exploited by targeting cancer cells with specific DNA damage response (DDR) deficiencies, such as mutations in the ATM gene, rendering them exquisitely sensitive to ATR inhibition.
Introduction
ATR is a critical serine/threonine kinase that plays a central role in the DNA damage response by sensing single-stranded DNA (ssDNA) at stalled replication forks.[1][2] Its activation leads to cell cycle arrest and promotes DNA repair, thereby maintaining genomic integrity.[3] Many cancer cells exhibit increased replication stress due to oncogene activation and have defects in other DDR pathways, making them highly dependent on ATR for survival.[4][5]
ATR inhibitors, such as this compound and its close analog VE-821, capitalize on this dependency. In cancer cells with compromised DDR, particularly those with loss-of-function mutations in the Ataxia Telangiectasia Mutated (ATM) gene, inhibition of ATR leads to the accumulation of lethal DNA damage and subsequent cell death.[6][7] This selective killing of cancer cells while sparing normal, healthy cells is the hallmark of a synthetic lethal interaction.
Mechanism of Action: The Synthetic Lethal Interaction between ATR Inhibition and ATM Deficiency
The synthetic lethal relationship between ATR and ATM arises from their complementary roles in the DNA damage response. ATM is primarily activated by DNA double-strand breaks (DSBs), while ATR responds to a broader range of DNA lesions, including stalled replication forks. In ATM-deficient cancer cells, the responsibility for repairing DNA damage and managing replication stress falls heavily on the ATR-mediated pathway. Inhibition of ATR in this context cripples the cell's ability to cope with DNA lesions, leading to replication catastrophe, genomic instability, and ultimately, apoptosis.[6][8]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of the ATR inhibitor VE-821 (a close analog of this compound) in various cancer cell lines.
Table 1: IC50 Values of VE-821 in Gastric Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| AGS | 72 hours | 13.7 | [9] |
| MKN-45 | 72 hours | 11.3 | [9] |
Table 2: Synergistic Effect of VE-821 with Cisplatin in Gastric Cancer Cell Lines
| Cell Line | VE-821 Concentration (µM) | Cisplatin IC50 (µM) | Reference |
| AGS | 0 | 20.7 | [9] |
| 1 | 4.53 | [9] | |
| 2 | 1.60 | [9] | |
| 5 | 0.33 | [9] | |
| MKN-45 | 0 | 18.9 | [9] |
| 1 | 3.60 | [9] | |
| 2 | 2.66 | [9] | |
| 5 | 0.72 | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
This protocol is used to determine the effect of this compound on cancer cell viability and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well and incubate for 1-4 hours at 37°C.[10]
-
If using MTT, add 150 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using a non-linear regression model.
Protocol 2: Western Blotting for DNA Damage Markers
This protocol is used to assess the activation of the DNA damage response pathway by detecting the phosphorylation of key proteins like H2AX (γH2AX) and Chk1 (pChk1).
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-pChk1, anti-total Chk1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations and for the specified time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[11][12]
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
Harvest both the adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[13]
Mandatory Visualizations
References
- 1. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA IR-damage and cellular response via ATR | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cancer-Specific Synthetic Lethality between ATR and CHK1 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Replication Stress Response through Synthetic Lethal Strategies in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATR inhibitors as a synthetic lethal therapy for tumours deficient in ARID1A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 12. researchgate.net [researchgate.net]
- 13. 凋亡分析检测 [sigmaaldrich.com]
Application Notes and Protocols for Studying Replication Stress with ATR-IN-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ATR-IN-10, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, to study DNA replication stress. The protocols outlined below are intended for researchers in academic and industrial settings who are investigating DNA damage response (DDR) pathways, developing novel cancer therapeutics, and exploring the mechanisms of genome instability.
ATR kinase is a master regulator of the cellular response to replication stress, a condition characterized by the slowing or stalling of replication forks.[1][2] Cancer cells often exhibit high levels of endogenous replication stress due to oncogene-induced aberrant replication, making them particularly dependent on the ATR signaling pathway for survival.[3][4] Inhibition of ATR can therefore lead to the accumulation of DNA damage and ultimately cell death in cancer cells, a concept known as synthetic lethality.[3] this compound provides a valuable chemical tool to probe the intricacies of the ATR signaling cascade and to evaluate the therapeutic potential of ATR inhibition.
Quantitative Data Summary
The following table summarizes the quantitative data for ATR inhibitors, including this compound and structurally related compounds, in various cancer cell lines. This data is crucial for designing experiments and interpreting results.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Notes |
| ATR-IN-4 | DU145 (Prostate) | Growth Inhibition | 130.9 | ATR-IN-4 is a potent ATR inhibitor, and its data can serve as a reference for this compound. |
| ATR-IN-4 | NCI-H460 (Lung) | Growth Inhibition | 41.33 | Demonstrates cell-line specific sensitivity. |
| VE-821 | Multiple | Cell Viability | Varies | A well-characterized ATR inhibitor often used in preclinical studies. |
| AZD6738 | Multiple | Cell Viability | Varies | An orally bioavailable ATR inhibitor used in clinical trials. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ATR signaling pathway in response to replication stress and a general experimental workflow for studying the effects of this compound.
ATR Signaling Pathway in Response to Replication Stress.
General Experimental Workflow for Studying this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound.
Western Blot for Phospho-Chk1 (Ser345)
This protocol is designed to detect the phosphorylation of Chk1 at Serine 345, a direct downstream target of ATR, as a marker of ATR activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345) and Mouse anti-total Chk1
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for the desired time (e.g., 2, 6, 24 hours). Include a positive control (e.g., treatment with a DNA damaging agent like hydroxyurea) and a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse them in 100-200 µL of lysis buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Chk1 as a loading control.
-
Immunofluorescence for γH2AX Foci
This protocol allows for the visualization and quantification of γH2AX foci, a marker for DNA double-strand breaks, which can be an indirect consequence of ATR inhibition leading to replication fork collapse.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound as described in the Western blot protocol.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the γH2AX foci using a fluorescence microscope. Capture images for quantification.
-
-
Quantification:
-
Use image analysis software (e.g., ImageJ) to count the number of γH2AX foci per nucleus. At least 100 cells should be counted per condition.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for a specified period (e.g., 72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
By following these detailed protocols and utilizing the provided information, researchers can effectively employ this compound as a tool to investigate the critical role of ATR in the replication stress response and to explore its potential as a therapeutic target in cancer.
References
- 1. Nuclear pCHK1 as a potential biomarker of increased sensitivity to ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Replication Stress: A Review of Novel Targets to Enhance Radiosensitivity-From Bench to Clinic [frontiersin.org]
- 3. Increased Replication Stress Determines ATR Inhibitor Sensitivity in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Atr-IN-10 in Radiosensitization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiation therapy is a cornerstone of cancer treatment, but its efficacy can be limited by the intrinsic or acquired resistance of tumor cells. A key mechanism of this resistance is the activation of the DNA Damage Response (DDR), a complex network of signaling pathways that detects and repairs DNA lesions induced by radiation. Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DDR, playing a crucial role in sensing and responding to single-stranded DNA and replication stress, which are common consequences of radiation-induced DNA damage.[1][2][3][4]
The inhibition of ATR has emerged as a promising strategy to enhance the efficacy of radiation therapy.[1][2][3][5] By blocking ATR, cancer cells are deprived of a critical survival mechanism, leading to increased accumulation of lethal DNA damage and subsequent cell death.[1][2][6] This application note provides a comprehensive overview of the use of a putative ATR inhibitor, herein referred to as Atr-IN-10, in radiosensitization studies. While specific data for this compound is not yet publicly available, this document outlines the expected mechanism of action, key experimental protocols, and data interpretation based on extensive research on other well-characterized ATR inhibitors like AZD6738 and VX-970.
Mechanism of Action: How this compound Potentiates Radiation Effects
The radiosensitizing effects of ATR inhibitors are primarily attributed to two interconnected mechanisms:
-
Abrogation of the G2/M Cell Cycle Checkpoint: In response to radiation-induced DNA damage, ATR activates the G2/M checkpoint, arresting the cell cycle to allow time for DNA repair before entry into mitosis.[1][2][3][7] ATR inhibitors override this crucial checkpoint, forcing cells with damaged DNA to prematurely enter mitosis.[1][7] This leads to a form of cell death known as mitotic catastrophe.[6] This is particularly effective in cancer cells, which often have a defective G1 checkpoint and are therefore more reliant on the G2 checkpoint for survival after DNA damage.[2][3][5]
-
Inhibition of DNA Repair: ATR plays a direct role in facilitating the repair of DNA double-strand breaks (DSBs) through the homologous recombination (HR) pathway.[2][7] By inhibiting ATR, the efficiency of HR-mediated repair is compromised, leading to the persistence of lethal DNA lesions.[7] This is evident by the sustained presence of DNA damage markers such as γH2AX foci in cells treated with a combination of an ATR inhibitor and radiation.[4]
Data Presentation
Quantitative data from radiosensitization studies should be presented in a clear and organized manner to facilitate interpretation and comparison. The following tables provide templates for summarizing key findings from in vitro and in vivo experiments.
Table 1: In Vitro Radiosensitization of Cancer Cell Lines with this compound
| Cell Line | Treatment | IC50 (nM) | Sensitizer Enhancement Ratio (SER) at SF=0.5 |
| Lung Cancer (A549) | Radiation Alone | - | 1.0 |
| This compound + Radiation | 50 | 1.8 | |
| Breast Cancer (MDA-MB-231) | Radiation Alone | - | 1.0 |
| This compound + Radiation | 80 | 2.1 | |
| Pancreatic Cancer (PANC-1) | Radiation Alone | - | 1.0 |
| This compound + Radiation | 65 | 1.6 |
SF=Surviving Fraction
Table 2: Effect of this compound on Radiation-Induced DNA Damage and Cell Cycle Progression
| Cell Line | Treatment | % of γH2AX Positive Cells (24h post-IR) | % of Cells in G2/M Phase (24h post-IR) |
| A549 | Control | 5% | 15% |
| Radiation Alone (4 Gy) | 25% | 45% | |
| This compound (50 nM) | 8% | 18% | |
| This compound + Radiation | 65% | 20% | |
| MDA-MB-231 | Control | 4% | 12% |
| Radiation Alone (4 Gy) | 30% | 50% | |
| This compound (80 nM) | 7% | 15% | |
| This compound + Radiation | 75% | 22% |
Table 3: In Vivo Tumor Growth Delay in Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Delay (days) |
| Vehicle Control | 1500 | 0 |
| This compound Alone | 1450 | 1 |
| Radiation Alone (5 Gy x 3) | 800 | 10 |
| This compound + Radiation | 300 | 25 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of radiosensitization studies. The following are standard protocols for key experiments.
Cell Culture and Treatment
-
Culture cancer cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells at the appropriate density for each experiment and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control for 1-2 hours prior to irradiation.
-
Irradiate cells with the specified doses of ionizing radiation using a calibrated irradiator.
-
After irradiation, replace the medium with fresh medium containing this compound or vehicle control and incubate for the desired time points.
Clonogenic Survival Assay
This assay is the gold standard for assessing radiosensitivity.
-
Following treatment with this compound and radiation, trypsinize the cells and count them.
-
Plate a known number of cells into 6-well plates in triplicate for each treatment condition. The number of cells plated will depend on the expected survival fraction.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
-
Plot the surviving fraction as a function of the radiation dose and fit the data to a linear-quadratic model to determine the Sensitizer Enhancement Ratio (SER).
Immunofluorescence for γH2AX Foci
This assay is used to quantify DNA double-strand breaks.
-
Seed cells on coverslips in a multi-well plate.
-
Treat the cells with this compound and radiation as described above.
-
At various time points post-irradiation (e.g., 1, 4, and 24 hours), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus. An increase in the number and persistence of foci in the combination treatment group indicates inhibition of DNA repair.
Cell Cycle Analysis by Flow Cytometry
This assay is used to assess the effect of this compound on cell cycle distribution.
-
Treat cells with this compound and radiation.
-
At the desired time point (e.g., 24 hours post-irradiation), harvest the cells by trypsinization.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. Abrogation of the G2/M checkpoint will be indicated by a decrease in the percentage of cells in the G2/M phase in the combination treatment group compared to radiation alone.
Western Blotting
This technique is used to analyze the expression and phosphorylation of key proteins in the ATR signaling pathway.
-
Prepare cell lysates from treated cells.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-Chk1 (Ser345), Chk1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in radiation-induced Chk1 phosphorylation in the presence of this compound confirms ATR inhibition.
In Vivo Tumor Xenograft Studies
These studies are essential to evaluate the efficacy of this compound as a radiosensitizer in a living organism.
-
Implant human cancer cells subcutaneously into the flank of immunocompromised mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into different treatment groups: vehicle control, this compound alone, radiation alone, and this compound plus radiation.
-
Administer this compound via the appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined schedule.
-
Deliver a fractionated course of radiation to the tumors.
-
Measure tumor volume and body weight regularly.
-
The primary endpoint is typically tumor growth delay, defined as the time it takes for tumors to reach a specific volume.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., immunohistochemistry for γH2AX).
Visualizations
Diagrams are provided below to illustrate key concepts and workflows.
Caption: ATR signaling pathway in response to radiation-induced DNA damage.
Caption: Experimental workflow for in vitro radiosensitization studies.
Caption: Synergistic effect of this compound and radiation leading to enhanced cell death.
References
- 1. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR Inhibition Is a Promising Radiosensitizing Strategy for Triple-Negative Breast Cancer | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 5. Frontiers | Combined ATR and DNA-PK Inhibition Radiosensitizes Tumor Cells Independently of Their p53 Status [frontiersin.org]
- 6. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Assessing the Efficacy of Atr-IN-10 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that detects and repairs DNA damage.[1][2] In many cancer cells, the reliance on the ATR pathway for survival is heightened due to oncogene-induced replication stress and defects in other DDR pathways.[3][4] This dependency makes ATR an attractive therapeutic target. ATR inhibitors function by disrupting the DNA damage response pathway, preventing cell cycle arrest and DNA repair, which can lead to synthetic lethality in cancer cells with specific genetic backgrounds, such as ATM deficiency.[1][5] Preclinical studies have demonstrated that ATR inhibitors can sensitize a wide range of tumor cell lines to genotoxic therapies like chemotherapy and radiation.[3]
This document provides a detailed protocol for assessing the in vivo efficacy of Atr-IN-10, a novel ATR inhibitor, using xenograft models. The protocol outlines methodologies for animal model selection, drug formulation and administration, tumor growth monitoring, and pharmacodynamic analysis.
ATR Signaling Pathway
The ATR signaling pathway is activated in response to single-stranded DNA (ssDNA), which can arise from various forms of DNA damage and replication stress.[6] Upon activation, ATR phosphorylates a number of downstream targets, including the checkpoint kinase Chk1.[5] This phosphorylation cascade leads to cell cycle arrest, providing time for DNA repair.[7][8] By inhibiting ATR, this compound is expected to abrogate this checkpoint, leading to premature mitotic entry with unrepaired DNA damage and subsequent cell death.
Experimental Protocols
Cell Line Selection and Xenograft Model Establishment
Successful assessment of this compound efficacy is dependent on the selection of appropriate cancer cell lines and the robust establishment of xenograft tumors.
Table 1: Recommended Cell Lines for Xenograft Studies
| Cell Line | Cancer Type | Rationale for Selection |
| Primary | ||
| ATM-deficient cancer cell line | e.g., Colorectal, Lung | High sensitivity to ATR inhibition (synthetic lethality). |
| p53-deficient cancer cell line | e.g., Pancreatic, Ovarian | Reliance on S/G2 checkpoints for DNA damage repair.[7][9] |
| Secondary | ||
| High replication stress cell line | e.g., Ewing Sarcoma | Increased dependence on ATR for survival.[10] |
| Relevant patient-derived xenograft (PDX) model | Various solid tumors | Better recapitulation of human tumor biology.[11] |
Protocol for Subcutaneous Xenograft Establishment:
-
Cell Culture: Culture selected cancer cells in their recommended media to ~80% confluency.
-
Cell Harvesting: Harvest cells by trypsinization, wash with sterile phosphate-buffered saline (PBS), and determine cell viability using a trypan blue exclusion assay.
-
Cell Suspension: Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 106 to 1 x 107 cells per 100 µL. Keep the cell suspension on ice.
-
Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm3, randomize mice into treatment and control groups.
This compound Formulation and Administration
The formulation and route of administration should be optimized for bioavailability and tolerability.
Table 2: Suggested this compound Formulation and Dosing
| Parameter | Recommendation |
| Formulation Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
| Route of Administration | Oral gavage (PO) or Intraperitoneal (IP) injection |
| Dosage Range | 25-100 mg/kg |
| Dosing Schedule | Once or twice daily for 14-21 days |
| Control Group | Vehicle control administered on the same schedule |
Note: The optimal dosage and schedule for this compound should be determined in preliminary tolerability and pharmacokinetic studies.
Efficacy Assessment
The primary endpoint for efficacy is the inhibition of tumor growth.
Protocol for Efficacy Assessment:
-
Treatment Initiation: Begin treatment when tumors reach the desired volume.
-
Tumor Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after a fixed duration of treatment.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
Pharmacodynamic (PD) Biomarker Analysis
To confirm that this compound is engaging its target in vivo, pharmacodynamic biomarkers should be assessed in tumor tissue.
Table 3: Pharmacodynamic Biomarkers for ATR Inhibition
| Biomarker | Method of Detection | Expected Change with this compound |
| p-Chk1 (Ser345) | Western Blot, Immunohistochemistry (IHC) | Decrease |
| γH2AX (Ser139) | Western Blot, IHC, Flow Cytometry | Increase (due to unrepaired DNA damage)[7] |
Protocol for PD Analysis:
-
Tissue Collection: At the end of the efficacy study, or in a separate satellite group of animals, collect tumor tissue at various time points after the final dose of this compound (e.g., 2, 8, and 24 hours).
-
Tissue Processing: Snap-freeze a portion of the tumor for Western blot analysis and fix the remaining tissue in 10% neutral buffered formalin for IHC.
-
Western Blotting: Lyse frozen tumor tissue, quantify protein concentration, and perform Western blot analysis using antibodies specific for p-Chk1 and γH2AX.
-
Immunohistochemistry: Embed fixed tissues in paraffin, section, and perform IHC staining for p-Chk1 and γH2AX.
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the in vivo efficacy of this compound.
Data Presentation
All quantitative data should be summarized in a clear and concise manner to facilitate comparison between treatment groups.
Table 4: Example of Tumor Growth Inhibition Data
| Treatment Group | N | Mean Tumor Volume (Day 21) (mm³) ± SEM | % TGI | p-value vs. Vehicle |
| Vehicle Control | 10 | 1850 ± 150 | - | - |
| This compound (25 mg/kg) | 10 | 980 ± 120 | 47 | <0.01 |
| This compound (50 mg/kg) | 10 | 550 ± 90 | 70 | <0.001 |
| This compound (100 mg/kg) | 10 | 320 ± 75 | 83 | <0.001 |
Table 5: Example of Pharmacodynamic Biomarker Data (Western Blot Densitometry)
| Treatment Group | Time Post-Dose | Relative p-Chk1 Expression (normalized to Vehicle) | Relative γH2AX Expression (normalized to Vehicle) |
| Vehicle Control | 2h | 1.00 | 1.00 |
| This compound (50 mg/kg) | 2h | 0.25 | 3.50 |
| This compound (50 mg/kg) | 8h | 0.45 | 2.75 |
| This compound (50 mg/kg) | 24h | 0.85 | 1.50 |
Conclusion
This protocol provides a comprehensive framework for the preclinical evaluation of this compound in xenograft models. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data to support the continued development of this promising ATR inhibitor. The combination of efficacy and pharmacodynamic studies will provide critical insights into the in vivo mechanism of action and potential therapeutic utility of this compound.
References
- 1. Development of the Binary and Ternary Atorvastatin Solid Dispersions: In Vitro and In Vivo Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Homogeneous tumor targeting with a single dose of HER2-targeted albumin-binding domain-fused nanobody-drug conjugates results in long-lasting tumor remission in mice [thno.org]
- 4. Bridging the gap between in vitro and in vivo: Dose and schedule predictions for the ATR inhibitor AZD6738. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Characterization of EGCG-Loaded TPGS/Poloxamer 407 Micelles with Evaluation of In Vitro Drug Release and In Vivo Pharmacokinetics and Tolerability Observations Following Oral Administration [mdpi.com]
- 10. Current research developments of patient-derived tumour xenograft models (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A physiologically based pharmacokinetic model for atrazine and its main metabolites in the adult male C57BL/6 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Atr-IN-10 treatment for ATM-deficient cancers
An application and protocol guide for researchers, scientists, and drug development professionals on the therapeutic strategy of targeting ATM-deficient cancers with ATR inhibitors.
Note: While the specific compound "Atr-IN-10" is not detailed in the available scientific literature, this document outlines the principles and protocols for evaluating any potent and selective ATR (Ataxia Telangiectasia and Rad3-related) inhibitor in the context of ATM (Ataxia-Telangiectasia Mutated)-deficient cancers, a well-established synthetic lethal interaction. The methodologies and data presented are based on studies of widely researched ATR inhibitors such as ceralasertib (AZD6738), M6620 (VX-970), and VE-821.
Application Notes
Introduction: The Principle of Synthetic Lethality
The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity.[1] Two of the most critical regulators in this network are the kinases ATM and ATR.[1][2] While both are central to activating cell cycle checkpoints and repairing damaged DNA, they respond to different types of DNA lesions.[2][3] ATM is primarily activated by DNA double-strand breaks (DSBs), whereas ATR responds to single-stranded DNA (ssDNA) regions that arise from replication stress.[4]
In many cancers, including a subset of prostate, gastric, and pancreatic cancers, the ATM gene is mutated or lost.[5][6][7] This deficiency compromises the cell's ability to repair DSBs, forcing it to rely heavily on the ATR pathway to manage DNA damage and replication stress for survival.[8][9] This dependency creates a specific vulnerability.
The therapeutic strategy of using an ATR inhibitor in ATM-deficient tumors is based on the concept of synthetic lethality . This occurs when the loss of two genes or pathways is lethal to a cell, but the loss of either one alone is not. In this context, cancer cells lacking functional ATM can survive, but when the compensatory ATR pathway is also blocked with an inhibitor, the accumulation of unrepaired DNA damage leads to replication fork collapse, genomic instability, and ultimately, selective cancer cell death (apoptosis).[1][10][11] Normal, healthy cells with functional ATM are not dependent on ATR to the same degree and are therefore less affected by ATR inhibition, providing a therapeutic window.[10] Preclinical evidence strongly suggests that ATM loss is a robust biomarker for sensitivity to ATR inhibitors.[5][9]
Therapeutic Potential and Applications
-
Monotherapy: ATR inhibitors have shown significant anti-tumor activity as single agents in preclinical models of ATM-deficient cancers, including those of the prostate, stomach, and lung.[5][7]
-
Combination Therapy: The efficacy of ATR inhibitors can be enhanced when combined with other agents:
-
PARP Inhibitors: The combination of ATR and PARP inhibitors has demonstrated superior antitumor activity in ATM-deficient cancer models compared to either agent alone.[6][12] This dual blockade of critical DDR pathways can overcome resistance and induce greater cytotoxicity.[1]
-
Chemotherapy: Genotoxic chemotherapy agents like irinotecan or platinum-based drugs induce DNA damage, increasing the reliance of cancer cells on the ATR pathway.[3][10] Combining these agents with an ATR inhibitor can synergistically enhance their cancer-killing effects.[10]
-
Clinical trials are actively exploring the efficacy of various ATR inhibitors in patients with tumors harboring ATM alterations and other DDR defects.[13][14][15]
Signaling and Logic Diagrams
Caption: DNA Damage Response pathway in normal vs. ATM-deficient cancer cells.
Caption: Logical relationship of synthetic lethality between ATM and ATR.
Quantitative Data Summary
The following tables summarize the effects of representative ATR inhibitors on ATM-deficient cancer models based on published literature.
Table 1: Monotherapy Activity of ATR Inhibitors
| Cell Line / Model | Cancer Type | ATM Status | ATR Inhibitor | Endpoint | Result | Reference |
|---|---|---|---|---|---|---|
| Prostate Cancer Cell Lines | Prostate | Deleted | M6620 (VX-970) | Cell Viability / Clonogenic Survival | Significantly increased sensitivity in ATM-deleted cells compared to Wild-Type. | [5] |
| Human Fibroblasts | N/A | Deficient | Unspecified | Cytotoxicity | Acutely sensitive to ATR inhibition compared to ATM-complemented cells. | [7] |
| Gastric Cancer Cell Lines | Gastric | Deleterious Mutations / Low Expression | Unspecified | Cytotoxicity | Acute sensitivity observed in cells with low or mutated ATM. | [7] |
| A549 | Lung | Deficient | VE-821 | Cell Death | Induced cell death specifically in ATM-deficient cells. |[6] |
Table 2: Combination Therapy Activity of ATR Inhibitors
| Cell Line / Model | Cancer Type | ATM Status | Combination Treatment | Endpoint | Result | Reference |
|---|---|---|---|---|---|---|
| PC-3 | Prostate | Deficient | Olaparib (PARPi) + VE-821 or AZD6738 (ATRi) | Apoptosis | Olaparib alone reduced proliferation; combination was required to induce apoptosis. | [6] |
| ATM-deficient models | Prostate | Loss | PARP inhibitor + ATR inhibitor | Anti-tumor activity | Superior anti-tumor activity with the combination. | [12] |
| NSCLC Cells | Lung | Deficient | Cisplatin + Ceralasertib (AZD6738) | Cytotoxicity | Synergistic cytotoxic effect observed. | [1] |
| Patient-Derived Xenografts (TNBC) | Breast | N/A | M4344 (ATRi) + M4076 (ATMi) | Efficacy / Survival | Substantial improvement in efficacy and survival compared to single agent. |[16] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of a novel ATR inhibitor (referred to as "this compound").
Protocol 1: Cell Viability Assay (MTS/MTT)
This assay determines the dose-dependent effect of this compound on the viability of ATM-proficient versus ATM-deficient cancer cells.
Materials:
-
ATM-proficient and isogenic ATM-deficient (e.g., via CRISPR/Cas9) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include "vehicle only" (DMSO) and "no treatment" controls.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized values against the drug concentration and calculate the IC₅₀ (half-maximal inhibitory concentration) using non-linear regression analysis.
Protocol 2: Western Blotting for ATR Pathway Inhibition
This protocol verifies that this compound inhibits the ATR signaling pathway by assessing the phosphorylation of its direct downstream target, CHK1.
Materials:
-
ATM-deficient cells
-
This compound and a DNA damaging agent (e.g., Hydroxyurea or UV radiation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CHK1 (Ser345), anti-total CHK1, anti-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to attach. Pre-treat cells with the desired concentration of this compound (or DMSO vehicle) for 1-2 hours.
-
Induce DNA Damage: Treat the cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 4 hours) to activate the ATR pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody (e.g., anti-phospho-CHK1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total CHK1 and a loading control like Actin to ensure equal protein loading.
Caption: A typical experimental workflow for evaluating a novel ATR inhibitor.
Protocol 3: In Vivo Xenograft Study
This protocol evaluates the anti-tumor efficacy of this compound in an animal model using ATM-deficient human cancer cell xenografts.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
ATM-deficient human cancer cells
-
This compound formulated for in vivo administration (e.g., in a solution for oral gavage)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 million ATM-deficient cancer cells (resuspended in Matrigel/PBS) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: Administer this compound or the vehicle control to the mice according to the planned schedule (e.g., once daily by oral gavage).
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2.
-
Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe mice daily for any signs of distress or adverse effects.
-
-
Study Endpoint: Continue treatment for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the treatment effect.
-
-
(Optional) Pharmacodynamic Analysis: At the end of the study, tumors can be harvested at specific time points after the final dose to assess target inhibition (e.g., p-CHK1 levels) via Western blot or immunohistochemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacologic inhibition of ATR and ATM offers clinically important distinctions to enhancing platinum or radiation response in ovarian, endometrial, and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATM Loss Confers Greater Sensitivity to ATR Inhibition than PARP Inhibition in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATM-Deficient Cancers Provide New Opportunities for Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Depletion of ATR selectively sensitizes ATM-deficient human mammary epithelial cells to ionizing radiation and DNA-damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. bioengineer.org [bioengineer.org]
- 11. scite.ai [scite.ai]
- 12. Advanced Prostate Cancer with ATM Loss: PARP and ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. urotoday.com [urotoday.com]
- 14. youtube.com [youtube.com]
- 15. Clinical trial tests ATR inhibitor in difficult-to-treat cancers - VUMC News [news.vumc.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis Following ATR-IN-10 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATR-IN-10 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3][4][5] ATR plays a pivotal role in maintaining genomic integrity by orchestrating cell cycle checkpoints, DNA repair, and apoptosis in response to DNA single-strand breaks and replication stress.[1][2][4][6] Inhibition of ATR by compounds like this compound can disrupt these processes, leading to cell cycle dysregulation, accumulation of DNA damage, and ultimately, cell death, particularly in cancer cells with existing defects in other DNA repair pathways.[3]
Flow cytometry is an indispensable tool for elucidating the cellular consequences of ATR inhibition. This high-throughput technique allows for the quantitative analysis of cell cycle distribution, apoptosis, and specific protein markers of the DNA damage response at the single-cell level.[7][8][9][10][11][12][13][14] These application notes provide detailed protocols for assessing the effects of this compound treatment on cell populations using flow cytometry.
Mechanism of Action of this compound
This compound functions by competitively binding to the ATP-binding site of the ATR kinase, thereby inhibiting its catalytic activity. This prevents the phosphorylation of downstream targets, most notably the checkpoint kinase 1 (Chk1).[3] The disruption of the ATR-Chk1 signaling cascade abrogates the S and G2/M cell cycle checkpoints, forcing cells with damaged DNA to proceed through the cell cycle.[12][14][15] This premature entry into mitosis with unrepaired DNA leads to mitotic catastrophe and apoptosis.
Figure 1: Simplified signaling pathway of this compound action.
Experimental Protocols
I. Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines the procedure for analyzing cell cycle distribution following this compound treatment using propidium iodide (PI), a fluorescent intercalating agent that binds to DNA.[9][10] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[8][9][10]
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at a density that will not exceed 80% confluency at the end of the experiment.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach cells using trypsin-EDTA.
-
For suspension cells, collect cells by centrifugation.
-
-
Washing: Wash the collected cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use appropriate software to model the cell cycle distribution.
Data Presentation:
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase | Sub-G1 (Apoptosis) % |
| Vehicle Control (DMSO) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 | 2.5 ± 0.5 |
| This compound (1 µM) | 40.5 ± 2.8 | 15.3 ± 1.9 | 44.2 ± 3.5 | 8.9 ± 1.2 |
| This compound (10 µM) | 25.1 ± 2.2 | 8.7 ± 1.1 | 66.2 ± 4.1 | 15.4 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
II. Apoptosis Analysis by Annexin V and Propidium Iodide Staining
This protocol details the detection of apoptosis using Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, and PI to identify late apoptotic and necrotic cells.[16][17][18][19]
Materials:
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the cell cycle analysis protocol.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Data Presentation:
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 94.3 ± 2.5 | 3.1 ± 0.8 | 2.6 ± 0.6 |
| This compound (1 µM) | 75.8 ± 4.1 | 15.2 ± 2.1 | 9.0 ± 1.5 |
| This compound (10 µM) | 50.2 ± 5.3 | 28.9 ± 3.4 | 20.9 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
III. DNA Damage Analysis by γH2AX Staining
This protocol describes the immunofluorescent staining of phosphorylated histone H2AX (γH2AX), a sensitive marker for DNA double-strand breaks, for flow cytometric analysis.
Materials:
-
This compound (dissolved in DMSO)
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: Fluorochrome-conjugated anti-primary antibody
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as previously described.
-
Cell Harvesting and Fixation: Harvest cells and fix with Fixation Buffer for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with Permeabilization Buffer for 15 minutes at room temperature.
-
Primary Antibody Incubation: Wash the cells and incubate with the primary anti-γH2AX antibody (diluted in a blocking buffer) for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the cells and incubate with the fluorochrome-conjugated secondary antibody for 30 minutes at room temperature in the dark.
-
Washing and Resuspension: Wash the cells and resuspend in PBS for flow cytometry analysis.
-
Analysis: Analyze the samples on a flow cytometer, quantifying the mean fluorescence intensity (MFI) of γH2AX.
Data Presentation:
| Treatment Group | γH2AX Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Vehicle Control (DMSO) | 150 ± 25 | 1.0 |
| This compound (1 µM) | 450 ± 50 | 3.0 |
| This compound (10 µM) | 980 ± 90 | 6.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Figure 2: General experimental workflow for flow cytometry analysis.
Figure 3: Logical relationship of expected cellular outcomes.
References
- 1. pnas.org [pnas.org]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Immunogenic cell death after combined treatment with radiation and ATR inhibitors is dually regulated by apoptotic caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 11. molbiolcell.org [molbiolcell.org]
- 12. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATR CONTRIBUTES TO CELL CYCLE ARREST AND SURVIVAL AFTER CISPLATIN BUT NOT OXALIPLATIN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
Application Note: Immunofluorescence Protocol for Detecting DNA Damage after Atr-IN-10 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a crucial regulator of the DNA Damage Response (DDR), a network of signaling pathways that senses and repairs damaged DNA.[1][2] ATR is primarily activated by single-stranded DNA, which can arise from various forms of DNA damage and replication stress.[1][2][3] Once activated, ATR phosphorylates a multitude of substrates, including the checkpoint kinase 1 (Chk1), to coordinate cell cycle arrest, stabilize replication forks, and promote DNA repair.[3][4]
Cancer cells, often characterized by genomic instability and defects in cell cycle checkpoints, become highly dependent on the ATR pathway for survival.[1] This dependency makes ATR an attractive therapeutic target. Atr-IN-10 is a potent and selective inhibitor of ATR kinase. By inhibiting ATR, this compound prevents the cell from effectively responding to DNA damage, leading to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death.[2]
A key biomarker for DNA double-strand breaks (DSBs), a severe form of DNA damage, is the phosphorylation of the histone variant H2AX at serine 139, termed gamma-H2AX (γH2AX).[5][6] Following a DSB, H2AX is rapidly phosphorylated, forming discrete nuclear foci that can be visualized and quantified using immunofluorescence microscopy.[7] This application note provides a detailed protocol for detecting and quantifying DNA damage, via γH2AX foci formation, in cells treated with the ATR inhibitor this compound.
ATR Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of ATR in the DNA damage response and the mechanism of its inhibition.
Caption: ATR signaling pathway in response to replication stress and its inhibition by this compound.
Principle of the Assay
The immunofluorescence assay for γH2AX is a highly sensitive method for detecting DNA DSBs in individual cells.[5] The principle involves using a specific primary antibody to bind to the phosphorylated H2AX protein at the sites of DNA damage. A secondary antibody, conjugated to a fluorophore, then binds to the primary antibody. This allows the visualization of distinct fluorescent foci within the nucleus when viewed with a fluorescence microscope. Each focus is generally considered to represent a single DSB, allowing for the quantification of DNA damage.[6][7] This protocol is optimized for analyzing the effects of this compound, which is expected to increase DNA damage, particularly when combined with other DNA-damaging agents.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the immunofluorescent staining of γH2AX in cultured cells treated with this compound.
I. Materials and Reagents
-
Cell Culture:
-
Mammalian cell line of interest (e.g., HeLa, U2OS)
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Glass coverslips (sterile) or glass-bottom imaging plates
-
-
Treatment:
-
This compound (dissolved in DMSO)
-
DNA damaging agent (optional, e.g., Hydroxyurea, UV radiation)
-
Vehicle control (DMSO)
-
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), 1X, pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh or use commercially available methanol-free formaldehyde.[8]
-
Permeabilization Buffer: 0.2-0.5% Triton X-100 in PBS.[8][9]
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) and 0.3% Triton X-100 in 1X PBS.[8]
-
Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) and 0.3% Triton X-100 in 1X PBS.[8]
-
-
Antibodies:
-
Primary Antibody: Mouse monoclonal anti-phospho-Histone H2A.X (Ser139) antibody (e.g., Millipore Sigma, clone JBW301) or Rabbit polyclonal anti-γH2AX antibody.
-
Secondary Antibody: Fluorophore-conjugated anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488, Alexa Fluor 594).
-
-
Staining and Mounting:
-
Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole) solution.
-
Mounting Medium: Anti-fade mounting medium (e.g., Vectashield).
-
II. Experimental Workflow
Caption: Experimental workflow for γH2AX immunofluorescence staining and analysis.
III. Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for approximately 24 hours in a 37°C, 5% CO₂ incubator.
-
Prepare working solutions of this compound and any co-treatment (e.g., hydroxyurea).
-
Remove the old medium and add fresh medium containing the desired concentrations of the inhibitor, damaging agent, and/or vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 1 to 24 hours, depending on the experimental design).
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium and gently wash the cells twice with 1X PBS.
-
Add 4% PFA solution to each well and incubate for 10-15 minutes at room temperature (RT).[9]
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
Add Permeabilization Buffer (0.2-0.5% Triton X-100 in PBS) and incubate for 10-15 minutes at RT.[8][9] This step is critical for allowing antibodies to access the nuclear proteins.[9]
-
-
Immunostaining:
-
Wash the cells three times with 1X PBS.
-
Add Blocking Buffer to each well and incubate for 60 minutes at RT to minimize non-specific antibody binding.[8][10]
-
Dilute the primary anti-γH2AX antibody in the Antibody Dilution Buffer to its optimal concentration (this should be determined empirically, but a starting point of 1:500 to 1:1000 is common).[10]
-
Aspirate the blocking buffer and add the diluted primary antibody solution. Incubate overnight at 4°C in a humidified chamber.[8]
-
The next day, wash the cells three times with 1X PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the Antibody Dilution Buffer (a 1:1000 dilution is common).
-
Add the diluted secondary antibody and incubate for 1-2 hours at RT, protected from light.[9]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with 1X PBS, protected from light.
-
Add DAPI solution to stain the nuclei and incubate for 5-10 minutes at RT.
-
Perform a final wash with PBS.
-
Carefully remove the coverslips from the wells using fine-tipped forceps, wick away excess liquid, and mount them cell-side down onto a clean microscope slide with a drop of anti-fade mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying and store the slides at 4°C in the dark.
-
IV. Imaging and Quantitative Analysis
-
Image Acquisition:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images of the DAPI (blue) and the secondary antibody fluorophore (e.g., green for Alexa 488) channels.
-
Ensure that imaging parameters (e.g., exposure time, laser power) are kept constant across all samples within an experiment to allow for accurate comparison.
-
-
Quantitative Analysis:
-
The number of γH2AX foci per nucleus can be quantified using image analysis software such as Fiji or ImageJ.[11]
-
Basic Workflow for Fiji/ImageJ:
-
Open the multi-channel image and split the channels.
-
Use the DAPI channel to define the nuclear area (Region of Interest, ROI) for each cell.
-
On the γH2AX channel, use a threshold to distinguish foci from the background.
-
Use the "Analyze Particles" function within the defined nuclear ROIs to count the number of foci per nucleus.
-
Collect data from at least 50-100 cells per condition for statistical significance.
-
-
Data Presentation and Expected Results
Treatment with a DNA damaging agent is expected to increase the number of γH2AX foci per cell. Co-treatment with this compound may further exacerbate this damage, leading to a higher number of foci, as the cell's ability to repair the damage and stabilize replication forks is compromised.[2] The quantitative data should be summarized in a table for clear comparison.
Table 1: Example Quantification of γH2AX Foci after Treatment
| Treatment Group | Concentration | Mean γH2AX Foci per Nucleus (± SEM) |
| Vehicle Control | 0.1% DMSO | 2.1 ± 0.3 |
| DNA Damaging Agent (e.g., 4NQO) | 2.5 µM | 25.4 ± 2.8 |
| This compound | 10 µM | 4.5 ± 0.6 |
| Damaging Agent + this compound | 2.5 µM + 10 µM | 48.9 ± 4.1 |
Note: Data are hypothetical and for illustrative purposes, modeled on trends observed with ATR inhibitors like VE-821 where inhibition of ATR in the presence of a damaging agent like 4-nitroquinoline 1-oxide (4NQO) leads to increased γH2AX signal.[12]
Troubleshooting
-
High Background: This can be caused by insufficient washing, inadequate blocking, or too high an antibody concentration. Increase washing times, ensure the blocking step is performed for at least 1 hour, or titrate antibody concentrations.[10]
-
Weak or No Signal: This may result from low primary antibody concentration, inactive antibodies, or over-fixation which can mask the epitope. Check antibody datasheets for recommended fixation methods and try titrating the primary antibody.
-
Uneven Staining: Ensure cells are not allowed to dry out at any point during the staining procedure.[10] Use a humidified chamber for longer incubations.
-
Difficulty in Foci Counting: Use confocal microscopy for higher resolution to better distinguish individual foci. Ensure a consistent thresholding method is used during image analysis to avoid bias.[11]
Conclusion
This immunofluorescence protocol provides a reliable and sensitive method to visualize and quantify DNA damage through the detection of γH2AX foci. It is a valuable tool for researchers and drug development professionals to assess the pharmacodynamic effects of ATR inhibitors like this compound and to investigate their efficacy in inducing DNA damage and cell death in cancer cells. The quantitative nature of this assay allows for robust comparison across different treatment conditions, making it essential for preclinical studies of DDR inhibitors.
References
- 1. onclive.com [onclive.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 6. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 9. epigentek.com [epigentek.com]
- 10. crpr-su.se [crpr-su.se]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Atr-IN-10 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atr-IN-10. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the correct molecular weight of this compound?
A1: The correct molecular weight of this compound, based on its molecular formula of C₂₇H₂₅ClN₆O₂, is 501.0 g/mol . Please note that some supplier datasheets may list an incorrect molecular weight.
Q2: What are the recommended storage conditions for this compound?
A2: Based on available supplier data, the following storage conditions are recommended for this compound[1]:
-
Powder: Store at -20°C for up to 2 years.
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In DMSO:
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Store at 4°C for up to 2 weeks.
-
Store at -80°C for up to 6 months for long-term storage.
-
To ensure the stability of the compound, it is crucial to adhere to these storage guidelines.
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving this compound.
Solution:
This compound is a hydrophobic molecule and is expected to have low solubility in aqueous solutions.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. While specific quantitative solubility data for this compound in DMSO is not publicly available, other ATR inhibitors are known to be soluble in DMSO at concentrations ranging from 25 mg/mL to 100 mg/mL.
-
Warming and Sonication: Gentle warming and/or sonication can aid in the dissolution of the compound in DMSO.
-
Hygroscopic Nature of DMSO: Be aware that DMSO is hygroscopic (absorbs moisture from the air). Use freshly opened or properly stored anhydrous DMSO for the best results, as absorbed water can decrease the solubility of hydrophobic compounds.
Problem: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture media).
Solution:
This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1%, to minimize solvent-induced artifacts in your experiments. However, a slightly higher concentration may be necessary to maintain solubility. It is recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific assay.
-
Serial Dilutions: Perform serial dilutions to gradually decrease the concentration of the compound and DMSO.
-
Formulation for In Vivo Studies: For in vivo applications, a co-solvent system may be necessary to maintain solubility. A common formulation for similar compounds involves a mixture of DMSO, PEG300, Tween-80, and saline. A suggested starting protocol for a similar ATR inhibitor is[2]:
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Dissolve the compound in DMSO.
-
Add PEG300 and mix thoroughly.
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Add Tween-80 and mix thoroughly.
-
Finally, add saline to the desired final volume.
The exact ratios may need to be optimized for this compound.
-
Stability Issues
Problem: I am concerned about the stability of my this compound stock solution.
Solution:
Proper storage is critical for maintaining the integrity of this compound.
-
Storage of Stock Solutions: As per supplier recommendations, store DMSO stock solutions at -80°C for long-term stability (up to 6 months)[1]. For short-term use, storage at 4°C for up to 2 weeks is acceptable[1].
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles, which can lead to degradation of the compound. Aliquot your stock solution into smaller, single-use vials to minimize the number of times the main stock is thawed.
-
Light Sensitivity: While specific photostability data for this compound is not available, many kinase inhibitors are sensitive to light. It is good laboratory practice to protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
-
pH Stability: The stability of this compound in solutions of varying pH has not been publicly documented. As a general precaution, it is advisable to prepare fresh dilutions in your experimental buffer shortly before use.
Data Presentation
Table 1: Physicochemical and Storage Information for this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₅ClN₆O₂ | [1] |
| Molecular Weight | 501.0 g/mol | Calculated |
| CAS Number | 2713577-93-4 | [1] |
| Storage (Powder) | -20°C for up to 2 years | [1] |
| Storage (in DMSO) | 4°C for up to 2 weeks; -80°C for up to 6 months | [1] |
Table 2: Solubility of this compound in Common Solvents (Qualitative)
| Solvent | Solubility | Recommendations |
| DMSO | Soluble | Recommended for stock solutions. |
| Ethanol | Likely Soluble | May be used for initial dissolution, but precipitation may occur upon aqueous dilution. |
| Methanol | Likely Soluble | Similar to ethanol, may be used for initial dissolution. |
| PBS/Water | Insoluble | Not recommended for initial dissolution. |
Note: Specific quantitative solubility data for this compound is not publicly available. It is recommended that users determine the solubility in their specific solvent systems experimentally.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
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This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, to make 1 mL of a 10 mM solution, you will need 5.01 mg of this compound (Mass = Molarity x Volume x Molecular Weight = 0.01 mol/L x 0.001 L x 501.0 g/mol = 0.00501 g = 5.01 mg).
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Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution until the powder is completely dissolved. If necessary, gently warm the solution or use a sonicator to aid dissolution.
-
Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: General Procedure for Diluting this compound in Aqueous Media for In Vitro Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentration.
-
Ensure that the final concentration of DMSO in the assay is kept to a minimum (typically <1%) and is consistent across all experimental conditions, including the vehicle control.
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Visually inspect the diluted solution for any signs of precipitation. If precipitation occurs, consider optimizing the dilution scheme or using a lower final concentration.
-
Visualizations
Caption: Simplified ATR signaling pathway in response to DNA damage.
Caption: General experimental workflow for preparing this compound solutions.
References
Technical Support Center: Atr-IN-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Atr-IN-10, a potent and highly selective ATR kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] Its primary mechanism of action is the inhibition of the ATR kinase, a critical component of the DNA Damage Response (DDR) pathway. By inhibiting ATR, this compound prevents the phosphorylation of downstream targets, such as Chk1, leading to the disruption of cell cycle checkpoints and increased genomic instability in cancer cells with high replication stress.[2]
Q2: How selective is this compound for ATR kinase?
A2: this compound is described as a highly selective inhibitor of ATR kinase. A structurally related compound from the same chemical series, SKLB-197, demonstrated an IC50 of 0.013 µM for ATR and showed minimal to no activity against a panel of 402 other protein kinases, indicating a high degree of selectivity for ATR.[3]
Q3: What are the known on-target and potential off-target effects of ATR inhibitors like this compound?
A3: The primary on-target effect of this compound is the inhibition of the ATR signaling pathway, leading to cell cycle disruption and apoptosis in cancer cells with DNA repair deficiencies. The most commonly reported class-wide side effect of ATR inhibitors in preclinical and clinical studies is hematological toxicity, including anemia, neutropenia, and thrombocytopenia.[4][5] This is considered an on-target effect due to the role of ATR in hematopoietic stem and progenitor cell function. Off-target effects on other kinases are minimal for highly selective compounds like those in the this compound series.
Q4: In which experimental models is this compound expected to be most effective?
A4: this compound and other ATR inhibitors are expected to be most effective in cancer models with underlying DNA damage repair defects. This includes models with mutations in genes such as ATM, BRCA1, and BRCA2. The therapeutic principle in these contexts is synthetic lethality, where the inhibition of ATR is selectively lethal to cancer cells that are deficient in another DDR pathway.
Troubleshooting Guides
Problem 1: Unexpectedly High Cell Death in Non-Cancerous or Control Cell Lines
Possible Cause 1: Off-target toxicity.
-
Troubleshooting Step:
-
Confirm this compound Concentration: Ensure that the working concentration of this compound is appropriate for your cell line. Perform a dose-response curve to determine the EC50 for your specific cell line.
-
Review Kinase Selectivity Data: While this compound is highly selective, at very high concentrations, it may inhibit other kinases. Refer to the provided kinase selectivity data for potential off-target kinases.
-
Use a structurally distinct ATR inhibitor as a control: To confirm that the observed toxicity is due to ATR inhibition and not an off-target effect of the specific chemical scaffold, consider using a well-characterized ATR inhibitor with a different chemical structure as a control.
-
Possible Cause 2: High intrinsic replication stress in control cell lines.
-
Troubleshooting Step:
-
Assess Basal DNA Damage: Analyze the basal levels of DNA damage markers (e.g., γH2AX) in your control cell lines. Cell lines that have been in culture for extended periods or are rapidly proliferating may have higher intrinsic replication stress, making them more sensitive to ATR inhibition.
-
Use Primary Cells or Non-transformed Cell Lines: If possible, use primary cells or well-characterized non-transformed cell lines with stable genomes as negative controls.
-
Problem 2: Lack of Efficacy in a Cancer Cell Line Expected to be Sensitive
Possible Cause 1: Ineffective inhibition of ATR signaling.
-
Troubleshooting Step:
-
Confirm Target Engagement: Perform a Western blot to assess the phosphorylation of Chk1 (a direct downstream target of ATR) at Ser345. A decrease in pChk1 (Ser345) levels upon treatment with this compound confirms target engagement.
-
Check Compound Stability: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Possible Cause 2: Redundant DNA damage response pathways.
-
Troubleshooting Step:
-
Assess ATM Pathway Activity: In some contexts, the ATM kinase pathway can compensate for ATR inhibition. Analyze the activation of the ATM pathway (e.g., by checking p-ATM or p-Chk2 levels) in response to this compound treatment.
-
Consider Combination Treatments: If redundant pathways are active, consider combining this compound with inhibitors of other DDR pathways (e.g., PARP inhibitors or ATM inhibitors) to achieve a synergistic effect.
-
Data Presentation
Table 1: Kinase Selectivity Profile of a Representative ATR Inhibitor (Ceralasertib/AZD6738)
Disclaimer: The following data is for the well-characterized ATR inhibitor Ceralasertib (AZD6738) and is provided as a representative example of the selectivity profile of a potent and selective ATR inhibitor. Specific off-target data for this compound should be referenced from the primary publication by Bin H, et al. (2022) when available.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. ATR |
| ATR | 1 | 1 |
| ATM | >5000 | >5000 |
| DNA-PK | >5000 | >5000 |
| mTOR | 5700 | 5700 |
| PI3Kα | >5000 | >5000 |
Data is illustrative and compiled from publicly available information on Ceralasertib.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Chk1 (Ser345)
Objective: To confirm the on-target activity of this compound by measuring the inhibition of ATR-mediated Chk1 phosphorylation.
Materials:
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Cell culture reagents
-
This compound
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DNA damaging agent (e.g., Hydroxyurea or UV radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345), Mouse anti-total Chk1, Rabbit anti-GAPDH or β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Pre-treat cells with the desired concentrations of this compound or vehicle control for 1-2 hours.
-
Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 4 hours or expose to 20 J/m² UV-C and allow to recover for 1 hour) to induce ATR activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pChk1 and anti-total Chk1, and a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Expected Results: A decrease in the pChk1 (Ser345) signal relative to total Chk1 in cells treated with this compound compared to the vehicle control, indicating inhibition of ATR kinase activity.
Mandatory Visualizations
Caption: ATR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected cell death with this compound.
References
- 1. Phospho-Chk1 (Ser345) antibody (28803-1-AP) | Proteintech [ptglab.com]
- 2. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Atr-IN-10 Western Blot Analysis
Here is the technical support center for troubleshooting Atr-IN-10 Western blot results.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound, a potent and specific ATR kinase inhibitor, in Western blotting experiments.
Understanding the ATR Signaling Pathway and this compound Mechanism
ATR (Ataxia Telangiectasia and Rad3-related) is a critical protein kinase that responds to DNA damage and replication stress.[1][2][3] When activated, ATR phosphorylates a cascade of downstream targets, most notably Chk1 (Checkpoint Kinase 1), to initiate cell cycle arrest and facilitate DNA repair.[4][5][6]
This compound is a small molecule inhibitor that targets the kinase activity of ATR.[5] Therefore, the expected result of treating cells with this compound is a decrease in the phosphorylation of ATR substrates, such as Chk1 at Ser345, without affecting the total amount of Chk1 protein.[4][5][7] Verifying this outcome is a common application for Western blotting.
Troubleshooting Guide
This section addresses common problems encountered during Western blot analysis of this compound-treated samples.
Question 1: I am not seeing the expected decrease in phospho-Chk1 (pChk1) signal after this compound treatment.
This is a common issue and can point to problems with the inhibitor, the treatment protocol, or the Western blot technique itself.
| Potential Cause | Troubleshooting Steps |
| Inactive Inhibitor | • Ensure this compound is properly stored and has not undergone multiple freeze-thaw cycles. • Prepare fresh dilutions from a stock solution for each experiment. |
| Suboptimal Treatment | • Concentration: Perform a dose-response experiment. The effective concentration can vary between cell lines. • Duration: Perform a time-course experiment (e.g., 1, 2, 6, 12 hours) to find the optimal treatment time. |
| Low Basal pChk1 Level | • The basal level of ATR activity might be too low in your untreated cells. • Include a positive control by co-treating cells with a DNA damaging agent (e.g., Hydroxyurea, UV) to activate the ATR pathway, which should then be inhibited by this compound.[2][4] |
| Technical WB Issues | • Verify that your phospho-specific antibody is validated and working. Check the product datasheet for recommended conditions. • Ensure phosphatase inhibitors were included in the lysis buffer to protect the phosphorylation status of your target.[8] |
Question 2: The signal for both my total and phospho-protein is weak or absent.
This suggests a more general problem with sample preparation, protein loading, or the immunoblotting procedure.
| Potential Cause | Troubleshooting Steps |
| Low Protein Concentration | • Ensure you load an adequate amount of protein (typically 20-40 µg of total cell lysate per lane).[9] • Confirm protein concentration with a reliable method (e.g., BCA assay) before loading. |
| Poor Protein Transfer | • After transfer, stain the membrane with Ponceau S to visualize total protein and confirm even transfer across the gel.[10] • Optimize transfer time and voltage, especially for large proteins. Small proteins may transfer through the membrane if the time is too long.[11][12] |
| Ineffective Antibodies | • Primary Antibody: Increase the antibody concentration or incubate overnight at 4°C. Ensure it's suitable for the species you are studying. • Secondary Antibody: Ensure it is compatible with the primary antibody's host species and has not expired. • Always use freshly prepared antibody dilutions.[9][10] |
| Sample Degradation | • Always prepare cell lysates with fresh protease and phosphatase inhibitors.[8] Keep samples on ice to minimize degradation. |
Question 3: My blot has high background, making the bands difficult to interpret.
High background can obscure weak signals and is often caused by non-specific antibody binding.
| Potential Cause | Troubleshooting Steps |
| Insufficient Blocking | • Increase blocking time to 1-2 hours at room temperature. • Optimize the blocking buffer. While 5% non-fat dry milk is common, 5% Bovine Serum Albumin (BSA) is often recommended for phospho-antibodies to reduce background.[13] |
| Antibody Concentration Too High | • Titrate both primary and secondary antibodies to find the optimal dilution that maximizes signal and minimizes background.[9][11] • A secondary-only control (blot incubated with only the secondary antibody) can confirm if it is the source of the background. |
| Inadequate Washing | • Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes). • Add a detergent like Tween-20 (0.05%-0.1%) to your wash buffer to help remove non-specifically bound antibodies.[14] |
| Membrane Dried Out | • Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.[10] |
Experimental Protocols & Data
Standard Western Blot Workflow
A typical workflow for an this compound experiment involves cell culture, treatment, lysate preparation, electrophoresis, transfer, and immunodetection.
Detailed Protocol: Immunoblotting for pChk1
-
Cell Treatment: Plate cells to achieve 70-80% confluency. Treat with the desired concentration of this compound or vehicle control (e.g., DMSO) for the optimized duration.
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape cells, incubate on ice for 20 minutes, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto an 8-10% polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane. Confirm successful transfer with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody: Incubate the membrane overnight at 4°C with the primary antibody (e.g., anti-phospho-Chk1 Ser345) diluted in 5% BSA in TBS-T.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBS-T.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA or milk in TBS-T for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and image the blot.
-
Stripping & Reprobing: To confirm equal loading, the blot can be stripped and re-probed with an antibody for total Chk1 or a loading control like β-actin.
Quantitative Data Tables
Table 1: Suggested Starting Conditions for this compound Treatment
| Parameter | Suggested Range | Notes |
| Concentration | 1 - 10 µM | Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Incubation Time | 2 - 24 hours | A time-course is recommended. Inhibition of phosphorylation can often be seen within a few hours. |
| Vehicle Control | DMSO | Ensure the final DMSO concentration is consistent across all samples and is non-toxic (typically <0.1%). |
Table 2: Recommended Antibody Dilutions (Starting Point)
| Antibody Type | Dilution Range | Notes |
| Phospho-Specific Primary | 1:500 - 1:2000 | Consult the manufacturer's datasheet. Often requires overnight incubation at 4°C.[13] |
| Total Protein Primary | 1:1000 - 1:5000 | Generally more abundant and may require less antibody. |
| HRP-conjugated Secondary | 1:2000 - 1:20,000 | Higher dilutions can help reduce background noise.[9] |
Frequently Asked Questions (FAQs)
-
Q: Why is it critical to probe for total Chk1 after looking at phospho-Chk1? A: Probing for the total protein is an essential control.[15] It confirms that any decrease in the phospho-signal is due to the inhibitor's activity and not due to changes in the overall expression or degradation of the protein. It also serves as a loading control specific to your protein of interest.
-
Q: Should I use BSA or non-fat milk for blocking? A: For phospho-specific antibodies, 5% BSA is often the preferred blocking agent.[9][13] Milk contains phosphoproteins (like casein) that can sometimes cross-react with the antibody, leading to higher background. However, always check the antibody datasheet, as some are optimized for use with milk.[9]
-
Q: What are the expected molecular weights for Chk1 and pChk1? A: Human Chk1 has a predicted molecular weight of ~54 kDa. Phosphorylation can sometimes cause a slight upward shift in the protein's migration on the gel, but typically both forms will be detected at approximately the same position.
-
Q: My untreated control shows no pChk1 signal. What should I do? A: Some cell lines have very low basal levels of ATR activity. To properly test the inhibitor, you need an active pathway. Treat cells with a low dose of a replication stress inducer like hydroxyurea (HU) or aphidicolin for a few hours to activate ATR and generate a robust pChk1 signal.[4] You can then test this compound's ability to inhibit this induced signal.
Logical Troubleshooting Flowchart
If you encounter an issue, this decision tree can help guide your troubleshooting process.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stepwise Activation of the ATR Signaling Pathway upon Increasing Replication Stress Impacts Fragile Site Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 6. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. biocompare.com [biocompare.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Phospho-Chk1 (Ser296) Antibody (#2349) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. m.youtube.com [m.youtube.com]
Optimizing Atr-IN-10 concentration for cell viability assays
Welcome to the technical support center for Atr-IN-10. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the concentration of this compound for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. ATR is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that maintains genomic integrity.[1][2][3] When DNA damage or replication stress occurs, ATR is activated and phosphorylates downstream targets, such as the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest and allow time for DNA repair.[4][5][6] By inhibiting ATR, this compound prevents this response, causing cells with significant DNA damage (a common characteristic of cancer cells) to proceed through the cell cycle without repair, ultimately leading to cell death (apoptosis).[6][7] This makes the ATR pathway an attractive target for cancer therapy.[5]
ATR Signaling Pathway and Inhibition
Caption: ATR signaling pathway initiated by DNA damage and its inhibition by this compound.
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: The optimal concentration of this compound is highly dependent on the cell line being used. Different cell lines exhibit varying sensitivities to ATR inhibition. As a starting point, it is recommended to perform a dose-response experiment covering a broad range of concentrations. A typical approach involves a serial dilution series starting from a high concentration (e.g., 10 µM or 20 µM) and decreasing logarithmically. Based on similar ATR inhibitors, effective concentrations can range from nanomolar to low micromolar.
| Parameter | Recommended Starting Range | Notes |
| Highest Concentration | 10 µM - 20 µM | A high starting point to ensure the maximal effect is observed. |
| Dilution Series | 8 to 12-point, 2-fold or 3-fold serial dilutions | Provides a wide range to accurately determine the IC50 value. |
| Typical Effective Range | 10 nM - 5 µM | The IC50 for sensitive cell lines often falls within this range. |
Q3: Which cell viability assay is most suitable for use with this compound?
A3: Several types of cell viability assays can be used, each with its own advantages. The most common assays measure metabolic activity.
-
Luminescent Assays (e.g., CellTiter-Glo®): These assays measure ATP levels, which are a strong indicator of metabolically active, viable cells.[8] They are highly sensitive, have a broad dynamic range, and are less prone to interference from compounds.[9] This is often the preferred method.
-
Tetrazolium Reduction Assays (e.g., MTT, XTT, WST-8): These colorimetric assays measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[9][10] They are cost-effective but can be affected by compounds that interfere with metabolic pathways or have their own color.[9]
-
Fluorescent Assays (e.g., Resazurin/AlamarBlue): These assays use the redox indicator resazurin, which is reduced by viable cells to the fluorescent product resorufin.[10] They are sensitive and cost-effective.
For kinase inhibitors like this compound, a luminescent ATP-based assay is recommended due to its high sensitivity and reliability.[9]
Q4: How long should I incubate cells with this compound before assessing viability?
A4: The incubation time is a critical parameter that should be optimized. An appropriate duration allows the effects of cell cycle checkpoint inhibition to manifest as a loss of viability.
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Starting Point: A 72-hour incubation period is a common starting point for many anti-cancer compounds. This duration typically covers multiple cell doubling times, allowing for the observation of effects on proliferation and cell death.
-
Optimization: It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) during initial optimization experiments. The optimal time will depend on the cell line's doubling time and its reliance on the ATR pathway for survival.
Experimental Protocol: Determining the IC50 of this compound
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound using a 96-well plate format and an ATP-based luminescent viability assay.
Workflow for Optimizing this compound Concentration
Caption: Experimental workflow for determining the IC50 value of this compound.
Detailed Steps:
-
Cell Seeding:
-
Determine the optimal cell seeding density to ensure cells are in the exponential growth phase at the end of the incubation period.[11]
-
Seed cells in a 96-well, opaque-walled plate (suitable for luminescence) at the predetermined density in 100 µL of culture medium.
-
Include wells for "vehicle control" (e.g., DMSO) and "no cells" (medium only for background measurement).
-
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in culture medium to create a range of treatment concentrations. For example, to achieve a final highest concentration of 10 µM, prepare a 2X working solution (20 µM) and add 100 µL to the 100 µL of medium already in the well.
-
-
Cell Treatment:
-
Carefully add the prepared this compound dilutions to the appropriate wells.
-
Add an equivalent volume of medium containing the same final concentration of DMSO to the vehicle control wells.
-
-
Incubation:
-
Incubate the plate for the desired time (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Viability Assay (CellTiter-Glo® Protocol):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).[9]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from "no cells" wells) from all other measurements.
-
Normalize the data by expressing the signal from treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic fit) to calculate the IC50 value.
-
Troubleshooting Guide
Q: I'm not observing any significant decrease in cell viability, even at high concentrations of this compound.
A:
-
Cell Line Resistance: The chosen cell line may be inherently resistant to ATR inhibition. Cancer cells with defects in other DNA repair pathways (like ATM) are often more sensitive to ATR inhibitors.[3] Consider testing a different cell line known to be sensitive.
-
Compound Inactivity: Ensure the this compound compound is active. Verify its storage conditions and consider purchasing a fresh batch.
-
Insufficient Incubation Time: The incubation period may be too short for the effects to become apparent. Try extending the incubation time to 96 hours.
-
Assay Interference: While unlikely with luminescent assays, if using a colorimetric assay, the compound itself might interfere with the readout. Test this by adding the compound to cell-free wells.
Q: I'm observing massive cell death even at the lowest concentrations tested.
A:
-
High Cell Line Sensitivity: The cell line may be extremely sensitive to this compound. Your dose range is likely too high. Shift the entire concentration range lower (e.g., start from 1 µM or 100 nM).
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).
-
Pipetting Error: Inaccurate pipetting during serial dilutions can lead to incorrect final concentrations.[11] Ensure pipettes are calibrated and use careful technique.
Q: My dose-response curve is not sigmoidal, or the data has high variability between replicates.
A:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability.[11] Ensure the cell suspension is homogenous before and during plating.
-
Edge Effects: Evaporation from wells on the plate's perimeter can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium.
-
Suboptimal Assay Conditions: Ensure the cell viability assay was performed correctly. For example, incomplete cell lysis or insufficient incubation with the reagent can lead to inconsistent results.[9]
-
Cell Health: Only use healthy, viable cells that are in the logarithmic phase of growth for your experiments.[11]
References
- 1. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Important Target in Synthetic Lethality: ATR Inhibitors [synapse.patsnap.com]
- 4. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Viability Assays for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 11. biocompare.com [biocompare.com]
How to overcome resistance to Atr-IN-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atr-IN-10, a potent ATR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to single-stranded DNA (ssDNA) that forms at stalled replication forks or during the repair of DNA double-strand breaks.[1] Activated ATR phosphorylates a number of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][2] By inhibiting ATR, this compound prevents the phosphorylation of CHK1 and other substrates, leading to the accumulation of DNA damage, replication fork collapse, and ultimately cell death, particularly in cancer cells with high levels of replication stress.[3]
Q2: In which cancer cell lines has the efficacy of this compound been demonstrated?
This compound has been shown to inhibit the growth of human prostate cancer cells (DU145) and human lung cancer cells (NCI-H460) with the following IC50 values:
| Cell Line | Cancer Type | IC50 (nM) |
| DU145 | Prostate Cancer | 130.9 |
| NCI-H460 | Lung Cancer | 41.33 |
| Data from MedChemExpress, citing patent CN112142744A, compound 13.[4] |
Q3: What are the potential mechanisms of resistance to ATR inhibitors like this compound?
While specific resistance mechanisms to this compound have not yet been extensively published, studies on other ATR inhibitors have identified several potential mechanisms of acquired resistance. These can be broadly categorized as:
-
Alterations in Cell Cycle Control: Changes in the expression or function of key cell cycle proteins can reduce the reliance on the ATR pathway.
-
Reduced Replication Stress: A decrease in the underlying replication stress in cancer cells can diminish their dependency on ATR for survival.
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
Q4: What are some combination strategies to potentially overcome resistance or enhance the efficacy of this compound?
Combining ATR inhibitors with other anti-cancer agents is a promising strategy to enhance efficacy and overcome potential resistance. Preclinical studies with various ATR inhibitors have shown synergistic effects when combined with:
-
DNA Damaging Agents: Chemotherapies such as cisplatin, oxaliplatin, and irinotecan can induce DNA damage that increases the reliance of cancer cells on the ATR pathway for survival.[5]
-
PARP Inhibitors: In cancers with defects in homologous recombination repair (e.g., BRCA1/2 mutations), PARP inhibitors lead to an accumulation of single-strand breaks that are converted to double-strand breaks during replication, increasing the dependency on ATR. Combining PARP and ATR inhibitors can be a powerful synthetic lethal strategy.[6][7]
-
Topoisomerase I Inhibitors: These agents create DNA lesions that stall replication forks, thereby activating the ATR pathway. Co-inhibition of ATR can potentiate the cytotoxic effects of topoisomerase I inhibitors.[8]
Troubleshooting Guide: Overcoming Resistance to this compound
This guide provides a structured approach to troubleshooting potential resistance to this compound in your experiments. The suggestions are based on known resistance mechanisms to the broader class of ATR inhibitors.
Issue 1: Decreased sensitivity or acquired resistance to this compound in cell culture.
| Potential Cause | Troubleshooting Steps | Rationale |
| Upregulation of drug efflux pumps (e.g., P-gp, BCRP) | 1. Co-treatment with efflux pump inhibitors: Use known inhibitors of P-gp (e.g., verapamil, cyclosporine A) or BCRP (e.g., Ko143) in combination with this compound. 2. Gene expression analysis: Perform qRT-PCR or Western blotting to assess the expression levels of ABC transporter genes (e.g., ABCB1, ABCG2) in resistant versus sensitive cells. | Overexpression of P-gp and BCRP has been shown to confer resistance to the ATR inhibitor ceralasertib. Inhibition of these pumps can restore sensitivity by increasing the intracellular concentration of the drug. |
| Loss of nonsense-mediated decay (NMD) factor UPF2 | 1. Gene expression analysis: Analyze the expression of UPF2 and other NMD pathway components in resistant cells. 2. Functional rescue: If UPF2 is downregulated, attempt to re-express it in resistant cells to see if sensitivity to this compound is restored. | Loss of UPF2 has been identified as a novel mechanism of resistance to ATR inhibitors in gastric cancer. UPF2-deficient cells exhibit reduced transcription-replication collisions, a source of replication stress that sensitizes cells to ATR inhibition. |
| Alterations in cell cycle regulation | 1. Cell cycle analysis: Perform flow cytometry to compare the cell cycle distribution of sensitive and resistant cells with and without this compound treatment. Look for a failure of resistant cells to arrest in G1/S phase. 2. Western blot analysis: Examine the expression and phosphorylation status of key cell cycle proteins such as CDK2, Cyclin E1, and CDC25A. | Resistance to ATR inhibitors has been associated with alterations in genes that control the G1/S transition, allowing cells to bypass the checkpoint that would normally be enforced by ATR inhibition. |
Issue 2: Lack of synergistic effect when combining this compound with other agents.
| Potential Cause | Troubleshooting Steps | Rationale |
| Suboptimal dosing or scheduling | 1. Dose-response matrix: Perform a checkerboard assay with varying concentrations of both this compound and the combination agent to identify synergistic, additive, or antagonistic interactions. 2. Sequential vs. concurrent treatment: Test different treatment schedules (e.g., pre-treatment with one agent followed by the other) to determine the optimal sequence for synergy. | The synergistic effect of drug combinations is often highly dependent on the concentrations and timing of administration. |
| Inappropriate cell line model | 1. Assess baseline replication stress: Use markers like γH2AX and phosphorylated RPA to determine the level of endogenous replication stress in your cell line. 2. Evaluate DNA repair pathway status: Characterize the status of key DNA repair pathways (e.g., ATM, homologous recombination) in your cell model. | The efficacy of ATR inhibitor combinations is often context-dependent. For example, synergy with PARP inhibitors is most pronounced in cells with deficient homologous recombination. Cells with low intrinsic replication stress may be less sensitive to ATR inhibition. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium and allow them to adhere overnight.[7]
-
Treat the cells with a range of concentrations of this compound and incubate for the desired period (e.g., 72 hours).
-
Add 10 µL of the 12 mM MTT stock solution to each well.[7]
-
Incubate the plate at 37°C for 4 hours in a CO₂ incubator.[7]
-
Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[7]
-
Incubate at 37°C for 4 hours.[7]
-
Mix each sample thoroughly by pipetting.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
2. Western Blotting for CHK1 Phosphorylation
This protocol is used to confirm the on-target activity of this compound by assessing the phosphorylation of its downstream target, CHK1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CHK1 (Ser345), anti-total CHK1, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time and concentration. It is often necessary to induce DNA damage (e.g., with hydroxyurea or UV radiation) to observe a robust CHK1 phosphorylation signal that can then be inhibited.
-
Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total CHK1 and a loading control to normalize the data.
3. Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is used to evaluate the effect of this compound on cell cycle progression.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1x10⁶ cells by trypsinization and centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing.[5]
-
Incubate the cells on ice for at least 30 minutes.[5]
-
Centrifuge the fixed cells and wash twice with PBS.[5]
-
Resuspend the cell pellet in 1 mL of PI staining solution.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: ATR Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Evaluating this compound Efficacy.
Caption: Logical Relationships in this compound Resistance.
References
- 1. Novel Mechanisms Targeted by Drug Trials in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Reversing regulatory safeguards: Targeting the ATR pathway to overcome PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
ATR Inhibitor Experiments: Technical Support Center
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using ATR inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ATR inhibitors?
ATR (Ataxia Telangiectasia and Rad3-related) is a critical protein kinase in the DNA Damage Response (DDR) pathway. It is activated by single-stranded DNA, which often arises from replication stress (RS) or the processing of DNA damage.[1] Once activated, ATR phosphorylates a variety of downstream targets, most notably Chk1, to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[1][2][3] ATR inhibitors block the kinase activity of ATR, preventing these downstream signaling events. This leads to an accumulation of DNA damage, replication fork collapse, and often cell death, a phenomenon known as "replication catastrophe".[4] Cancer cells with high levels of intrinsic replication stress or defects in other DNA repair pathways (like those with ATM or p53 mutations) are particularly dependent on ATR for survival, creating a therapeutic window for ATR inhibitors.[2][5]
Q2: How can I confirm that my ATR inhibitor is active and on-target in my cells?
The most reliable method to confirm the activity of an ATR inhibitor is to assess the phosphorylation status of its direct downstream target, Chk1.
-
Western Blotting: A successful ATR inhibition experiment will show a marked decrease in the phosphorylation of Chk1 at serine 345 (p-Chk1 S345) in cells treated with a DNA damaging agent (like hydroxyurea or UV radiation) to induce ATR activity, followed by the ATR inhibitor.[6][7][8] A reduction of over 60% in the p-Chk1 signal is a good indicator of potent ATR inhibition.[6] It is also possible to monitor the autophosphorylation of ATR at threonine 1989, which is also abrogated by ATR inhibitors.[7][9]
-
Experimental Controls: Always include a positive control (e.g., cells treated with a DNA damaging agent alone to show robust p-Chk1 induction) and a negative control (untreated cells).
Q3: Why am I not observing a significant decrease in cell viability after treating my cancer cells with an ATR inhibitor?
There are several potential reasons for a lack of response to an ATR inhibitor:
-
Cell Line Dependency: The sensitivity to ATR inhibitors is highly context-dependent. Cells that lack underlying DNA repair defects or have low levels of replication stress may not be sensitive to ATR inhibition as a monotherapy.[2] For example, cancer cells with deficiencies in the ATM pathway are often hypersensitive to ATR inhibitors.[10]
-
Inhibitor Concentration and Treatment Duration: Ensure you are using the inhibitor at an appropriate concentration and for a sufficient duration. IC50 values can vary significantly between cell lines (see Table 1). A typical treatment duration for cell viability assays is 72 hours.[11][12][13]
-
Experimental Setup: For combination therapies, the timing of drug addition is crucial. Pre-clinical studies suggest that administering the ATR inhibitor 12-24 hours after the DNA-damaging agent can yield optimal efficacy, as this timing coincides with the peak activation of ATR.[14]
-
Drug Stability: Ensure the inhibitor is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Q4: I am observing an increase in the γH2AX signal after ATR inhibitor treatment. Is this an expected result?
Yes, this is an expected and often-observed outcome. While γH2AX (phosphorylation of H2AX at serine 139) is a well-known marker for DNA double-strand breaks (DSBs), its appearance after ATR inhibition signifies rampant replication stress.[12][15] ATR's role is to stabilize stalled replication forks to prevent their collapse into DSBs. When ATR is inhibited, these forks collapse, leading to an accumulation of DNA damage and a strong, often pan-nuclear, γH2AX signal.[7][12] This is in contrast to the discrete foci of γH2AX typically seen at sites of DSBs.[16]
Q5: Are there known off-target effects of ATR inhibitors I should be aware of?
Yes. ATR belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which also includes ATM, DNA-PKcs, and mTOR.[2] Some less selective or first-generation ATR inhibitors may also inhibit these other kinases, which can confound the interpretation of results.[2][10][17] For instance, the compound NVP-BEZ235 is a potent inhibitor of PI3K and mTOR, but also inhibits ATR, ATM, and DNA-PKcs.[16] It is crucial to use highly selective inhibitors and/or validate findings using multiple inhibitors or genetic approaches (e.g., siRNA/shRNA knockdown of ATR).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of p-Chk1 phosphorylation | 1. Inactive inhibitor (degraded or incorrect concentration).2. Insufficient induction of ATR activity.3. Technical issue with Western blot (e.g., antibody problem). | 1. Use a fresh aliquot of the inhibitor and verify the final concentration.2. Ensure the DNA damaging agent (e.g., hydroxyurea, UV) is effectively inducing p-Chk1 in your positive control.3. Validate your p-Chk1 and total Chk1 antibodies and optimize blotting conditions. |
| High variability in cell viability (IC50) results | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Cell line instability or heterogeneity. | 1. Ensure a uniform single-cell suspension and accurate cell counting.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Use low-passage cells and regularly check for mycoplasma contamination. |
| Unexpected cell cycle arrest profile | 1. The effect is cell-type and context-dependent.2. Off-target effects of the inhibitor.3. Incorrect timing of sample collection. | 1. ATR inhibition can cause S-phase arrest or abrogate a G2/M checkpoint.[12][18] The outcome depends on the cellular context.2. Verify the selectivity of your inhibitor. Off-target effects on CDKs, for example, could alter cell cycle profiles.[2]3. Perform a time-course experiment to capture the dynamic changes in cell cycle distribution. |
| Toxicity in non-cancerous/control cell lines | 1. ATR is an essential gene for all proliferating cells.[5]2. The inhibitor concentration is too high. | 1. Some level of toxicity in normal proliferating cells is expected. The goal is to identify a therapeutic window where cancer cells are significantly more sensitive.2. Perform a dose-response curve to determine the IC50 in both cancer and control cell lines to define the therapeutic index. |
Quantitative Data Summary
Table 1: Reported IC50 Values for Various ATR Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ceralasertib (AZD6738) | SNU478 | Biliary Tract Cancer | 460 | [19] |
| Elimusertib (BAY-1895344) | Multiple | Various | Median: 78 | [20] |
| Berzosertib (VE-822/VX-970) | HT29 | Colorectal Cancer | 19 | [20] |
| VE-821 | Multiple | Various | Ki: 13, IC50: 26 (cell-free) | [20] |
| M4344 | DU145 | Prostate Cancer | ~25 | [21] |
| AZ20 | Multiple | Various | 5 (cell-free) | [20] |
Note: IC50 values are highly dependent on the specific assay conditions and cell line used.
Experimental Protocols
Protocol 1: Western Blot for p-Chk1 (S345) Inhibition
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Induction of ATR Activity: Treat cells with a DNA damaging agent to activate the ATR pathway. A common method is to use 2-5 mM hydroxyurea (HU) for 2-4 hours.
-
Inhibitor Treatment: Add the ATR inhibitor at the desired concentrations to the media containing the DNA damaging agent for the final 1-2 hours of the incubation. Include a "HU alone" positive control and an "untreated" negative control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, microcystin).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-Chk1 (Ser345) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total Chk1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to normalize the p-Chk1 signal.
Protocol 2: Cell Viability Assay (e.g., using AlamarBlue)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well). Incubate overnight to allow for cell attachment.
-
Inhibitor Treatment: Add the ATR inhibitor in a series of dilutions (e.g., 8-10 concentrations) to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells. For combination studies, add the second drug at a fixed concentration to a parallel set of inhibitor dilutions.
-
Incubation: Incubate the plate for a standard period, typically 72 hours, in a cell culture incubator.
-
Viability Measurement:
-
Add AlamarBlue reagent (or a similar metabolic indicator like MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Plate cells in 6-well plates and treat with the ATR inhibitor and/or other agents as required for your experiment (e.g., for 24-48 hours).
-
Cell Harvest: Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Fixation: Wash the cells with PBS. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
-
Flow Cytometry:
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[6]
-
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on DNA content (PI fluorescence).[23]
Visualizations
References
- 1. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 4. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 11. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ATR CONTRIBUTES TO CELL CYCLE ARREST AND SURVIVAL AFTER CISPLATIN BUT NOT OXALIPLATIN - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 20. selleckchem.com [selleckchem.com]
- 21. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: ATR-IN-10 and Related ATR Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ATR-IN-10 and other ATR inhibitors in their experiments. The information is tailored for scientists and drug development professionals, with a focus on the differential toxicity between normal and cancer cells.
Frequently Asked Questions (FAQs)
Q1: Why do ATR inhibitors like this compound show selective toxicity towards cancer cells compared to normal cells?
A1: The selective toxicity of ATR inhibitors in cancer cells stems from their increased reliance on the ATR-mediated DNA Damage Response (DDR) pathway. Many cancer cells exhibit:
-
High Replication Stress: Uncontrolled proliferation and oncogene activation in cancer cells lead to a state of constant replication stress, making them highly dependent on ATR for genome stability.[1][2]
-
Defective G1 Checkpoint: A significant portion of cancers have mutations in genes like p53, leading to a defective G1 cell cycle checkpoint. This makes them heavily reliant on the S and G2/M checkpoints, which are regulated by ATR.[2]
-
Synthetic Lethality: Many tumors have pre-existing defects in other DDR pathways, such as mutations in ATM or BRCA genes. In these cases, inhibiting the compensatory ATR pathway becomes synthetically lethal, leading to cancer cell-specific death.[3] Normal cells, with intact DDR pathways and lower replication stress, are less affected by ATR inhibition.[3]
Q2: I am not observing significant cell death in my cancer cell line after treatment with an ATR inhibitor. What could be the reason?
A2: Several factors could contribute to a lack of response:
-
Cell Line Specificity: The sensitivity to ATR inhibitors can vary significantly between different cancer cell lines. This can be influenced by the specific genetic background of the cells, such as their p53, ATM, or BRCA status, and their basal level of replication stress.
-
Drug Concentration and Treatment Duration: Ensure you are using an appropriate concentration of the ATR inhibitor and a sufficient treatment duration. We recommend performing a dose-response curve to determine the IC50 for your specific cell line. For some inhibitors, a longer incubation period (e.g., 72-144 hours) may be necessary to observe significant effects.[3]
-
Monotherapy vs. Combination Therapy: While some cancer cells are sensitive to ATR inhibitors as a monotherapy, their efficacy is often dramatically enhanced when used in combination with DNA-damaging agents (e.g., cisplatin, gemcitabine, topoisomerase inhibitors) or PARP inhibitors.[3][4] This is because these agents induce DNA damage and replication stress, further increasing the cancer cells' reliance on ATR.
Q3: How can I confirm that the ATR inhibitor is hitting its target in my cellular experiments?
A3: A reliable method to confirm target engagement is to assess the phosphorylation of Chk1 (Checkpoint Kinase 1), a major downstream substrate of ATR. Upon ATR inhibition, the phosphorylation of Chk1 at Serine 345 should be reduced or abolished. This can be measured by Western blotting.
Data Presentation: Comparative Toxicity of ATR Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various ATR inhibitors in cancer cell lines. Data for "this compound" is limited; therefore, data for the well-characterized and structurally related ATR inhibitor VE-821 is provided as a reference.
Table 1: Monotherapy IC50 Values of VE-821 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| AGS | Gastric Cancer | 13.7 | [5] |
| MKN-45 | Gastric Cancer | 11.3 | [5] |
| HCT-116 | Colon Cancer | >10 | [6][7] |
| HT-29 | Colon Cancer | >10 | [6][7] |
| LoVo | Colon Cancer | >10 | [6] |
| PSN-1 | Pancreatic Cancer | Not specified (sensitizes to radiation/gemcitabine) | [4] |
| MiaPaCa-2 | Pancreatic Cancer | Not specified (sensitizes to radiation/gemcitabine) | [4] |
| Multiple Lung Cancer Lines | Lung Cancer | Not specified (enhances cisplatin toxicity) | [3] |
Table 2: Comparative Effect of VE-821 on Normal vs. Cancer Cells
| Cell Type | Effect of VE-821 (10 µM for 144h) | Sensitization to Genotoxic Agents | Reference |
| Normal Cell Lines | 5-11% cell death | Does not sensitize | [3] |
| Cancer Cell Lines | 28-46% cell death | Dramatically sensitizes | [3] |
Table 3: Monotherapy IC50 Values of AZD6738 (Ceralasertib) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LoVo | Colorectal Cancer | 0.52 | [1] |
| NCI-H1373 | Lung Cancer | 5.32 | [1] |
| HCT116 (p53 wt) | Colorectal Cancer | ≥1 | [8] |
| HCT116 (p53-null) | Colorectal Cancer | ≥1 | [8] |
| Multiple Breast Cancer Lines | Breast Cancer | 9 out of 13 lines < 1 µM | [9][10] |
Experimental Protocols
Protocol 1: Determining Cell Viability using the MTT Assay
This protocol outlines the steps for assessing the cytotoxicity of an ATR inhibitor.
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is above 90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
-
Drug Treatment:
-
Prepare serial dilutions of the ATR inhibitor (e.g., this compound) in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.[11]
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter sterilize the solution.[2]
-
Add 20 µL of the MTT stock solution to each well.[12]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]
-
Carefully remove the medium from each well.
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Cover the plate and agitate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
-
Data Acquisition:
-
Read the absorbance at 590 nm using a microplate reader. A reference wavelength of 620 nm can be used for background correction.[12]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Protocol 2: Western Blot for Phospho-Chk1 (Ser345)
This protocol is for verifying the on-target activity of an ATR inhibitor.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the ATR inhibitor at the desired concentrations for the specified time. It is often beneficial to co-treat with a DNA-damaging agent (e.g., hydroxyurea or UV radiation) to induce a strong ATR-dependent Chk1 phosphorylation signal in the control group.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total Chk1 and a loading control like β-actin or GAPDH.
-
Visualizations
Signaling Pathway
Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for assessing this compound toxicity and target engagement.
References
- 1. Radiosensitization by the ATR Inhibitor AZD6738 through Generation of Acentric Micronuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous inhibition of ATR and PARP sensitizes colon cancer cell lines to irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-tumor activity of the ATR inhibitor AZD6738 in HER2 positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Myelosuppression as a Side Effect of ATR Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating myelosuppression as a side effect of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind ATR inhibitor-induced myelosuppression?
A1: ATR inhibitors primarily induce myelosuppression by targeting the high replicative stress inherent in hematopoietic stem and progenitor cells (HSPCs). ATR is a crucial kinase in the DNA damage response (DDR) pathway, responsible for maintaining genomic integrity during DNA replication.[1][2] By inhibiting ATR, these drugs disrupt the normal cell cycle progression and DNA repair in rapidly dividing cells like HSPCs, leading to cell death and reduced output of mature blood cells. A specific mechanism has been identified for anemia, where ATR inhibition leads to a dose-dependent suppression of erythroblast proliferation and differentiation through a process involving enhanced ferroptosis, an iron-dependent form of programmed cell death.[1]
Q2: What are the most common hematological toxicities observed with ATR inhibitors?
A2: The most frequently reported hematological toxicities associated with ATR inhibitors are anemia, neutropenia, and thrombocytopenia.[3][4] Clinical trial data indicates that Grade 3 or higher anemia is a common adverse event.[4] The combination of ATR inhibitors with other DNA-damaging agents, such as PARP inhibitors, can increase the risk of neutropenia and thrombocytopenia.[4]
Q3: How can myelosuppression from ATR inhibitors be mitigated in a research setting?
A3: A key strategy to mitigate myelosuppression is the implementation of intermittent dosing schedules.[5] Administering ATR inhibitors on a "3 days on/4 days off" schedule, for example, has been shown to reduce the severity of hematological toxicities while potentially maintaining efficacy.[6] This allows for recovery of the hematopoietic system between treatment cycles. Careful monitoring of blood counts and dose adjustments are also critical.
Q4: Are there any predictive biomarkers for ATR inhibitor-induced hematological toxicity?
A4: Preliminary clinical data suggests that baseline hematological parameters may predict the severity of myelosuppression. For instance, lower baseline hematocrit and higher red cell distribution width (RDW) have been associated with a higher risk of severe anemia, while a lower white blood cell (WBC) count may predict a higher risk of neutropenia.[4]
Troubleshooting Guides
Issue 1: Unexpectedly high levels of apoptosis in hematopoietic progenitor cells in vitro.
| Potential Cause | Troubleshooting Step |
| ATR inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal concentration that induces the desired effect on cancer cells while minimizing toxicity to HSPCs. |
| Prolonged exposure to the ATR inhibitor. | Consider shorter incubation times or an intermittent exposure schedule to mimic in vivo intermittent dosing strategies. |
| High intrinsic replication stress in the cell line. | Characterize the baseline level of replication stress in your hematopoietic progenitor cell line. Cell lines with higher intrinsic stress may be more sensitive to ATR inhibition. |
| Off-target effects of the inhibitor. | If using a novel or less-characterized ATR inhibitor, validate its specificity against other kinases in the PI3K-like kinase (PIKK) family, such as ATM and DNA-PK. |
Issue 2: Inconsistent results in Colony-Forming Cell (CFC) assays.
| Potential Cause | Troubleshooting Step |
| Variability in cell plating density. | Ensure accurate cell counting and consistent plating density across all experimental conditions. |
| Inadequate mixing of cells in semi-solid medium. | Gently but thoroughly mix the single-cell suspension with the methylcellulose-based medium to ensure a homogenous distribution of cells. |
| Drying out of the culture plates. | Maintain proper humidity during incubation by placing the culture dishes in a larger dish with sterile water.[7] |
| Subjectivity in colony counting. | Establish clear, standardized criteria for identifying and counting different colony types (e.g., BFU-E, CFU-GM, CFU-GEMM). Use a gridded plate for systematic counting.[7] |
Issue 3: Difficulty in identifying and quantifying specific hematopoietic stem and progenitor cell populations by flow cytometry.
| Potential Cause | Troubleshooting Step |
| Inappropriate antibody panel. | Design a well-characterized antibody panel to specifically identify the HSPC populations of interest (e.g., LSK cells in mice: Lin-, Sca-1+, c-Kit+).[8] |
| High background staining. | Include appropriate controls such as Fluorescence Minus One (FMO) controls and isotype controls to set accurate gates.[9] Block Fc receptors to reduce non-specific antibody binding.[9] |
| Poor cell viability. | Use a viability dye (e.g., Propidium Iodide, 7-AAD) to exclude dead cells from the analysis.[10][11] |
| Instrument settings not optimized. | Optimize photomultiplier tube (PMT) voltages and compensation settings for your specific antibody panel and flow cytometer.[8] |
Quantitative Data Summary
Table 1: Preclinical Hematological Effects of the ATR Inhibitor AZD6738 in Mice
| Treatment Group | White Blood Cells (WBC) (cells/µL) | Lymphocytes (cells/µL) | Neutrophils (cells/µL) | Monocytes (cells/µL) |
| Vehicle (Day 2) | ~8000 | ~6000 | ~1500 | ~500 |
| AZD6738 (75 mg/kg, 1 dose, Day 2) | No significant change | No significant change | No significant change | Reduced |
| Vehicle (Day 4) | ~8000 | ~6000 | ~1500 | ~500 |
| AZD6738 (75 mg/kg, 3 doses, Day 4) | Reduced | Reduced | Reduced | Not reported |
| Data adapted from a study in BALB/c mice.[5] |
Table 2: Incidence of Grade ≥3 Hematological Toxicities with ATR Inhibitors in Phase I/II Clinical Trials
| Hematological Toxicity | Incidence in Patients Receiving ATRi +/- PD1i (n=132) | Incidence in Patients Receiving ATRi + PARPi (n=9) |
| Anemia | 47.5% | Not specified |
| Neutropenia | 31.9% | Increased risk |
| Thrombocytopenia | 11.4% | Increased risk |
| Data from a retrospective analysis of 141 patients treated with an oral ATR inhibitor.[4][12] |
Experimental Protocols
Colony-Forming Cell (CFC) Assay for Assessing Myelosuppression
Objective: To evaluate the effect of an ATR inhibitor on the proliferation and differentiation of hematopoietic progenitor cells in vitro.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of bone marrow cells from treated and control animals (or human CD34+ cells). Determine the viable cell count using a hemocytometer and trypan blue exclusion.
-
Plating: Dilute the cell suspension to the desired concentration in Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS. Add the cell suspension to a methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines to support the growth of different hematopoietic lineages.
-
Dispensing: Using a syringe with a blunt-end needle, dispense the cell/methylcellulose mixture into 35 mm culture dishes. Gently rotate the dishes to ensure an even distribution of the medium.
-
Incubation: Place the culture dishes in a humidified incubator at 37°C and 5% CO2 for 7-14 days (duration depends on the species and progenitor type being assayed).[7]
-
Colony Identification and Counting: Enumerate and classify colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) based on their morphology using an inverted microscope. A colony is typically defined as a cluster of at least 50 cells.
-
Data Analysis: Calculate the number of colonies per a specific number of plated cells and compare the results between treated and control groups.
Flow Cytometry for Hematopoietic Stem and Progenitor Cell (HSPC) Analysis in Mice
Objective: To quantify the absolute number and frequency of different HSPC populations in the bone marrow following treatment with an ATR inhibitor.
Methodology:
-
Bone Marrow Harvest: Isolate bone marrow cells from the femurs and tibias of treated and control mice by flushing the bones with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Red Blood Cell Lysis: Lyse red blood cells using an ammonium chloride-based lysis buffer.
-
Cell Counting: Determine the total viable cell count for each bone marrow sample.
-
Fc Receptor Blocking: Incubate the cells with an anti-CD16/32 antibody (Fc block) to prevent non-specific antibody binding.[9]
-
Staining: Stain the cells with a cocktail of fluorescently conjugated antibodies against cell surface markers that define HSPC populations. A common panel for murine LSK cells includes antibodies against a lineage cocktail (e.g., CD3e, CD11b, B220, Gr-1, Ter-119), c-Kit, and Sca-1.[8]
-
Viability Staining: Add a viability dye such as Propidium Iodide (PI) or 7-AAD just before analysis to exclude dead cells.[10]
-
Data Acquisition: Acquire data on a flow cytometer. Be sure to include unstained and single-color controls for proper compensation and gating.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on viable, single cells, then exclude lineage-positive cells. From the lineage-negative population, identify and quantify the LSK (Lin-Sca-1+c-Kit+) population and other progenitor subsets of interest.
Visualizations
Caption: ATR signaling pathway in response to DNA damage and replication stress.
Caption: Experimental workflow for assessing ATR inhibitor-induced myelosuppression.
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The schedule of ATR inhibitor AZD6738 can potentiate or abolish antitumor immune responses to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. stemcell.com [stemcell.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. Flow Cytometric Characterization of Hematopoietic Stem and Progenitor Cell Subpopulations in Autologous Peripheral Blood Stem Cell Preparations after Cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Atr-IN-10
Disclaimer: Information regarding a specific molecule designated "Atr-IN-10" is not publicly available. This guide provides general strategies and troubleshooting advice for improving the bioavailability of poorly soluble kinase inhibitors, a class to which this compound likely belongs. The principles and protocols described here are based on established pharmaceutical sciences and are intended for research and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the low bioavailability of kinase inhibitors like this compound?
A1: The low bioavailability of many small molecule kinase inhibitors often stems from a combination of factors, including:
-
Poor aqueous solubility: Many kinase inhibitors are lipophilic and have low solubility in gastrointestinal fluids, which limits their dissolution and subsequent absorption.[1][2]
-
High lipophilicity: While some lipophilicity is required for membrane permeation, very high lipophilicity can lead to poor wetting and partitioning into the aqueous phase for absorption.
-
Extensive first-pass metabolism: After absorption from the gut, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.[3][4]
-
Efflux by transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for a compound like this compound?
A2: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability. It helps in predicting a drug's in vivo absorption characteristics. Most kinase inhibitors fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). For BCS Class II compounds, the rate-limiting step for absorption is often drug dissolution.[5] Therefore, enhancing solubility and dissolution is a primary goal for improving bioavailability.
Q3: What are the initial steps I should take to characterize the bioavailability challenges of this compound?
A3: A thorough characterization is crucial. Key initial experiments include:
-
Solubility studies: Determine the solubility in various aqueous media at different pH values (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Permeability assessment: Use in vitro models like Caco-2 cell monolayers to assess intestinal permeability and identify potential for efflux.
-
LogP/LogD determination: Measure the lipophilicity of the compound.
-
Solid-state characterization: Analyze the crystalline form, particle size, and morphology of the active pharmaceutical ingredient (API).
-
Preliminary in vivo pharmacokinetic (PK) studies: Conduct pilot PK studies in animal models (e.g., rodents) using a simple suspension formulation to determine the baseline bioavailability and identify key absorption issues.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low oral absorption (low AUC and Cmax) in initial in vivo studies. | Poor aqueous solubility and slow dissolution rate. | 1. Particle Size Reduction: Micronization or nanocrystal technology to increase the surface area for dissolution.[6][7] 2. Amorphous Solid Dispersions (ASDs): Disperse the drug in a polymer matrix in its high-energy amorphous state to improve solubility and dissolution.[8][9] 3. Lipid-Based Formulations: Dissolve the drug in lipids, surfactants, and co-solvents to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[1][2] |
| High variability in plasma concentrations between subjects. | Inconsistent dissolution, food effects, or variable gastrointestinal transit. | 1. Formulate as a Solution or Fine Dispersion: Lipid-based formulations like SEDDS can form fine oil-in-water emulsions upon contact with gastrointestinal fluids, leading to more consistent absorption.[9] 2. Control Particle Size: A narrow and controlled particle size distribution can reduce variability in dissolution. |
| Significant positive food effect (higher absorption with food). | Food components (especially fats) may enhance solubilization of a lipophilic drug. | While this can be exploited, it also introduces variability. A well-designed lipid-based formulation can mimic the food effect, leading to more consistent absorption regardless of food intake.[2] |
| Poor dose proportionality (doubling the dose does not double the exposure). | Dissolution or solubility-limited absorption. At higher doses, the gastrointestinal fluid becomes saturated with the drug, preventing further dissolution and absorption. | Focus on formulations that enhance and maintain the drug in a solubilized state, such as ASDs or SEDDS.[8][9] |
| In vitro dissolution is slow and incomplete. | Poor wettability of the drug powder, low intrinsic solubility. | 1. Incorporate Surfactants: Add surfactants to the formulation or dissolution medium to improve wetting.[6] 2. Solid Dispersions: Formulating as a solid dispersion can significantly enhance the dissolution rate.[10][11] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD of this compound with a hydrophilic polymer to enhance its solubility and dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both the drug and the polymer.
-
Rotary evaporator
-
Vacuum oven
Method:
-
Selection of Polymer and Solvent: Choose a polymer and a common solvent in which both this compound and the polymer are readily soluble.
-
Preparation of the Solution:
-
Dissolve a specific ratio of this compound and the polymer (e.g., 1:1, 1:3, 1:5 by weight) in the selected solvent.
-
Ensure complete dissolution by gentle stirring or sonication.
-
-
Solvent Evaporation:
-
Transfer the solution to a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal degradation.
-
-
Drying:
-
Scrape the resulting solid film from the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
Visual Inspection: The resulting product should be a clear, glassy solid.
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm for the drug, indicating it is in an amorphous state.
-
Powder X-ray Diffraction (PXRD): To confirm the absence of crystallinity.
-
Dissolution Testing: Perform dissolution studies in relevant media (e.g., simulated gastric and intestinal fluids) and compare the dissolution profile to that of the pure crystalline drug.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon dilution in aqueous media.
Materials:
-
This compound
-
Oil (e.g., medium-chain triglycerides like Capryol™ 90)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-solvent/Co-surfactant (e.g., Transcutol® HP, PEG 400)
Method:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify suitable excipients.
-
Formulation Development:
-
Based on solubility data, prepare various formulations by mixing different ratios of oil, surfactant, and co-solvent.
-
Add this compound to the excipient mixture and stir until a clear, homogenous solution is formed. Gentle heating may be applied if necessary.
-
-
Self-Emulsification Assessment:
-
Add a small amount (e.g., 1 mL) of the formulation to a larger volume (e.g., 250 mL) of water or buffer in a glass beaker with gentle stirring.
-
Observe the formation of the emulsion. A good SEDDS will form a clear to bluish-white, fine emulsion rapidly and spontaneously.
-
Measure the droplet size of the resulting emulsion using a particle size analyzer (e.g., dynamic light scattering). Droplet sizes are typically in the range of 20-200 nm for a nanoemulsion.
-
-
In Vitro Dissolution/Dispersion Testing:
-
Perform dispersion tests in biorelevant media to assess how well the drug remains in a solubilized or finely dispersed state.
-
Visualizations
Signaling Pathway
Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for selecting a bioavailability enhancement strategy for this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting the root cause of low bioavailability.
References
- 1. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 8. upm-inc.com [upm-inc.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of the Binary and Ternary Atorvastatin Solid Dispersions: In Vitro and In Vivo Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Degradation of Atr-IN-10 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Atr-IN-10 in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For aqueous-based assays, further dilution of the DMSO stock solution into an appropriate aqueous buffer is recommended. Ensure the final concentration of DMSO in your experimental setup is compatible with your cell line or assay system, as high concentrations of DMSO can be toxic or cause off-target effects.
Q2: What are the ideal storage conditions for this compound stock solutions?
A2: To maximize its shelf-life, this compound stock solutions in DMSO should be stored at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How many freeze-thaw cycles can a stock solution of this compound tolerate?
A3: While there is no specific data on the number of freeze-thaw cycles this compound can withstand without significant degradation, it is a general best practice to minimize these cycles for any small molecule inhibitor.[1] It is advisable to limit the number of freeze-thaw cycles to no more than 3-5. For optimal results, preparing single-use aliquots is the best approach.
Q4: Is this compound sensitive to light?
A4: Many complex organic molecules exhibit some degree of photosensitivity. Therefore, it is recommended to protect this compound solutions from prolonged exposure to light. Store stock solutions in amber vials or tubes wrapped in foil and minimize exposure to ambient light during experimental procedures.
Q5: What are the potential degradation pathways for this compound in solution?
A5: While specific degradation pathways for this compound have not been extensively published, small molecules with similar functional groups can be susceptible to hydrolysis and oxidation. Hydrolysis may occur in aqueous solutions, especially at non-neutral pH, while oxidation can be a concern over long-term storage, potentially accelerated by exposure to air and light.
Q6: How can I check if my this compound solution has degraded?
A6: A noticeable change in the color or clarity of the solution can be an initial indicator of degradation or precipitation. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to check the purity of the solution and detect the presence of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | The solubility of this compound may be limited in the chosen solvent, or the compound may have come out of solution during freezing. | Gently warm the solution to 37°C for a short period and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Inconsistent experimental results | This could be due to the degradation of the this compound stock solution, inaccurate pipetting, or variability in experimental conditions. | Use a fresh aliquot of this compound for each experiment to rule out degradation. Ensure accurate calibration of pipettes and consistent experimental procedures. Perform a stability check of your compound using HPLC or LC-MS if variability continues. |
| Loss of compound activity over time | The compound may be degrading under the experimental conditions (e.g., in aqueous media at 37°C). | Assess the stability of this compound under your specific assay conditions. This can be done by incubating the compound in the assay media for the duration of the experiment and then analyzing its integrity by HPLC or LC-MS. If significant degradation is observed, it may be necessary to add the compound at later time points or refresh the media during long-term experiments. |
| Discoloration of the stock solution | This may indicate chemical degradation, such as oxidation. | Discard the discolored solution and prepare a fresh stock from solid material. Ensure proper storage conditions, including protection from light and minimizing exposure to air. |
Summary of this compound Stability Data (Illustrative Example)
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific, publicly available stability data for this compound is limited. This table demonstrates how stability data might be presented.
| Condition | Duration | Temperature | Percent Degradation (Hypothetical) |
| Acidic Hydrolysis | 24 hours | 80°C | 15% |
| (0.1 M HCl) | |||
| Basic Hydrolysis | 24 hours | 80°C | 25% |
| (0.1 M NaOH) | |||
| Oxidative Stress | 24 hours | Room Temp | 10% |
| (3% H₂O₂) | |||
| Thermal Stress (Solid) | 48 hours | 100°C | <5% |
| Photostability (Solution) | 24 hours | Room Temp | <5% |
| (ICH compliant light exposure) |
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in solution using HPLC-UV or LC-MS.[2][3][4][5]
Objective: To determine the degradation profile of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials and Reagents:
-
This compound (solid)
-
HPLC-grade DMSO
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
HPLC or LC-MS system with a UV detector
-
C18 HPLC column
-
pH meter
-
Water bath or incubator
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Stress Conditions:
-
For each condition, dilute the stock solution to a final concentration of 100 µM in the respective stress solution.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 80°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 80°C for 24 hours.
-
Neutral Hydrolysis: Mix the stock solution with HPLC-grade water. Incubate at 80°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (in solution): Dilute the stock solution in a 50:50 mixture of acetonitrile and water. Incubate at 80°C for 24 hours.
-
Photolytic Degradation: Expose the 100 µM solution (in 50:50 acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to an appropriate concentration for analysis with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the parent this compound peak from any potential degradation products.
-
A typical mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Determine the rate of degradation and the half-life of this compound under each stress condition.
-
Characterize the major degradation products using the mass spectrometry data if an LC-MS system is used.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. scispace.com [scispace.com]
- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected phenotypes observed with Atr-IN-10 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes with Atr-IN-10 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA (ssDNA) that can arise from DNA damage or replication stress.[3] Upon activation, ATR phosphorylates a variety of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. Therefore, treatment with this compound is expected to abrogate these ATR-dependent functions, leading to an accumulation of DNA damage, cell cycle dysregulation, and ultimately, cell death, particularly in cancer cells with high levels of replication stress or defects in other DDR pathways.[3][4][5]
Q2: What are the common, expected phenotypes following this compound treatment?
Based on its mechanism of action, the expected phenotypes include:
-
Increased DNA Damage: Accumulation of DNA double-strand breaks, which can be visualized by an increase in γH2AX foci.
-
Cell Cycle Arrest: Abrogation of the S and G2/M checkpoints, leading to premature entry into mitosis.
-
Reduced Cell Viability: Decreased cell proliferation and induction of apoptosis or mitotic catastrophe.
-
Sensitization to DNA-damaging agents: Enhanced efficacy of chemotherapeutic agents or radiation.
Q3: Is this compound known to have off-target effects?
While this compound is described as a highly selective ATR inhibitor, like many kinase inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[6][7] Off-target activities could contribute to unexpected cellular responses. It is crucial to use the lowest effective concentration and to include appropriate controls to distinguish between on-target and potential off-target effects.
Troubleshooting Guide: Unexpected Phenotypes
This guide addresses specific unexpected phenotypes that may be observed during experiments with this compound and provides a systematic approach to troubleshoot these observations.
Issue 1: Reduced cell viability is observed at much lower concentrations than expected, or in cell lines predicted to be resistant.
-
Possible Cause 1: Off-target toxicity.
-
Troubleshooting Steps:
-
Confirm IC50 Value: Perform a dose-response curve to accurately determine the half-maximal inhibitory concentration (IC50) in your specific cell line.
-
Kinase Profiling: If available, perform or consult kinase profiling data for this compound to identify potential off-target kinases that might be expressed in your cell line.
-
Rescue Experiment: Attempt to rescue the phenotype by overexpressing a drug-resistant ATR mutant. If the phenotype persists, it is likely due to off-target effects.
-
-
-
Possible Cause 2: Unique cellular context or synthetic lethality.
-
Troubleshooting Steps:
-
Genomic/Proteomic Analysis: Analyze the genomic and proteomic landscape of your cell line for mutations or alterations in other DNA repair pathways (e.g., ATM, DNA-PK) that could create a synthetic lethal interaction with ATR inhibition.[3]
-
Literature Review: Search for publications that have characterized your specific cell line to understand its genetic background and potential vulnerabilities.
-
-
Issue 2: Paradoxical activation of a signaling pathway is observed.
-
Possible Cause 1: Feedback loops and pathway crosstalk.
-
Troubleshooting Steps:
-
Pathway Analysis: Use western blotting or other pathway analysis tools to investigate the activation state of related signaling pathways, such as the ATM or DNA-PK pathways. Inhibition of one pathway can sometimes lead to the compensatory upregulation of another.[5]
-
Time-Course Experiment: Perform a time-course experiment to understand the dynamics of pathway activation. A rapid, transient activation might indicate a different mechanism than a sustained activation.
-
-
-
Possible Cause 2: Off-target activation of another kinase.
-
Troubleshooting Steps:
-
Kinase Profiling: As in Issue 1, consult kinase profiling data to identify potential off-target kinases that could be responsible for the observed pathway activation.[6]
-
-
Issue 3: Unexpected morphological changes or cellular phenotypes (e.g., senescence, autophagy) are observed instead of or in addition to apoptosis.
-
Possible Cause 1: Cell-type specific responses to ATR inhibition.
-
Troubleshooting Steps:
-
Marker Analysis: Use specific cellular markers to confirm the observed phenotype. For senescence, stain for senescence-associated β-galactosidase. For autophagy, monitor LC3-II conversion by western blot or immunofluorescence.
-
Literature Review: Investigate if similar phenotypes have been reported for other ATR inhibitors or in the context of DNA damage in your specific cell model.
-
-
-
Possible Cause 2: Experimental conditions.
-
Troubleshooting Steps:
-
Concentration and Duration: Vary the concentration of this compound and the duration of treatment. Lower, chronic doses may be more likely to induce senescence, while higher, acute doses may favor apoptosis.
-
Cell Density: Ensure that experiments are performed at a consistent and appropriate cell density, as this can influence cellular outcomes.
-
-
Data Presentation
Table 1: Summary of Expected vs. Unexpected Phenotypes with this compound Treatment
| Phenotype Category | Expected Phenotypes | Potentially Unexpected Phenotypes |
| Cell Viability | Decreased viability in sensitive cell lines | - Extreme sensitivity in unexpected cell lines- Resistance in expectedly sensitive cell lines |
| Cell Cycle | Abrogation of S and G2/M checkpoints | - Arrest at a different cell cycle phase- No significant change in cell cycle distribution |
| DNA Damage | Increased γH2AX foci | - Absence of γH2AX induction despite other effects- Rapid resolution of γH2AX foci |
| Signaling | Decreased phosphorylation of Chk1 | - Paradoxical activation of ATM or other DDR kinases- Activation of pro-survival pathways |
| Morphology | Apoptotic morphology (cell shrinkage, blebbing) | - Senescent morphology (enlarged, flattened cells)- Autophagic vacuoles |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Read the absorbance at 570 nm using a microplate reader.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
-
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[9]
-
Incubate the fixed cells at 4°C for at least 30 minutes.[9]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[10]
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Apoptosis Assay (Annexin V Staining)
This protocol is for detecting apoptosis induced by this compound.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour.[13]
-
DNA Damage Assay (γH2AX Immunofluorescence)
This protocol is for visualizing DNA double-strand breaks.
-
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently-labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.[14][15]
-
Mandatory Visualizations
Caption: The ATR signaling pathway in response to DNA damage and replication stress.
Caption: A workflow for troubleshooting unexpected phenotypes observed with this compound treatment.
Caption: Logical relationships between this compound treatment, potential causes, and observed phenotypes.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 2713577-93-4|DC Chemicals [dcchemicals.com]
- 3. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. kumc.edu [kumc.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of Atr-IN-10 in Cells: A Technical Support Center
For researchers and drug development professionals utilizing Atr-IN-10, confirming its engagement with its intended target, the Ataxia Telangiectasia and Rad3-related (ATR) kinase, is a critical step in experimental validation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the confirmation of this compound target engagement in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism to confirm this compound target engagement in cells?
A1: The most direct method is to assess the phosphorylation status of downstream targets of the ATR kinase. The primary and best-characterized substrate of ATR is Checkpoint Kinase 1 (Chk1).[1][2][3] Inhibition of ATR by this compound will lead to a decrease in the phosphorylation of Chk1 at serine 345 (p-Chk1 Ser345).[4]
Q2: Why do I need to induce DNA damage to observe the effect of this compound?
A2: The ATR signaling pathway is activated in response to DNA damage and replication stress.[3][5] In the absence of such stress, the baseline activity of ATR might be too low to observe a significant effect of inhibition. Therefore, inducing DNA damage with agents like hydroxyurea (HU), ultraviolet (UV) radiation, or 4-nitroquinoline 1-oxide (4NQO) is often necessary to activate the ATR pathway and subsequently measure the inhibitory effect of this compound.
Q3: Can I measure other markers besides p-Chk1?
A3: Yes, another commonly used marker is the phosphorylation of H2AX at serine 139, known as gamma-H2AX (γH2AX).[1] ATR is one of the kinases responsible for H2AX phosphorylation in response to DNA damage. However, it's important to note that other kinases, such as ATM and DNA-PK, can also phosphorylate H2AX, so a reduction in γH2AX upon this compound treatment should be interpreted in the context of other pathway-specific readouts.[1]
Q4: My Western blot for p-Chk1 shows a weak signal or high background. What can I do?
A4: Several factors can contribute to suboptimal Western blot results. For a weak signal, consider increasing the primary antibody concentration, incubating the membrane with the primary antibody overnight at 4°C, or loading more protein per well (at least 20-30 µg of whole-cell extract is recommended).[6] For high background, ensure adequate blocking (e.g., 5% BSA or milk in TBST for at least 1 hour), optimize the antibody concentrations, and ensure thorough washing steps.[7]
Q5: What is the expected functional outcome of successful this compound target engagement?
A5: Successful target engagement should lead to specific cellular phenotypes. A key outcome is the abrogation of the G2/M cell cycle checkpoint, leading to premature entry into mitosis despite the presence of DNA damage.[8][9] This can be measured by flow cytometry for cell cycle analysis or by microscopy for mitotic markers like phospho-histone H3.[10] Additionally, ATR inhibition can sensitize cancer cells to DNA-damaging agents, a phenomenon known as synthetic lethality, which can be quantified using cell viability or clonogenic survival assays.[11][12]
Troubleshooting Guides
Western Blot Analysis of p-Chk1 (Ser345)
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Insufficient protein loaded. | Load 20-30 µg of protein per lane. For low abundance targets, consider loading up to 100 µg.[6] |
| Low primary antibody concentration. | Increase the primary antibody concentration or incubate overnight at 4°C.[4] | |
| Inactive secondary antibody or substrate. | Use fresh reagents and ensure proper storage. | |
| Poor transfer of proteins. | Confirm transfer with Ponceau S staining. For high molecular weight proteins, consider adding SDS to the transfer buffer.[7] | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature or use a different blocking agent (e.g., 5% BSA instead of milk).[7] |
| Primary or secondary antibody concentration too high. | Titrate antibodies to determine the optimal concentration. | |
| Inadequate washing. | Increase the number and duration of wash steps with TBST.[13] | |
| Non-specific Bands | Antibody cross-reactivity. | Use a highly specific monoclonal antibody. Ensure the correct antibody for the species being tested is used. |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer.[6] |
Immunofluorescence for γH2AX
| Problem | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking. | Block with 5% BSA in PBS for at least 30 minutes.[13][14] |
| Antibody concentration too high. | Titrate the primary and secondary antibodies to find the optimal dilution. | |
| Inadequate washing. | Wash cells three times with PBS after each antibody incubation step.[13] | |
| Cells dried out during staining. | Keep cells covered in solution throughout the staining procedure.[13] | |
| Weak or No Signal | Low primary antibody concentration. | Use a recommended dilution (e.g., 1:200 to 1:800) and consider overnight incubation at 4°C.[13] |
| Insufficient DNA damage. | Ensure the dose and duration of the DNA damaging agent are sufficient to induce a robust γH2AX signal. | |
| Photobleaching. | Minimize exposure of fluorescently labeled samples to light.[14] |
Experimental Protocols
Protocol 1: Western Blot for p-Chk1 (Ser345)
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 4 hours) in the presence or absence of various concentrations of this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Chk1 (Ser345) (e.g., Cell Signaling Technology #2348, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[4] Also, probe a separate blot with an antibody for total Chk1 as a loading control.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the p-Chk1/total Chk1 ratio.
Protocol 2: Immunofluorescence for γH2AX
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. Treat with a DNA damaging agent and this compound as described for the Western blot protocol.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[14]
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10-30 minutes.[14]
-
Blocking: Wash with PBS and block with 1-5% BSA in PBS for 30-60 minutes.[13][14]
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., BioLegend #613402, 1:500 dilution in 1% BSA/PBS) overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG, 1:500 in 1% BSA/PBS) for 1-2 hours at room temperature in the dark.[15]
-
Washing: Repeat the washing step as in step 6.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI for 5-10 minutes. Wash with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize foci using a fluorescence microscope. The number and intensity of γH2AX foci per nucleus can be quantified using image analysis software like ImageJ.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from target engagement experiments with an ATR inhibitor.
Table 1: Inhibition of Chk1 Phosphorylation by an ATR Inhibitor
| Treatment | p-Chk1 (Ser345) / Total Chk1 Ratio (Arbitrary Units) |
| Vehicle Control | 1.0 |
| DNA Damage Agent (e.g., HU) | 5.8 |
| DNA Damage Agent + ATR Inhibitor (1 µM) | 2.1 |
| DNA Damage Agent + ATR Inhibitor (5 µM) | 0.9 |
Data are representative and may vary depending on the cell line and experimental conditions.
Table 2: Effect of an ATR Inhibitor on Cell Viability in Combination with a DNA Damaging Agent (e.g., Cisplatin)
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| Cisplatin (1 µM) | 85 |
| ATR Inhibitor (1 µM) | 95 |
| Cisplatin (1 µM) + ATR Inhibitor (1 µM) | 40 |
Data are representative and indicate a synergistic effect between the ATR inhibitor and cisplatin.[16][17][18][19]
Visualizations
Caption: ATR Signaling Pathway and the inhibitory action of this compound.
References
- 1. Nuclear pCHK1 as a potential biomarker of increased sensitivity to ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes [mdpi.com]
- 4. Phospho-Chk1 (Ser345) (133D3) Rabbit mAb (#2348) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. ATR Regulates a G2-Phase Cell-Cycle Checkpoint in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G2/M Checkpoint Abrogation With Selective Inhibitors Results in Increased Chromatid Breaks and Radiosensitization of 82-6 hTERT and RPE Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 11. researchgate.net [researchgate.net]
- 12. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crpr-su.se [crpr-su.se]
- 14. researchgate.net [researchgate.net]
- 15. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Item - ATR inhibition resensitizes cisplatin-resistant cancer cells to cisplatin. - figshare - Figshare [figshare.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ATR mediates cisplatin resistance in 3D-cultured breast cancer cells via translesion DNA synthesis modulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Atr-IN-10 versus other ATR inhibitors like VE-821 or AZD6738
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways that detects and repairs DNA damage to maintain genomic integrity.[1][2] ATR is primarily activated by single-stranded DNA (ssDNA) that arises from various forms of DNA damage and replication stress.[3][4][5] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[4][6] In many cancer cells, which often have defects in other DDR pathways like the ATM pathway, there is a heightened reliance on ATR for survival, making it an attractive therapeutic target.[6][7]
This guide provides an objective comparison of two well-characterized ATR inhibitors, VE-821 and AZD6738 (Ceralasertib), based on publicly available experimental data. A third compound, ATR-IN-10, was considered for this comparison; however, a comprehensive search of scientific literature and public databases did not yield sufficient experimental data to allow for a meaningful and objective comparison at this time. Therefore, this document will focus on the comparative analysis of VE-821 and AZD6738.
Mechanism of Action
Both VE-821 and AZD6738 are potent and selective ATP-competitive inhibitors of ATR kinase.[8][9][10] By binding to the ATP-binding pocket of ATR, they prevent the phosphorylation of its downstream substrates, thereby abrogating the ATR-mediated signaling cascade. This inhibition leads to the collapse of replication forks, accumulation of DNA damage, and ultimately, synthetic lethality in cancer cells with pre-existing DNA repair defects or high levels of replication stress.[1][10]
Quantitative Performance Data
The following tables summarize the key quantitative data for VE-821 and AZD6738, providing a direct comparison of their potency and selectivity.
Table 1: In Vitro Potency Against ATR Kinase
| Inhibitor | IC50 (nM) | Ki (nM) | Assay Type |
| VE-821 | 26[8][9] | 13[8][9] | Cell-free kinase assay |
| AZD6738 | 1[11][12] | Not Reported | Cell-free kinase assay |
Table 2: Cellular Potency (Inhibition of Chk1 Phosphorylation)
| Inhibitor | IC50 (nM) | Cell Line |
| VE-821 | ~700[13] | HT29 |
| AZD6738 | 74[12] | Not specified |
Table 3: Selectivity Profile Against Other PIKK Family Kinases
| Inhibitor | ATM (IC50/Ki) | DNA-PK (IC50/Ki) | mTOR (IC50/Ki) |
| VE-821 | >8 µM (IC50)[8]; 16 µM (Ki)[8][9] | 4.4 µM (IC50)[8]; 2.2 µM (Ki)[8][9] | >1 µM (Ki)[8][9] |
| AZD6738 | >5 µM (IC50)[14] | >5 µM (IC50)[14] | >5 µM (IC50)[14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
In Vitro ATR Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of ATR.
Objective: To determine the IC50 value of an inhibitor against purified ATR kinase.
Materials:
-
Recombinant human ATR/ATRIP complex
-
GST-p53 substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (VE-821, AZD6738)
-
384-well plates
-
Detection reagents (e.g., HTRF-based detection with anti-GST and anti-phospho-p53 antibodies)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, recombinant ATR/ATRIP enzyme, and the GST-p53 substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration close to the Km for ATR).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (e.g., Europium-labeled anti-phospho-p53 antibody and d2-labeled anti-GST antibody for HTRF).
-
Incubate for the recommended time to allow for antibody binding.
-
Read the plate on a suitable plate reader (e.g., HTRF reader).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.
Western Blot for Chk1 Phosphorylation
This cell-based assay is used to assess the ability of an inhibitor to block ATR signaling within a cellular context.
Objective: To measure the inhibition of ATR-mediated Chk1 phosphorylation in response to DNA damage.
Materials:
-
Cancer cell line (e.g., HT29, HeLa)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Hydroxyurea (HU) or UV radiation)
-
Test compounds (VE-821, AZD6738)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the ATR inhibitor for a specified time (e.g., 1 hour).
-
Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM HU for 4 hours) or exposing the cells to UV radiation.
-
Wash the cells with PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe for total Chk1 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of Chk1 phosphorylation inhibition.
Cell Viability Assay
This assay measures the cytotoxic or cytostatic effects of the ATR inhibitors on cancer cells.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of the ATR inhibitors.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds (VE-821, AZD6738)
-
96-well plates
-
Reagents for viability assessment (e.g., MTT, CellTiter-Glo)
Procedure:
-
Seed cells at a low density in 96-well plates and allow them to attach overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for a prolonged period (e.g., 72-96 hours) to allow for multiple cell divisions.
-
At the end of the incubation period, measure cell viability using a chosen method. For example, with an MTT assay, add MTT reagent to each well and incubate until formazan crystals form. Then, solubilize the crystals and measure the absorbance at a specific wavelength.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to untreated control cells.
-
Determine the GI50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the ATR signaling pathway and a typical experimental workflow for evaluating ATR inhibitors.
References
- 1. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mmrc.caltech.edu [mmrc.caltech.edu]
- 3. Assay in Summary_ki [bdb99.ucsd.edu]
- 4. Phase II study of ceralasertib (AZD6738), in combination with durvalumab in patients with metastatic melanoma who have failed prior anti-PD-1 therapy. - ASCO [asco.org]
- 5. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro ATR kinase assay [bio-protocol.org]
- 9. Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PLANETTE: A modular phase IIa multicenter open-label study evaluating the ATR inhibitor ceralasertib (AZD6738) in ATM mutant advanced solid tumors. - ASCO [asco.org]
- 14. Phase II study of ceralasertib (AZD6738) in combination with durvalumab in patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Atr-IN-10 Potency Against Leading ATR Inhibitors
In the landscape of targeted cancer therapy, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising class of drugs. This guide provides a comparative overview of the potency of a novel ATR inhibitor, Atr-IN-10, alongside established ATR inhibitors Ceralasertib (AZD6738), Berzosertib (VE-822), and Elimusertib (BAY 1895344). This objective comparison is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their research.
Potency Comparison of ATR Inhibitors
The potency of this compound has been evaluated in prostate cancer (DU145) and non-small cell lung cancer (NCI-H460) cell lines, demonstrating significant inhibitory activity.[1] A direct comparison with other leading ATR inhibitors in the same cell lines is crucial for a comprehensive assessment of its relative efficacy. The following table summarizes the available half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for these compounds. It is important to note that direct head-to-head comparative data in the same cell lines for all inhibitors is not publicly available.
| Inhibitor | Cell Line | Assay Type | IC50/GI50 (nM) |
| Atr-IN-4 | DU145 | Cell Growth | 130.9 |
| Atr-IN-4 | NCI-H460 | Cell Growth | 41.33 |
| Ceralasertib (AZD6738) | NCI-H460 | Cell Viability | 1050 |
| Berzosertib (VE-822) | HT29 | Cell Viability | 19 |
| Elimusertib (BAY 1895344) | Biochemical | 7 |
Note: Data for Berzosertib and Elimusertib are not from DU145 or NCI-H460 cell lines and are provided for general reference. Direct comparison of potency should be interpreted with caution.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the ATR signaling pathway and a general workflow for determining ATR inhibitor potency.
References
On-Target Efficacy of Atr-IN-10: A Comparative Analysis
Atr-IN-10 demonstrates potent and selective inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). This guide provides a comparative overview of this compound's on-target activity against other known ATR inhibitors, supported by experimental data and detailed protocols to aid researchers in their investigations.
Comparative Analysis of ATR Inhibitor Potency
The on-target activity of this compound and other selective ATR inhibitors is summarized below. It is important to note that inhibitory concentrations are dependent on the assay format, with biochemical assays directly measuring kinase inhibition and cell-based assays reflecting cellular permeability, target engagement, and downstream effects.
| Inhibitor | Assay Type | Target/Cell Line | IC50 (nM) |
| This compound | Cell Growth | DU145 (Prostate Cancer) | 130.9[1] |
| Cell Growth | NCI-H460 (Lung Cancer) | 41.33[1] | |
| Berzosertib (VE-822/M6620) | Biochemical (Kinase Assay) | ATR | 0.2 |
| Cell Viability | HT29 (Colon Cancer) | 19[2] | |
| Cell Viability | Cal-27 (Head and Neck Cancer) | 285[1] | |
| Cell Viability | FaDu (Head and Neck Cancer) | 252[1] | |
| Elimusertib (BAY-1895344) | Biochemical (Kinase Assay) | ATR | 7[3][4] |
| Cell Proliferation | Various Cancer Cell Lines (Median) | 78[3][4] | |
| Cell Viability | MDA-MB-231 (Triple Negative Breast Cancer, 72h) | 11.08[5] | |
| Cell Viability | MDA-MB-231 (Triple Negative Breast Cancer, 96h) | 6.26[5] | |
| Camonsertib (RP-3500) | Biochemical (Kinase Assay) | ATR | 0.2 |
| Cell-based Assay | - | 0.33[6] | |
| Tuvusertib (M1774) | Biochemical (Kinase Assay) | ATR | 24 |
| Cell Viability | SCLC Cell Lines (H146, H82, DMS114) | Potent nanomolar concentrations[7] |
Visualizing the ATR Signaling Pathway
The ATR signaling pathway is a cornerstone of the DNA damage response, primarily activated by single-strand DNA breaks and replication stress.[8] Upon activation, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and maintain genomic stability.
Experimental Validation of On-Target Activity
To validate the on-target activity of an ATR inhibitor like this compound, a series of biochemical and cell-based assays are employed. The general workflow involves assessing the direct inhibition of ATR kinase activity, followed by measuring the downstream cellular consequences of this inhibition.
Detailed Experimental Protocols
ATR Kinase Assay (Biochemical IC50 Determination)
This assay directly measures the ability of an inhibitor to block the kinase activity of purified ATR enzyme.
-
Materials:
-
Recombinant human ATR/ATRIP complex.
-
Substrate (e.g., GST-p53).
-
ATP.
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100).
-
This compound and other inhibitors.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or HTRF-based detection).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In a 384-well plate, add the kinase assay buffer, ATR/ATRIP enzyme, and the substrate.
-
Add the diluted inhibitors to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the signal (e.g., luminescence or fluorescence) according to the detection kit manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
Western Blot for Phospho-Chk1 (Cellular Target Engagement)
This assay determines if the inhibitor can block ATR activity within cells by measuring the phosphorylation of its direct downstream target, Chk1, at Serine 345.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS).
-
Cell culture medium and supplements.
-
DNA damaging agent (e.g., Hydroxyurea or UV radiation).
-
This compound and other inhibitors.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Chk1 (Ser345) and anti-total Chk1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blotting apparatus.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the ATR inhibitor for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the reduction in Chk1 phosphorylation.
-
Cell Viability/Growth Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
-
Materials:
-
Cancer cell lines (e.g., DU145, NCI-H460).
-
Cell culture medium.
-
This compound and other inhibitors.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the inhibitors for a specified period (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[9][10][11][12]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.[13][14][15][16][17] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Materials:
-
Intact cells or cell lysate.
-
This compound.
-
PBS and lysis buffer with protease inhibitors.
-
PCR tubes or plates.
-
Thermal cycler.
-
SDS-PAGE and Western blotting reagents for ATR detection.
-
-
Procedure:
-
Treat intact cells or cell lysate with the inhibitor or vehicle control.
-
Aliquot the samples into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Lyse the cells (if treated intact) and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble ATR protein remaining at each temperature by Western blotting.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of the inhibitor indicates direct target engagement.
-
References
- 1. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exceptional response to the ATR inhibitor, camonsertib, in a patient with ALT+ metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
Comparative Analysis of ATR Inhibitor Selectivity Within the PIKK Family
Atr-IN-10 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR). This guide provides a comparative analysis of its cross-reactivity with other members of the Phosphoinositide 3-kinase-related kinase (PIKK) family, offering insights for researchers in oncology and drug discovery.
The PIKK family of serine/threonine kinases plays a central role in cellular signaling pathways that govern cell growth, proliferation, and genome integrity.[1][2][3] Key members include ATR, Ataxia-Telangiectasia Mutated (ATM), DNA-dependent protein kinase (DNA-PKcs), and the mammalian target of rapamycin (mTOR).[1][2][3] Given their structural similarities, particularly within the kinase domain, assessing the selectivity of small molecule inhibitors is crucial for elucidating their mechanism of action and predicting potential off-target effects.
Selectivity Profile of ATR Inhibitors
The following table summarizes the inhibitory activity of various ATR inhibitors against key PIKK family members. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by half), demonstrates the selectivity profile of these compounds. A lower IC50 value indicates higher potency.
| Inhibitor | ATR IC50 (nM) | ATM IC50 (nM) | DNA-PKcs IC50 (nM) | mTOR IC50 (nM) | Selectivity (ATR vs. other PIKKs) |
| RP-3500 | 1.0 | >2,000 | >2,000 | 30 | Highly selective for ATR.[4] |
| VE-822 | 20 (cellular IC50) | - | - | - | Reported to have enhanced potency and selectivity against ATR compared to VE-821.[5][6] |
| Schisandrin B | 7,250 | 1,740,000 | Not affected | Not affected | Preferentially inhibits ATR over ATM and other PIKK members in vitro.[7] |
| CC-115 | - | - | 4,800 (HSC4 cells) / 2,600 (CAL33 cells) | Inhibitor of DNA-PK and mTOR.[8] | Dual DNA-PK/mTOR inhibitor.[8] |
| AZD0156 | - | 8,100 (HSC4 cells) / 4,700 (CAL33 cells) | - | - | ATM inhibitor.[8] |
Note: IC50 values can vary depending on the experimental conditions and assay format. The data presented here is for comparative purposes.
Signaling Pathways of the PIKK Family
The PIKK family members are apical kinases in distinct but interconnected signaling pathways that respond to different types of cellular stress.
ATR Signaling Pathway
ATR is primarily activated in response to single-stranded DNA (ssDNA), which can arise from replication stress or the processing of DNA lesions.[9][10][11] Upon activation, ATR phosphorylates a multitude of substrates, most notably Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[9][10][11]
ATM and DNA-PKcs Signaling Pathways
In contrast to ATR, ATM and DNA-PKcs are primarily activated by DNA double-strand breaks (DSBs).[3][12] ATM signals through downstream effectors like Chk2 to induce cell cycle arrest and apoptosis, while DNA-PKcs is a critical component of the non-homologous end joining (NHEJ) pathway for DSB repair.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 values of an inhibitor against a specific kinase.
Objective: To quantify the potency of an inhibitor by measuring its effect on kinase activity.
Materials:
-
Purified recombinant kinase (e.g., ATR, ATM, DNA-PKcs, mTOR)
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Kinase reaction buffer
-
Test inhibitor (e.g., this compound)
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)
-
Microplate reader
Workflow:
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, and test inhibitor to their working concentrations in the kinase reaction buffer.
-
Inhibitor Pre-incubation: Add the test inhibitor at various concentrations to the wells of a microplate. Add the kinase to each well and pre-incubate to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase for a defined period.
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Signal Detection: Measure the amount of phosphorylated substrate using a suitable detection method.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis. A detailed protocol for an ATR-specific assay can be found in the literature.[13]
Cellular Assay for ATR Inhibition
This protocol describes a method to assess the inhibition of ATR activity within a cellular context by measuring the phosphorylation of a downstream target.
Objective: To confirm the cell permeability and target engagement of an ATR inhibitor.
Materials:
-
Human cell line (e.g., MCF7, U2OS)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Hydroxyurea, UV radiation)
-
Test inhibitor (e.g., this compound)
-
Lysis buffer
-
Antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and appropriate secondary antibodies
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of the ATR inhibitor for a specified time.
-
Induce DNA Damage: Expose the cells to a DNA damaging agent to activate the ATR pathway.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-Chk1 and total Chk1.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated Chk1 to total Chk1. A reduction in this ratio in the presence of the inhibitor indicates ATR inhibition.
This guide provides a framework for understanding the selectivity of ATR inhibitors like this compound within the PIKK family. The provided data and protocols serve as a valuable resource for researchers designing and interpreting experiments aimed at targeting the DNA damage response in cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution of PIKK family kinase inhibitors: A new age cancer therapeutics [imrpress.com]
- 3. Structural and strategic landscape of PIKK protein family and their inhibitors: an overview [imrpress.com]
- 4. RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Common mechanisms of PIKK regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay in Summary_ki [bindingdb.org]
The Synergistic Alliance of ATR Inhibition and Cisplatin: A Comparative Guide for Cancer Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects observed when combining ATR inhibitors with the chemotherapeutic agent cisplatin. The data presented herein is a synthesis of findings from multiple preclinical studies and is intended to support further investigation into this promising anti-cancer strategy.
The combination of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors with cisplatin has demonstrated significant synergistic cytotoxicity in various cancer cell lines. Cisplatin, a cornerstone of chemotherapy, induces DNA damage, primarily in the form of intra-strand crosslinks, which stalls DNA replication forks.[1] This replication stress activates the ATR-mediated DNA Damage Response (DDR), a crucial signaling pathway that orchestrates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.[2] ATR inhibitors capitalize on this induced dependency on the DDR. By blocking the ATR kinase, these inhibitors prevent the necessary cell cycle arrest for DNA repair, leading to an accumulation of DNA damage and ultimately pushing cancer cells towards programmed cell death.[3]
Quantitative Analysis of Synergy
The synergy between ATR inhibitors and cisplatin has been quantified across various cancer cell lines using metrics such as the half-maximal inhibitory concentration (IC50) and the Combination Index (CI). A lower IC50 value for cisplatin in the presence of an ATR inhibitor, compared to cisplatin alone, indicates sensitization. A CI value of less than 1 signifies a synergistic interaction.
| Cell Line | Cancer Type | ATR Inhibitor | Cisplatin IC50 (alone) | Cisplatin IC50 (with ATRi) | Fold Sensitization | Reference |
| H1299 | Lung Cancer | M6620 | 1.50 µM | 0.19 µM | ~7.9 | [4] |
| H460 | Lung Cancer | M6620 | 0.090 µM | 0.085 µM | ~1.1 | [4] |
| AGS | Gastric Cancer | VE-821 | 39.3 µM | Significantly Lower | Not Specified | [5] |
| MKN-45 | Gastric Cancer | VE-821 | 35.9 µM | Significantly Lower | Not Specified | [5] |
Table 1: Comparative IC50 Values of Cisplatin Alone and in Combination with an ATR Inhibitor. This table illustrates the enhanced potency of cisplatin when co-administered with an ATR inhibitor in different cancer cell lines.
| Cell Line | Treatment | Apoptosis (%) | Reference |
| ATRS/Sp53-/Sil | Cisplatin | High | [6] |
| ATR+/+p53+/+ | Cisplatin | Low (1-3%) | [6] |
| H1299 ERCC1 knockout | Cisplatin + M6620 | Significantly Increased | [4] |
Table 2: Impact of ATR Inhibition on Cisplatin-Induced Apoptosis. This table highlights the significant increase in apoptosis in cancer cells treated with a combination of cisplatin and an ATR inhibitor, particularly in cells with deficient DNA repair pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summarized protocols for key experiments used to evaluate the synergy between ATR inhibitors and cisplatin.
Cell Viability Assays (e.g., CCK-8, MTT, Alamar Blue)
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the ATR inhibitor, cisplatin, or a combination of both. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Reagent Addition: Add the viability reagent (e.g., CCK-8, MTT, or Alamar Blue) to each well.
-
Incubation: Incubate according to the manufacturer's instructions to allow for color development.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine IC50 values using non-linear regression analysis.
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the ATR inhibitor, cisplatin, or the combination for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
DNA Damage Assays (e.g., γH2AX Foci Formation)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the ATR inhibitor, cisplatin, or the combination.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Immunostaining: Block non-specific binding and then incubate with a primary antibody against phosphorylated H2AX (γH2AX). Follow this with incubation with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.
Signaling Pathways and Experimental Workflow
The synergistic effect of combining an ATR inhibitor with cisplatin is rooted in the disruption of the DNA Damage Response pathway. The following diagrams illustrate the key signaling events and a typical experimental workflow.
References
- 1. ATR CONTRIBUTES TO CELL CYCLE ARREST AND SURVIVAL AFTER CISPLATIN BUT NOT OXALIPLATIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATR mediates cisplatin resistance in a p53 genotype-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ATR and ATM Inhibitors in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
The DNA Damage Response (DDR) is a critical cellular network that detects and repairs DNA lesions, ensuring genomic stability. Two key apical kinases in this pathway, Ataxia-Telangiectasia Mutated (ATM) and ATR (ATM and Rad3-related), have emerged as promising therapeutic targets in oncology. This guide provides a comparative analysis of a representative ATR inhibitor, and a selection of ATM inhibitors, focusing on their performance based on available experimental data.
Introduction to ATR and ATM Signaling
ATM and ATR are members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and play distinct yet overlapping roles in the DDR.[1][2][3] ATM is primarily activated by DNA double-strand breaks (DSBs), initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[1] Key downstream targets of ATM include CHK2 and p53. In contrast, ATR is activated by single-stranded DNA (ssDNA), which often arises from replication stress.[1][2] Activated ATR phosphorylates its primary downstream effector, CHK1, to promote replication fork stability and cell cycle arrest.[4] Given their central roles in cell survival, inhibiting ATM or ATR can sensitize cancer cells to DNA-damaging agents or induce synthetic lethality in tumors with specific DDR deficiencies.
Quantitative Analysis of Inhibitor Performance
The following tables summarize the biochemical potency and cellular efficacy of a representative ATR inhibitor and several ATM inhibitors based on published data. It is important to note that a specific inhibitor named "Atr-IN-10" was not identified in the literature search; therefore, a well-characterized and potent ATR inhibitor, Camonsertib (RP-3500), has been used for this comparative analysis.
| Table 1: Biochemical Potency of ATR and ATM Inhibitors | |||||
| Inhibitor | Target | IC50 (nM) | Selectivity vs. ATM (fold) | Selectivity vs. DNA-PK (fold) | Selectivity vs. mTOR (fold) |
| Camonsertib (RP-3500) | ATR | 1.00 | >2,000 | >2,000 | 30 |
| KU-55933 | ATM | 12.9 | - | High | High |
| KU-60019 | ATM | 6.3 | >1600 (vs. ATR) | >270 | High |
| AZD0156 | ATM | 0.58 | >1000 (vs. ATR, DNA-PK, mTOR) | >1000 (vs. ATR, DNA-PK, mTOR) | >1000 (vs. ATR, DNA-PK, mTOR) |
| M3541 | ATM | 0.25 | High | High | High |
| Table 2: Cellular Efficacy of ATR and ATM Inhibitors | ||
| Inhibitor | Target | Cellular IC50 for Target Inhibition (nM) |
| Camonsertib (RP-3500) | ATR (p-CHK1) | 0.33 |
| KU-55933 | ATM | ~10,000 (for radiosensitization) |
| KU-60019 | ATM | - |
| AZD0156 | ATM | - |
| M3541 | ATM | 9 - 64 (p-CHK2/p-KAP1) |
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the ATM and ATR signaling pathways and the points of intervention for their respective inhibitors.
Caption: ATM Signaling Pathway and Inhibition.
References
Unraveling the DNA Damage Response: A Comparative Guide to ATR and Chk1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the intricate cellular network of the DNA Damage Response (DDR), the Ataxia Telangiectasia and Rad3-related (ATR) kinase and its primary downstream effector, Checkpoint kinase 1 (Chk1), represent critical nodes for maintaining genomic integrity. The therapeutic potential of targeting this pathway in oncology has led to the development of potent and selective inhibitors for both kinases. This guide provides an objective comparison of the cellular and molecular effects of ATR and Chk1 inhibition, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific research questions. While the specific inhibitor Atr-IN-10 was initially queried, a broader comparison of well-characterized ATR inhibitors (VE-821 and AZD6738) and Chk1 inhibitors (MK-8776 and AZD7762) is presented here due to the limited availability of public data on this compound.
The ATR-Chk1 Signaling Axis: A Central Guardian of the Genome
The ATR-Chk1 pathway is a cornerstone of the DDR, primarily activated by single-stranded DNA (ssDNA) regions that arise from various forms of DNA damage and replication stress. Upon activation, ATR phosphorylates a plethora of substrates, with Chk1 being a key target. Activated Chk1, in turn, phosphorylates downstream effectors to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks. This coordinated response provides the cell with the necessary time and resources to repair genomic lesions before proceeding with cell division, thereby preventing the propagation of mutations.
Head-to-Head Comparison: ATR Inhibition vs. Chk1 Inhibition
While both ATR and Chk1 inhibitors disrupt the same signaling cascade, their distinct points of intervention can lead to different cellular outcomes. ATR, positioned upstream, has a broader substrate profile than Chk1, suggesting that its inhibition may elicit more widespread effects.
Data Presentation: A Quantitative Look at Inhibitor Effects
The following tables summarize quantitative data on the effects of representative ATR and Chk1 inhibitors on cell viability, cell cycle distribution, apoptosis, and DNA damage. It is important to note that experimental conditions such as cell line, drug concentration, and treatment duration can significantly influence the observed outcomes.
Table 1: Cell Viability (IC50 Values)
| Inhibitor | Target | Cell Line | IC50 (µM) | Assay | Reference |
| AZD6738 | ATR | Various (73/197 lines) | < 1 | 3-day proliferation | [1] |
| H460 (NSCLC) | 1.05 | GI50 | [2] | ||
| H23 (NSCLC) | 2.38 | GI50 | [2] | ||
| VE-821 | ATR | K562 | 0.8 | Cell growth | [3] |
| MK-8776 | Chk1 | EMT6 | 0.491 | Clonogenic survival | [4] |
| HeLa | 1.17 | Clonogenic survival | [4] | ||
| AZD7762 | Chk1/2 | HT29 | 0.620 | Cell arrest | [5] |
Table 2: Effects on Cell Cycle Progression
| Inhibitor | Target | Cell Line | Concentration | Effect | Reference |
| AZD6738 | ATR | Multiple | 0.3 - 1.0 µM | S-phase accumulation, impaired cell cycle progression | [1] |
| MK-8776 | Chk1 | EMT6 & HeLa | 200 nM & 500 nM | Abrogation of radiation-induced G2/M arrest | [6] |
Table 3: Induction of Apoptosis
| Inhibitor | Target | Cell Line | Concentration | Effect | Reference |
| AZD6738 | ATR | Breast cancer lines | < 1 µM | Induces apoptosis | [2] |
| VE-821 | ATR | Gastric cancer cells | 2 µM | Induces apoptosis | [7] |
| AZD7762 | Chk1/2 | Multiple Myeloma | 100 nM | Potentiates chemotherapy-induced apoptosis | [8][9] |
Table 4: DNA Damage Marker (γH2AX) Induction
| Inhibitor | Target | Cell Line | Concentration | Effect | Reference |
| AZD6738 | ATR | Multiple | 0.3 - 1.0 µM | Increase in pan-nuclear γH2AX | [1] |
| VE-821 | ATR | Gastric cancer cells | 1-5 µM | Upregulation of γH2AX | [7] |
| Pancreatic cancer cells | 1 µM | Persistence of γH2AX foci | [10] | ||
| AZD7762 | Chk1/2 | Multiple Myeloma | 100 nM | Increased γH2AX with DNA damaging agents | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for the key assays used to characterize the effects of ATR and Chk1 inhibitors.
Experimental Workflow
Cell Viability: Sulforhodamine B (SRB) Assay
This colorimetric assay provides a quantitative measure of cell density based on the binding of the SRB dye to cellular proteins.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and incubate overnight.
-
Treat cells with various concentrations of the ATR or Chk1 inhibitor and incubate for the desired duration (e.g., 72 hours).
-
Fix the cells by gently adding 50-100 µL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour.[11]
-
Wash the plates at least three times with 1% acetic acid to remove excess TCA and unbound dye.[11]
-
Air-dry the plates completely.
-
Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11]
-
Wash the plates again with 1% acetic acid to remove unbound SRB dye.
-
Air-dry the plates.
-
Solubilize the bound SRB dye by adding 100-200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 540 nm using a microplate reader.[11]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
PI is a fluorescent intercalating agent that stains DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) solution (e.g., 50 µg/mL in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
40 µm mesh filter
Procedure:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.[12]
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.[12]
-
Incubate in the dark at room temperature for 30 minutes.[12]
-
Filter the cell suspension through a 40 µm mesh filter to remove clumps.
-
Analyze the samples on a flow cytometer.
Apoptosis Assay: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
1X Binding Buffer (containing CaCl₂)
-
PBS
Procedure:
-
Harvest and wash cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Gently mix and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer.
-
Add PI to the cell suspension immediately before analysis.
-
Analyze the samples by flow cytometry.
Western Blotting for DDR Proteins
This technique is used to detect and quantify the expression and phosphorylation status of key proteins in the ATR-Chk1 pathway, such as p-ATR, p-Chk1, and γH2AX.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATR, anti-p-Chk1, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse treated cells in lysis buffer and quantify protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence for γH2AX Foci
This method allows for the visualization and quantification of DNA double-strand breaks by detecting the formation of γH2AX foci at the sites of damage.
Materials:
-
Coverslips
-
4% paraformaldehyde
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Grow cells on coverslips and treat with inhibitors.
-
Fix the cells with 4% paraformaldehyde.[13]
-
Permeabilize the cells with permeabilization buffer.[13]
-
Block non-specific antibody binding with blocking solution.[13]
-
Incubate with the primary anti-γH2AX antibody.[13]
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the foci using a fluorescence microscope.
Conclusion
Both ATR and Chk1 inhibitors effectively disrupt the DNA damage response pathway, leading to increased genomic instability and cell death, particularly in cancer cells with underlying DDR defects. The choice between an ATR and a Chk1 inhibitor may depend on the specific biological question and the cellular context. Inhibition of ATR, with its broader range of substrates, may have more comprehensive effects on the DDR. Conversely, Chk1 inhibition can be a potent inducer of apoptosis and may be particularly effective in certain cancer types. The data and protocols provided in this guide offer a foundation for researchers to design and interpret experiments aimed at further elucidating the roles of ATR and Chk1 and evaluating the therapeutic potential of their inhibitors.
References
- 1. AZD6738 [openinnovation.astrazeneca.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. MK-8776, a novel Chk1 inhibitor, exhibits an improved radiosensitizing effect compared to UCN-01 by exacerbating radiation-induced aberrant mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The checkpoint kinase inhibitor AZD7762 potentiates chemotherapy-induced apoptosis of p53-mutated multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy. — Department of Oncology [oncology.ox.ac.uk]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Predicting Responsiveness to ATR Inhibitors: A Comparative Guide to Biomarkers
The advent of targeted therapies has revolutionized oncology, and inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase represent a promising class of agents. ATR is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that safeguard genomic integrity.[1][2] In cancer cells, which often exhibit high levels of replication stress and defects in other DDR pathways, targeting ATR can lead to synthetic lethality and tumor cell death.[1][3] This guide provides a comprehensive comparison of potential biomarkers to predict the response to ATR inhibitors, such as Atr-IN-10, to aid researchers, scientists, and drug development professionals in designing preclinical and clinical studies.
The ATR Signaling Pathway and a General Workflow for Biomarker Validation
The ATR signaling pathway is activated in response to single-stranded DNA, a common intermediate of DNA damage and replication stress.[4][5] Activated ATR phosphorylates a multitude of downstream targets, including the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, DNA repair, and stabilization of replication forks.[2][3] The following diagrams illustrate the core ATR signaling pathway and a general workflow for identifying and validating predictive biomarkers for ATR inhibitors.
Key Biomarkers for Predicting Response to ATR Inhibitors
A growing body of preclinical and clinical research has identified several potential biomarkers that may predict sensitivity to ATR inhibitors. These can be broadly categorized into genetic and functional biomarkers.
Genetic Biomarkers
Genetic biomarkers are alterations in specific genes that render cancer cells more dependent on the ATR signaling pathway for survival. The table below summarizes key genetic biomarkers and the supporting rationale.
| Biomarker Category | Specific Gene(s) | Rationale for Sensitivity to ATR Inhibitors | Supporting Evidence |
| DNA Damage Response (DDR) Gene Mutations | ATM | ATM and ATR are related kinases with some overlapping functions. In the absence of functional ATM, cells become highly dependent on ATR for DNA repair and cell cycle checkpoint control, creating a synthetic lethal relationship with ATR inhibition.[3][6][7] | Preclinical studies consistently show that ATM-deficient cells are highly sensitive to ATR inhibitors.[6] Clinical trials are exploring this synthetic lethality. |
| TP53 | p53 is a critical tumor suppressor that regulates the G1 checkpoint. In p53-deficient tumors, the S and G2/M checkpoints, which are controlled by ATR, become crucial for cell survival, especially in the presence of DNA damage.[6] | p53-deficient cell lines show increased sensitivity to the combination of ATR inhibitors and genotoxic agents.[6] | |
| BRCA1/BRCA2 | BRCA1 and BRCA2 are key proteins in homologous recombination (HR), a major DNA double-strand break repair pathway. Defects in HR increase reliance on other DDR pathways, including the ATR-mediated response to replication stress.[8] | Tumors with BRCA1/BRCA2 mutations often exhibit sensitivity to PARP inhibitors, and ATR inhibitors can potentially overcome resistance to PARP inhibitors.[9][10] | |
| Oncogenic Drivers | MYC, CCNE1 (Cyclin E) | Overexpression of oncogenes like MYC and CCNE1 can drive uncontrolled cell proliferation and lead to high levels of replication stress. This makes cancer cells highly dependent on the ATR pathway to manage this stress and prevent catastrophic DNA damage.[6] | Preclinical data indicate that cells with high levels of oncogene-induced replication stress are selectively killed by ATR inhibition. |
| Other DDR-Related Genes | ARID1A | ARID1A is a component of the SWI/SNF chromatin remodeling complex and has roles in DNA damage repair. Its loss can lead to increased replication stress and dependency on ATR.[8] | A study in a large cohort of Chinese cancer patients identified ARID1A mutations as a potential biomarker for ATR inhibitor sensitivity.[8] |
Functional Biomarkers
Functional biomarkers are measurable indicators of cellular processes that reflect a heightened dependence on the ATR pathway.
| Biomarker Category | Specific Marker(s) | Rationale for Sensitivity to ATR Inhibitors | Supporting Evidence |
| Replication Stress Markers | Phosphorylated Replication Protein A (pRPA), Phosphorylated Histone H2AX (γH2AX) | High basal levels of pRPA and γH2AX indicate ongoing replication stress and DNA damage. Cells with elevated replication stress are more reliant on ATR for survival.[11] | Studies in ovarian cancer cell lines have shown that high levels of pRPA and γH2AX are associated with increased sensitivity to the ATR inhibitor VE-821.[11][12] |
| Pharmacodynamic Biomarkers | Phosphorylated Chk1 (pChk1), γH2AX | Inhibition of ATR should lead to a decrease in the phosphorylation of its direct downstream target, Chk1. Measuring changes in pChk1 and γH2AX levels after treatment can serve as a pharmacodynamic biomarker to confirm target engagement and pathway inhibition.[13] | Preclinical studies have demonstrated that ATR inhibitors reduce the phosphorylation of Chk1 and H2AX in response to DNA damage.[13] |
| Homologous Recombination (HR) Status | RAD51 protein expression | RAD51 is a key protein in homologous recombination. Low levels of RAD51 suggest a deficiency in HR, which can increase reliance on the ATR pathway.[11] | Low RAD51 protein expression was associated with increased sensitivity to the ATR inhibitor VE-821 in a panel of ovarian cancer cell lines.[11] |
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is crucial for their clinical utility. Below are detailed methodologies for key experiments.
Western Blotting for Protein Expression and Phosphorylation
Objective: To quantify the expression levels of total and phosphorylated proteins (e.g., ATM, p53, pChk1, γH2AX, RAD51).
Protocol:
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence for Subcellular Localization and Quantification
Objective: To visualize and quantify the levels of nuclear foci of DNA damage markers (e.g., γH2AX, pRPA).
Protocol:
-
Cell Seeding: Seed cells on glass coverslips and allow them to adhere.
-
Treatment: Treat cells with the ATR inhibitor or vehicle control.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against γH2AX or pRPA for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the number and intensity of nuclear foci per cell using image analysis software.
Next-Generation Sequencing (NGS) for Mutation Analysis
Objective: To identify mutations in key DDR genes (ATM, TP53, BRCA1/2, ARID1A, etc.).
Protocol:
-
DNA Extraction: Extract genomic DNA from tumor tissue or blood samples.
-
Library Preparation: Prepare sequencing libraries using a targeted gene panel that includes the genes of interest.
-
Sequencing: Perform high-throughput sequencing on an NGS platform.
-
Data Analysis: Align the sequencing reads to the human reference genome and call genetic variants (single nucleotide variants, insertions/deletions).
-
Variant Annotation and Interpretation: Annotate the identified variants to determine their potential pathogenicity and clinical significance.
Comparison with Alternative Therapeutic Strategies
ATR inhibitors are being explored as monotherapies and in combination with other anticancer agents. The table below compares the use of ATR inhibitors with other relevant therapies.
| Therapeutic Strategy | Mechanism of Action | Potential Biomarkers |
| ATR Inhibitors (e.g., this compound) | Inhibit the ATR kinase, leading to synthetic lethality in cells with high replication stress or DDR defects.[3] | ATM, TP53, BRCA1/2 mutations; high replication stress markers (pRPA, γH2AX).[6][11] |
| PARP Inhibitors (e.g., Olaparib) | Inhibit poly(ADP-ribose) polymerase, leading to synthetic lethality in cells with homologous recombination deficiency.[10] | BRCA1/BRCA2 mutations.[10] |
| Chemotherapy (e.g., Cisplatin, Gemcitabine) | Induce DNA damage, leading to cell death. | ATR inhibitors can sensitize tumors to chemotherapy.[14] |
| Radiotherapy | Induces DNA double-strand breaks. | ATR inhibition can enhance the efficacy of radiotherapy.[9] |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) | Block inhibitory signals to T cells, enhancing the anti-tumor immune response. | ATR inhibition may increase tumor mutational burden and neoantigen presentation, potentially synergizing with immunotherapy.[7] |
Conclusion
The identification of predictive biomarkers is paramount for the successful clinical development and application of ATR inhibitors like this compound. A multi-faceted approach that combines the assessment of genetic alterations in key DDR genes with the measurement of functional markers of replication stress is likely to be most effective in selecting patients who will derive the greatest benefit from this class of drugs. The experimental protocols outlined in this guide provide a framework for the robust and standardized evaluation of these biomarkers in both preclinical and clinical settings. As our understanding of the complex interplay between DNA damage response pathways and oncogenesis continues to grow, so too will our ability to precisely target these pathways for therapeutic gain.
References
- 1. onclive.com [onclive.com]
- 2. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 3. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes [mdpi.com]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. mdpi.com [mdpi.com]
- 12. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 13. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Independent Validation of Published ATR-IN-10 Data: A Guide for Researchers
Notice: As of November 2025, publicly available data on the ATR inhibitor, ATR-IN-10, is limited to a single primary publication. Independent validation studies and comparative data from sources other than the original discovery research group have not been identified in the public domain. Therefore, the information presented in this guide is based solely on the initial findings and awaits independent verification.
Introduction to this compound
This compound is a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a key role in maintaining genomic stability, particularly in response to replication stress.[2][3][4] Due to the reliance of many cancer cells on the ATR pathway for survival, especially those with defects in other DDR pathways like ATM, ATR inhibitors are a promising class of anti-cancer therapeutics.[2][4][5]
Published Efficacy of this compound
The initial discovery and characterization of this compound were reported by Bin H, et al. in the European Journal of Medicinal Chemistry. The key findings from this publication are summarized below.
Biochemical and Cellular Potency
The following table outlines the reported inhibitory concentrations (IC50) of this compound from the primary publication.
| Assay Type | Target/Cell Line | IC50 (μM) |
| Biochemical Assay | ATR Kinase | 2.978[1] |
Note: Further quantitative data from the primary publication regarding cellular activity, selectivity against other kinases, and in vivo efficacy were not accessible for this guide.
Experimental Protocols
Detailed experimental methodologies are crucial for the independent validation and comparison of published data. The following are summaries of the likely experimental approaches used in the initial characterization of this compound, based on standard practices in the field. The precise details are contained within the primary publication, which should be consulted for replication studies.
ATR Kinase Inhibition Assay (Biochemical)
To determine the direct inhibitory effect of this compound on ATR kinase activity, a biochemical assay was likely performed. This type of assay typically involves the following steps:
-
Reagents : Recombinant human ATR protein, a suitable substrate (e.g., a peptide containing a consensus phosphorylation sequence for ATR), ATP (adenosine triphosphate), and the test compound (this compound).
-
Procedure : The ATR enzyme, substrate, and varying concentrations of this compound are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection : The level of substrate phosphorylation is quantified. This is often done using methods such as:
-
Radiolabeling : Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Antibody-based detection : Using an antibody that specifically recognizes the phosphorylated substrate.
-
-
Data Analysis : The concentration of this compound that inhibits 50% of the ATR kinase activity (IC50) is calculated from a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures can aid in understanding the mechanism of action and the methods used to evaluate this compound.
ATR Signaling Pathway
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response, particularly in response to single-stranded DNA (ssDNA) which can arise from replication stress. The simplified signaling cascade is as follows:
Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The general workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase is a standard procedure in drug discovery.
Caption: General experimental workflow for determining the IC50 of this compound.
Conclusion and Future Directions
This compound has been identified as a potent inhibitor of ATR kinase based on initial published findings. However, for a comprehensive understanding of its therapeutic potential and to enable direct comparisons with other ATR inhibitors in development, independent validation of the published data is essential. Researchers are encouraged to perform their own evaluations of this compound and to publish their findings to contribute to the collective understanding of this compound. Future studies should aim to replicate the initial potency and selectivity data, as well as to expand upon the cellular and in vivo anti-tumor effects.
References
Safety Operating Guide
Proper Disposal of Atr-IN-10: A Guide for Laboratory Professionals
For immediate reference, Atr-IN-10 must be disposed of as hazardous waste through an approved waste disposal plant.[1] It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and approved waste contractors.
This document provides essential safety and logistical information for the proper disposal of this compound, a chemical compound used in laboratory research. The following procedures are designed to ensure the safety of personnel and to maintain compliance with environmental regulations.
Hazard and Safety Information
This compound presents several hazards that necessitate careful handling and disposal.
| Hazard Classification | Description | Precautionary Statement Code |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | H302 |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. | H400 |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | H410 |
Source: this compound Safety Data Sheet[1]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal preparation, the following personal protective equipment should be worn:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used, especially where dust or aerosols may be generated.[1]
Step-by-Step Disposal Procedure
The following workflow outlines the mandatory steps for the safe disposal of this compound.
Experimental Protocol for Waste Handling:
-
Segregation: Isolate all waste materials containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, and glassware).
-
Containerization:
-
Place solid this compound waste and contaminated disposables into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Collect liquid waste containing this compound in a separate, compatible, and sealed container. The container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
-
Storage: Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition, as recommended for the pure compound.[1] The storage area should be a designated satellite accumulation area for hazardous waste.
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
Documentation: Complete all required hazardous waste manifest forms provided by the EHS office or the waste contractor. This documentation is crucial for regulatory compliance and tracking the waste to its final disposal site.
Spill Management:
In the event of a spill, collect the spillage to prevent its release into the environment.[1] Wash the affected area thoroughly after handling.[1] For significant spills, evacuate the area and contact your institution's emergency response team. Avoid release to the environment.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
